Ahx-DM1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C38H55ClN4O10 |
|---|---|
Peso molecular |
763.3 g/mol |
Nombre IUPAC |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-aminohexanoyl(methyl)amino]propanoate |
InChI |
InChI=1S/C38H55ClN4O10/c1-22-13-12-14-29(50-8)38(48)21-28(51-36(47)41-38)23(2)34-37(4,53-34)30(52-35(46)24(3)42(5)31(44)15-10-9-11-16-40)20-32(45)43(6)26-18-25(17-22)19-27(49-7)33(26)39/h12-14,18-19,23-24,28-30,34,48H,9-11,15-17,20-21,40H2,1-8H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,37+,38+/m1/s1 |
Clave InChI |
AGSYGILVXHGQPF-INGDPBEKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of Ahx-DM1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of antibody-drug conjugates (ADCs) utilizing an Ahx-DM1 drug-linker system. While this compound itself is a conjugate component, this document elucidates its function within the broader context of a complete ADC, using the well-characterized principles of maytansinoid-based ADCs as a framework.
Introduction to this compound Antibody-Drug Conjugates
An antibody-drug conjugate is a tripartite therapeutic designed to selectively deliver a potent cytotoxic agent to antigen-expressing cells, thereby enhancing the therapeutic window. The efficacy of such a construct relies on the synergy of its three components:
-
The Antibody: A monoclonal antibody (mAb) that specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.
-
The Cytotoxic Payload (DM1): A highly potent small molecule drug, in this case, DM1 (Mertansine), a derivative of maytansine, designed to kill target cells.[1]
-
The Linker (Ahx): A chemical moiety that connects the antibody to the payload. This guide focuses on 6-aminohexanoic acid (Ahx), a flexible, non-cleavable linker.
The this compound system combines the tumor-targeting capability of an antibody with the potent anti-mitotic activity of DM1, connected by a stable linker that ensures the payload remains attached until the ADC is internalized and processed by the target cell.
Core Mechanism of Action
The therapeutic effect of an this compound ADC is achieved through a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells. The entire process relies on the stability of the non-cleavable Ahx linker in circulation and the eventual proteolytic degradation of the antibody within the target cell's lysosome.[2]
The key stages are as follows:
-
Binding and Internalization: The ADC circulates in the bloodstream until the antibody moiety recognizes and binds to its specific target antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, causing the cell membrane to invaginate and engulf the entire ADC-antigen complex, forming an endosome.[3]
-
Lysosomal Trafficking and Degradation: The endosome containing the ADC-antigen complex matures and traffics to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the proteolytic degradation of the antibody component of the ADC.[3]
-
Payload Release: Because the Ahx linker is non-cleavable, the DM1 payload is not released as a free drug. Instead, the degradation of the antibody results in the liberation of DM1 attached to the linker and a single amino acid residue (typically lysine) from the antibody's structure. This active catabolite is often referred to as Lys-Ahx-DM1.[4]
-
Cytotoxic Effect: The Lys-Ahx-DM1 catabolite is then transported from the lysosome into the cytoplasm. Here, the DM1 component exerts its potent cytotoxic effect by binding to tubulin, a critical component of microtubules.[5] This binding disrupts microtubule dynamics, leading to the suppression of microtubule polymerization.[3][6] The resulting cytoskeletal disruption causes the cell to arrest in the G2/M phase of the cell cycle, ultimately leading to mitotic catastrophe and apoptotic cell death.[7][8]
dot digraph "ADC_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=normal, color="#5F6368"];
// Node Definitions ADC [label="1. This compound ADC in\nCirculation", fillcolor="#F1F3F4", fontcolor="#202124"]; TargetCell [label="2. Target Cancer Cell\n(Antigen Expressing)", shape=oval, fillcolor="#FFFFFF", style="dashed", fontcolor="#202124"]; Binding [label="3. ADC Binds to\nSurface Antigen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endocytosis [label="4. Receptor-Mediated\nEndocytosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endosome [label="5. Endosome Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Lysosome [label="6. Trafficking to &\nFusion with Lysosome", fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="7. Antibody Degradation\nby Lysosomal Proteases", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Release [label="8. Release of\nLys-Ahx-DM1 Catabolite", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytoplasm [label="9. Transport to\nCytoplasm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tubulin [label="10. DM1 Binds to Tubulin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Arrest [label="11. Microtubule Disruption\n& G2/M Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="12. Apoptosis", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges (Workflow) ADC -> Binding [label="Targeting"]; Binding -> Endocytosis [within=TargetCell]; Endocytosis -> Endosome; Endosome -> Lysosome; Lysosome -> Degradation; Degradation -> Release; Release -> Cytoplasm; Cytoplasm -> Tubulin; Tubulin -> Arrest; Arrest -> Apoptosis; } caption: "Figure 1: Workflow of this compound ADC Mechanism of Action."
Quantitative Data
The efficacy of this compound ADCs is underpinned by the high potency of the DM1 payload and the specificity of the antibody. The following tables summarize key quantitative data from preclinical studies of DM1 and related ADCs like Trastuzumab emtansine (T-DM1).
| Compound | Cell Line | HER2 Status | IC50 | Reference |
| DM1 | KMCH-1 | High | 0.79 - 7.2 nM | [7] |
| DM1 | Mz-ChA-1 | High | 0.79 - 7.2 nM | [7] |
| DM1 | KKU-100 | Low | 0.79 - 7.2 nM | [7] |
| T-DM1 | SK-BR-3 | Amplified | 0.007 - 0.018 µg/mL | [9] |
| T-DM1 | BT-474 | Amplified | 0.085 - 0.148 µg/mL | [9] |
| T-DM1 | BT474-Gluc | High | 0.039 µg/mL | [10] |
| T-DM1 | KMCH-1 | High (3+) | 0.031 µg/mL | [7] |
| T-DM1 | Mz-ChA-1 | High (2+) | 1.3 µg/mL | [7] |
| T-DM1 | KKU-100 | Low (0) | 4.3 µg/mL | [7] |
| Table 1: In Vitro Cytotoxicity (IC50) of DM1 and T-DM1. |
| Parameter | Value | Method | Reference |
| S-methyl-DM1 Kd (Tubulin) | 0.93 ± 0.22 µmol/L | Scatchard Plot | [11] |
| S-methyl-DM1 Kd (High-affinity sites on microtubules) | 0.1 ± 0.05 µmol/L | Scatchard Plot | [11][12] |
| Number of high-affinity sites per microtubule | ~37 | Scatchard Plot | [11][12] |
| IC50 (Inhibition of microtubule assembly) | 4 ± 0.1 µmol/L | Sedimentation Assay | [6][11] |
| Table 2: DM1 Binding Kinetics and Microtubule Inhibition. |
Signaling Pathways and Cellular Fate
The disruption of microtubule dynamics by DM1 is a catastrophic event for a proliferating cell, activating intrinsic cell death pathways.
-
Microtubule Disruption: DM1 binds to the plus ends of microtubules, suppressing dynamic instability. This prevents the formation of a functional mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis.[3][12]
-
Mitotic Arrest: The failure to form a proper spindle activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle.[7]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins (e.g., Bim, Bad), leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves numerous cellular substrates, resulting in the characteristic morphological changes of apoptosis and cell death.
dot digraph "Apoptosis_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, splines=true, overlap=false, nodesep=0.5, ranksep=0.8]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=normal, color="#5F6368"];
// Node Definitions DM1 [label="DM1 Catabolite\n(from Lysosome)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tubulin [label="Tubulin Polymerization", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubule [label="Microtubule Dynamics\n(Dynamic Instability)", fillcolor="#FBBC05", fontcolor="#202124"]; Spindle [label="Mitotic Spindle\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; SAC [label="Spindle Assembly\nCheckpoint (SAC) Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arrest [label="Prolonged G2/M Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Intrinsic Apoptosis Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Death [label="Apoptotic Cell Death", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DM1 -> Tubulin [label="Inhibits", color="#EA4335"]; Tubulin -> Microtubule [style=dotted]; Microtubule -> Spindle [style=dotted]; DM1 -> Microtubule [label="Suppresses", color="#EA4335"]; Spindle -> SAC [label="Failure leads to", style=dashed]; SAC -> Arrest; Arrest -> Apoptosis [label="Triggers"]; Apoptosis -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Death; } caption: "Figure 2: Intracellular Signaling Cascade Post-DM1 Action."
Experimental Protocols
The elucidation of the this compound ADC mechanism of action relies on several key experimental assays.
In Vitro Microtubule Polymerization Assay
Objective: To directly measure the effect of DM1 on the assembly of purified tubulin into microtubules.
Methodology:
-
Reagent Preparation:
-
Prepare purified tubulin (e.g., bovine brain tubulin) at a concentration of 3 mg/mL in a polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).
-
Prepare a 1 mM GTP solution.
-
Prepare stock solutions of DM1 (or its stable analog, S-methyl-DM1) in DMSO and create serial dilutions.
-
-
Reaction Setup:
-
In a 96-well plate, combine the tubulin solution, GTP, and varying concentrations of DM1 (or vehicle control).
-
The total reaction volume is typically 100 µL.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the increase in turbidity (absorbance at 340 nm) over time (e.g., every 30 seconds for 60 minutes). The rate of absorbance increase is proportional to the rate of microtubule polymerization.
-
-
Data Analysis:
-
Plot the maximum rate of polymerization against the log of the DM1 concentration.
-
Calculate the IC50 value, which is the concentration of DM1 that inhibits microtubule assembly by 50%.[6]
-
Antibody Internalization Assay (pH-Sensitive Dye Method)
Objective: To visualize and quantify the internalization and trafficking of the ADC to acidic compartments (endosomes/lysosomes).
Methodology:
-
ADC Labeling:
-
Conjugate the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo Red or Green) according to the manufacturer's protocol. These dyes are non-fluorescent at neutral pH but fluoresce brightly in acidic environments.[13]
-
-
Cell Culture:
-
Plate target cells (antigen-positive) and control cells (antigen-negative) in a 96-well imaging plate and culture overnight.
-
-
Treatment:
-
Treat the cells with the fluorescently labeled ADC at a specified concentration (e.g., 1-10 µg/mL).
-
-
Live-Cell Imaging:
-
Place the plate in a live-cell imaging system (e.g., Incucyte, CellInsight) equipped with environmental control (37°C, 5% CO₂).
-
Acquire images in the appropriate fluorescent channel at regular time intervals (e.g., every 30-60 minutes for 24-48 hours).
-
-
Data Analysis:
Cell Viability Assay
Objective: To determine the cytotoxic potency (IC50) of the ADC against cancer cell lines with varying antigen expression levels.
Methodology:
-
Cell Plating:
-
Seed target cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and free DM1 payload.
-
Treat the cells with the compounds and incubate for a defined period (e.g., 72-120 hours).
-
-
Viability Measurement:
-
Data Analysis:
-
Normalize the signal from treated wells to the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.[16]
-
Role and Stability of the Ahx Linker
The linker is a critical component that dictates the stability and pharmacokinetic profile of the ADC.[17][18] The Ahx linker is a simple, non-cleavable alkyl chain.
-
Stability: Non-cleavable linkers like Ahx (and the well-studied SMCC in T-DM1) are designed for high stability in systemic circulation.[2] They are resistant to enzymatic cleavage and hydrolysis in the bloodstream, which prevents the premature release of the toxic DM1 payload. This stability is crucial for minimizing off-target toxicity.[19]
-
Payload Release: As previously described, release is not achieved by linker cleavage but by the complete degradation of the antibody in the lysosome. This mechanism ensures that the active cytotoxic catabolite is released only after the ADC has been successfully internalized by the target cell.
-
Flexibility: The 6-carbon chain of aminohexanoic acid provides a flexible spacer between the bulky antibody and the DM1 payload, which can help mitigate potential steric hindrance during antigen binding.
dot digraph "ADC_Component_Logic" { graph [fontname="Arial", fontsize=12, splines=true, overlap=false, nodesep=0.6, ranksep=1]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowhead=normal, color="#5F6368"];
// Node Definitions Antibody [label="{Monoclonal Antibody|Function:\n• Target Recognition\n• Binding\n• Internalization Driver}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker [label="{Ahx Linker (Non-Cleavable)|Function:\n• Connects Ab to DM1\n• Provides Stability\n• Ensures Intracellular Release}", fillcolor="#F1F3F4", fontcolor="#202124"]; Payload [label="{DM1 Payload (Mertansine)|Function:\n• Microtubule Inhibition\n• G2/M Arrest\n• Apoptosis Induction}", fillcolor="#34A853", fontcolor="#FFFFFF"]; ADC [label="{this compound ADC|Overall Function:\nTargeted Cell Killing}", fillcolor="#202124", fontcolor="#FFFFFF", shape=box];
// Edges Antibody -> ADC; Linker -> ADC; Payload -> ADC; } caption: "Figure 3: Logical Relationship of this compound ADC Components."
Conclusion
The mechanism of action of an this compound antibody-drug conjugate is a sophisticated, multi-stage process that leverages the specificity of monoclonal antibodies to deliver a potent microtubule-disrupting agent directly to cancer cells. The stability of the non-cleavable Ahx linker is paramount to the ADC's safety and efficacy, ensuring payload release occurs only after lysosomal degradation within the target cell. By disrupting the fundamental cellular process of mitosis, the released DM1 catabolite induces potent and targeted cytotoxicity, providing a powerful strategy for cancer therapy.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catabolic fate and pharmacokinetic characterization of trastuzumab emtansine (T-DM1): an emphasis on preclinical and clinical catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Amanote [app.amanote.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preclinical Efficacy of Ado-trastuzumab Emtansine in the Brain Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 14. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 18. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Ahx-DM1: A Technical Guide to its Chemical Structure and Properties for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ahx-DM1, a conjugate of the potent cytotoxic agent DM1 and a flexible linker component, 6-aminohexanoic acid (Ahx). This guide details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development in the field of targeted therapeutics, particularly antibody-drug conjugates (ADCs).
Chemical Structure and Physicochemical Properties
This compound is a drug-linker conjugate that combines the microtubule-disrupting maytansinoid, DM1, with a 6-aminohexanoic acid linker. The Ahx component provides a flexible and hydrophobic spacer, which can be crucial for efficient conjugation to antibodies or other targeting moieties and for the subsequent release of the cytotoxic payload.
Chemical Structure:
While a definitive, publicly available 2D structure diagram for this compound is scarce, its structure can be inferred from the structures of its constituent parts: DM1 (Mertansine) and 6-aminohexanoic acid. The linkage typically occurs via an amide bond between the carboxyl group of the DM1 derivative and the amino group of 6-aminohexanoic acid.
Physicochemical Properties of this compound:
The following table summarizes the key physicochemical properties of this compound, compiled from available data.
| Property | Value | Reference |
| Molecular Weight | 763.32 g/mol | [1] |
| Chemical Formula | C₃₈H₅₅ClN₄O₁₀ | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and Ethanol | [2] |
| Storage Conditions | -20°C for long-term storage | [1] |
Mechanism of Action
The cytotoxic activity of this compound is conferred by its DM1 payload. DM1 is a potent anti-mitotic agent that disrupts the normal function of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
Microtubule Disruption Signaling Pathway:
The primary mechanism of action of DM1 involves the inhibition of tubulin polymerization. By binding to tubulin, DM1 prevents the formation of microtubules, a critical step for the assembly of the mitotic spindle during cell division. This disruption leads to cell cycle arrest, primarily at the G2/M phase, and ultimately induces programmed cell death (apoptosis).[3]
Recent studies have also suggested a potential HER2-independent mechanism of toxicity for maytansinoid-based ADCs. This pathway may involve the interaction of DM1 with cytoskeleton-associated protein 5 (CKAP5), leading to microtubule disassembly and cell damage.[4]
References
The Role of the 6-Aminohexanoic Acid (Ahx) Linker in Enhancing Antibody-Drug Conjugate Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the 6-aminohexanoic acid (Ahx) linker in the stability of Antibody-Drug Conjugates (ADCs). As a fundamental building block in linker technology, Ahx provides essential spacing and flexibility, influencing key physicochemical properties such as aggregation, solubility, and pharmacokinetics. This document details the mechanisms of action, presents quantitative data from relevant studies, outlines key experimental protocols for stability assessment, and provides visual diagrams to illustrate core concepts.
Introduction to ADC Linkers and the Ahx Moiety
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the targeting specificity of monoclonal antibodies (mAbs) with the cell-killing potency of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the overall success of the ADC.[1][][3] An ideal linker must remain stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet efficiently release the payload upon reaching the target tumor cell.[3][4][5]
The stability of an ADC is a critical quality attribute (CQA) that can be compromised by the conjugation of hydrophobic payloads. High drug-to-antibody ratios (DAR) often increase the hydrophobicity of the ADC, leading to a greater propensity for aggregation.[6][7] This aggregation can reduce efficacy, decrease solubility, and potentially lead to immunogenicity and accelerated clearance from circulation.[8]
To counteract these challenges, linker chemistry has evolved to incorporate various components that enhance stability. The 6-aminohexanoic acid (Ahx) linker, also known as ε-aminocaproic acid (EACA), is a synthetic derivative of lysine (B10760008) characterized by a flexible, six-carbon alkyl chain.[9][10] It is frequently used as a spacer element within more complex linker designs to confer stability and improve the overall pharmacological profile of the ADC.
The Ahx Linker: Chemical Structure and Physicochemical Properties
The Ahx moiety is an ω-amino acid with a simple, flexible, and hydrophobic structure.[9][10] Its primary role in ADC linker design is not to provide hydrophilicity—a function often served by polyethylene (B3416737) glycol (PEG) chains—but to act as a versatile spacer.[11][12]
Key Functions of the Ahx Spacer:
-
Spatial Separation: The alkyl chain physically separates the bulky antibody from the often-hydrophobic payload. This separation can be crucial for preserving the antigen-binding affinity of the mAb and preventing the payload from interfering with the antibody's structure and function.
-
Flexibility: The rotational freedom of the carbon-carbon single bonds in the hexanoic acid chain provides flexibility, which can facilitate the payload's interaction with its intracellular target upon release.
-
Modulation of Physicochemical Properties: While inherently hydrophobic, the inclusion of Ahx can be part of a broader strategy to balance the overall properties of the drug-linker complex. It is often used in combination with other moieties, such as peptides (e.g., Val-Cit) or hydrophilic polymers, to fine-tune the ADC's stability and solubility.[9] For instance, Ahx can act as a hydrophobic linker between charged residues in a peptide, influencing its conformation and metabolic stability.[9]
Mechanism of Stability Enhancement
The stability of an ADC is assessed through its resistance to aggregation and its ability to remain intact in plasma. The incorporation of spacers like Ahx contributes to stability through several mechanisms.
Mitigating Aggregation
The conjugation of potent cytotoxic drugs, which are typically hydrophobic, increases the surface hydrophobicity of the resulting ADC, creating a tendency for the molecules to self-associate and form aggregates.[13][14] While highly hydrophilic linkers like PEG directly counteract this by creating a hydration shell around the ADC, the role of Ahx is more nuanced.[11] As a spacer, it can position the hydrophobic payload away from hydrophobic patches on the antibody surface, preventing intramolecular interactions that might expose aggregation-prone regions. By separating multiple payload molecules from each other on the antibody scaffold, it can also reduce intermolecular hydrophobic interactions that lead to aggregation.
Improving Pharmacokinetics and In Vivo Stability
An ADC's pharmacokinetic (PK) profile is directly linked to its stability.[5] Aggregated ADCs are rapidly cleared from circulation by the reticuloendothelial system (RES), leading to a shorter half-life and reduced tumor accumulation. By contributing to a more homogenous and soluble ADC product, the Ahx linker helps ensure a longer circulation time, allowing for greater exposure to the target tumor tissue.[6][7]
Furthermore, the stability of the linker chemistry itself is paramount. Premature cleavage in the bloodstream leads to systemic toxicity and a diminished therapeutic window.[][15] The Ahx moiety is part of a stable amide bond system within the linker, contributing to the overall robustness of the ADC in circulation.
Quantitative Analysis of ADC Stability
The impact of a linker on ADC stability is quantified using a suite of analytical techniques. While specific data directly comparing an Ahx-containing ADC to an identical construct without it is sparse in publicly available literature, the following table summarizes typical stability metrics and the improvements seen with optimized linker designs, such as those incorporating hydrophilic or spacer elements.
| Parameter Measured | Analytical Method | Typical Value (Suboptimal Linker) | Typical Value (Optimized Linker) | Rationale for Improvement |
| % High Molecular Weight Species (Aggregates) | Size Exclusion Chromatography (SEC) | >5% | <2% | Optimized linkers reduce surface hydrophobicity, minimizing the propensity for self-association.[13][16] |
| In Vitro Plasma Stability (% Intact ADC after 7 days) | LC-MS | <70% | >90% | Stable linker chemistry prevents premature payload deconjugation by plasma enzymes or hydrolysis.[17][18] |
| Pharmacokinetic Half-Life (t½) in Mice | ELISA / LC-MS/MS | ~100 hours | >150 hours | Reduced aggregation and improved solubility lead to slower clearance from circulation.[12] |
| Drug-to-Antibody Ratio (DAR) Stability | Hydrophobic Interaction Chromatography (HIC) / LC-MS | Significant decrease over time | Minimal change over time | A stable linker-payload connection ensures the ADC maintains its potency until it reaches the target cell.[19][20] |
Note: Values are illustrative and can vary significantly based on the antibody, payload, conjugation chemistry, and specific linker design.
Key Experimental Protocols for Stability Assessment
A multi-faceted approach is required to thoroughly characterize the stability of an ADC. The following are standard, detailed protocols used in the industry.
Protocol: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To separate and quantify high molecular weight species (aggregates and dimers) from the monomeric ADC based on hydrodynamic radius.[8][21]
Methodology:
-
System Preparation: An HPLC or UPLC system equipped with a UV detector (280 nm) and an appropriate SEC column (e.g., Agilent AdvanceBio SEC, Thermo Scientific MAbPac SEC-1) is used.[21][22]
-
Mobile Phase: A physiological pH buffer, typically sodium phosphate (B84403) with a salt like NaCl (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8), is used to minimize secondary ionic or hydrophobic interactions with the column stationary phase.[8]
-
Sample Preparation: The ADC sample is diluted to a concentration of approximately 1 mg/mL in the mobile phase.
-
Chromatographic Run:
-
An isocratic elution is performed at a defined flow rate (e.g., 0.5 mL/min).
-
The sample is injected (e.g., 10-20 µL).
-
UV absorbance at 280 nm is monitored.
-
-
Data Analysis: The chromatogram is integrated to determine the peak areas for the high molecular weight species (eluting first), the main monomer peak, and any low molecular weight fragments (eluting last). The percentage of aggregates is calculated as: (% Aggregates) = (Area_Aggregates / Total_Area_All_Peaks) * 100.[16]
Protocol: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Profiling
Objective: To separate ADC species based on their hydrophobicity. This allows for the determination of the drug-to-antibody ratio (DAR) distribution, as species with more conjugated drugs are more hydrophobic.[19][23][24]
Methodology:
-
System Preparation: An HPLC system with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR) is used.
-
Mobile Phase:
-
Buffer A (High Salt): A high concentration of a non-denaturing salt in buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[25]
-
Buffer B (Low Salt): The same buffer without the salt (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Run:
-
The column is equilibrated in a mixture of Buffer A and B.
-
The ADC sample is injected.
-
A reverse salt gradient is applied (from high salt to low salt concentration). The more hydrophobic, higher-DAR species are retained longer and elute at lower salt concentrations.
-
-
Data Analysis: The resulting chromatogram shows a series of peaks, each corresponding to a different DAR species (DAR0, DAR2, DAR4, etc.). The relative area of each peak is used to calculate the average DAR and the distribution of drug-loaded species.[26]
Protocol: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the integrity of the linker in a biologically relevant matrix by measuring the amount of intact ADC and/or released payload over time.[17][27][28]
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).[18]
-
Sample Preparation (for intact ADC analysis):
-
Immuno-capture: The ADC is captured from the plasma matrix using magnetic beads coated with an anti-human Fc antibody or a specific antigen.[29]
-
Washing: The beads are washed to remove non-specifically bound plasma proteins.
-
Elution/Digestion: The ADC is either eluted for intact mass analysis or digested on-bead for peptide-based quantification.
-
-
Analysis by LC-MS/MS:
-
The processed samples are analyzed by high-resolution mass spectrometry.
-
For intact analysis, the change in the average DAR over time is monitored by deconvoluting the mass spectra.[20]
-
For payload release analysis, the supernatant (after protein precipitation) is analyzed to quantify the free drug that has been cleaved from the antibody.[15]
-
-
Data Analysis: The percentage of intact ADC or the concentration of released payload is plotted against time to determine the stability profile and half-life of the ADC in plasma.
Visualizations of Key Concepts
To further clarify the role and analysis of the Ahx linker, the following diagrams illustrate its structural placement, the workflow for its analysis, and its mechanism for promoting stability.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veranova.com [veranova.com]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 7. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. criver.com [criver.com]
- 15. benchchem.com [benchchem.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. agilent.com [agilent.com]
- 22. mdpi.com [mdpi.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DM1 as a Microtubule Inhibitor
Introduction
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell structure.[1] Their dynamic nature, characterized by phases of growth (polymerization) and shortening (depolymerization), is fundamental for the proper formation and function of the mitotic spindle during cell division.[1] This makes microtubules a key target for anticancer agents. Drugs that interfere with microtubule dynamics can induce mitotic arrest and subsequently lead to apoptotic cell death.[1][]
DM1, also known as mertansine, is a potent microtubule-targeted agent.[3][4] It is a synthetic derivative of maytansine, an ansa macrolide that was initially found to have powerful anti-tumor activity but was limited by systemic toxicity.[1][] DM1 was developed as an antibody-conjugatable maytansinoid to improve tumor-specific delivery and reduce side effects.[1][5] This guide provides a detailed technical overview of DM1's mechanism of action, its quantitative effects, and the experimental protocols used for its characterization, aimed at researchers, scientists, and professionals in drug development.
Core Mechanism of Action
DM1 exerts its cytotoxic effects by disrupting microtubule function. Unlike some microtubule inhibitors that cause large-scale depolymerization, DM1's primary mechanism at low, clinically relevant concentrations is the suppression of microtubule dynamics.[1] This action is often referred to as "microtubule end poisoning".[1]
Binding to Tubulin and Microtubules
DM1 and its metabolites bind to both soluble tubulin heterodimers and the microtubules themselves.[6] The binding site is shared with or overlaps the vinca (B1221190) alkaloid binding site on β-tubulin.[][3][7] Studies using intrinsic tryptophan fluorescence have shown that DM1's active metabolite, S-methyl DM1, binds to soluble tubulin with a high affinity.[6][8] More critically, S-methyl DM1 binds with even greater affinity to a small number of high-affinity sites at the ends of microtubules.[1][6] This high-affinity binding at the microtubule tips is approximately 20 times stronger than that of vinblastine (B1199706) and is central to its potent ability to suppress microtubule dynamics.[1][6]
Suppression of Microtubule Dynamic Instability
The binding of DM1 to microtubule ends potently suppresses their dynamic instability.[1] Video-enhanced differential interference contrast microscopy has revealed that maytansinoids like S-methyl-DM1 strongly suppress nearly all parameters of dynamic instability, including:
-
Growth Rate: The speed of tubulin addition.
-
Shortening Rate: The speed of tubulin loss.
-
Catastrophe Frequency: The frequency of switching from a growth to a shortening state.
-
Rescue Frequency: The frequency of switching from a shortening to a growth state.[1]
By dampening these dynamics, DM1 effectively freezes microtubules, preventing the structural rearrangements necessary for the mitotic spindle to capture and segregate chromosomes.[1]
Cellular Consequences: Mitotic Arrest and Apoptosis
The suppression of microtubule dynamics disrupts the formation and function of the mitotic spindle.[] This activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[9][10] If the cell is unable to resolve this mitotic block, it ultimately undergoes programmed cell death (apoptosis).[9][10][11] In some cases, prolonged treatment can also lead to mitotic catastrophe, characterized by aberrant mitotic figures and the formation of giant, multinucleated cells.[10]
Quantitative Analysis of DM1 Activity
The potency of DM1 is quantified through binding affinity constants and measurements of its cytotoxic effects on cancer cells.
Table 1: Binding Affinity of DM1 and Related Maytansinoids
| Compound | Target | Dissociation Constant (Kd) | Method | Reference |
| S-methyl DM1 | Soluble Bovine Brain Tubulin | 0.93 ± 0.22 µM | Tryptophan Fluorescence | [6][8][12] |
| S-methyl DM1 | High-Affinity Sites on Microtubules | 0.1 ± 0.05 µM | Scatchard Analysis | [6][12] |
| Maytansine | Soluble Bovine Brain Tubulin | 0.86 ± 0.23 µM | Tryptophan Fluorescence | [6][8] |
| Ansamitocin P3 | Purified Tubulin | 1.3 ± 0.7 µM | Fluorescence Spectroscopy | [9][11] |
Table 2: Cytotoxicity (IC50) of DM1 and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| DM1 | B16F10 | Malignant Melanoma | 0.092 µg/mL | [4] |
| DM1 | Various Lines | General | 0.79–7.2 nM | [13] |
| S-methyl DM1 | MCF-7 | Breast Adenocarcinoma | 330 pM | [12] |
| Ansamitocin P3 | MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM | [9][11][14] |
| Ansamitocin P3 | HeLa | Cervical Cancer | 50 ± 0.5 pM | [9][11][14] |
| Ansamitocin P3 | EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 pM | [9][11][14] |
| Ansamitocin P3 | MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM | [9][11][14] |
DM1 in Antibody-Drug Conjugates (ADCs)
The high potency of DM1 makes it an ideal cytotoxic "payload" for Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies designed to deliver cytotoxic agents specifically to cancer cells, thereby minimizing exposure to healthy tissues and reducing systemic toxicity.[15][16]
Ado-trastuzumab emtansine (T-DM1, Kadcyla®) is a clinically approved ADC for HER2-positive breast cancer.[16][17] It consists of the HER2-targeting monoclonal antibody trastuzumab linked to DM1 via a stable thioether linker (MCC).[17][18]
The mechanism of T-DM1 involves a multi-step process:
-
Binding: The trastuzumab component of T-DM1 binds with high affinity to the HER2 receptor on the surface of cancer cells.[15][18]
-
Internalization: The T-DM1-HER2 complex is internalized by the cell through receptor-mediated endocytosis.[10][18]
-
Lysosomal Trafficking: The endocytic vesicle containing the complex fuses with a lysosome.[10][16]
-
Payload Release: Inside the lysosome, proteolytic degradation of the antibody component breaks down the ADC, releasing active, DM1-containing catabolites (like lysine-MCC-DM1) into the cytoplasm.[10][16][19]
-
Cytotoxic Action: The released DM1 metabolites then bind to tubulin and microtubules, suppressing their dynamics and inducing cell cycle arrest and apoptosis as previously described.[10][18]
Key Experimental Protocols
Characterizing the activity of DM1 involves a suite of in vitro cellular and biochemical assays.
Protocol 1: In Vitro Microtubule Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, often monitored by a change in light scattering or fluorescence.
Methodology:
-
Tubulin Preparation: Purified tubulin (e.g., bovine brain tubulin) is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: Prepare a reaction mixture in a temperature-controlled spectrophotometer cuvette containing tubulin (e.g., 3 µmol/L), GTP (e.g., 1 mM), and a polymerization buffer (e.g., PEM buffer).[8]
-
Compound Addition: Add DM1 (or its active metabolite, S-methyl DM1) or vehicle control (DMSO) to the reaction mixture at various concentrations.[12]
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Monitoring: Monitor the change in absorbance (turbidity) at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Analysis: Compare the rate and extent of polymerization in the presence of DM1 to the control. The half-maximal inhibitory concentration (IC50) for polymerization can be determined.[12]
Protocol 2: Immunofluorescence Staining of Microtubules
This technique allows for the direct visualization of the microtubule network within cells to observe the effects of DM1 treatment.
Methodology:
-
Cell Culture: Seed cells (e.g., HeLa or MCF-7) onto sterile glass coverslips in a multi-well plate and allow them to adhere.[20][21]
-
Drug Treatment: Treat the cells with desired concentrations of DM1 or vehicle control for a specified duration (e.g., 24 hours).[20]
-
Fixation: Gently wash the cells with PBS, then fix them with a solution like 4% paraformaldehyde (PFA) or ice-cold methanol (B129727) to preserve cellular structures.[22]
-
Permeabilization: If using PFA, permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.[21]
-
Blocking: Incubate the cells in a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to a tubulin subunit (e.g., mouse anti-α-tubulin).[22][23]
-
Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently-labeled secondary antibody that binds to the primary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse). Protect from light.[23]
-
Counterstaining & Mounting: Stain the cell nuclei with DAPI and mount the coverslips onto microscope slides using an antifade mounting medium.[20][21]
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. DM1-treated cells are expected to show disrupted, depolymerized, or disorganized microtubule structures compared to the well-organized network in control cells.[9]
Protocol 3: Cell Viability Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a drug's cytotoxic potency (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Incubation: Treat the cells with a serial dilution of DM1 and a vehicle control. Incubate for a period that allows for multiple cell cycles (e.g., 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G1, S, G2/M), revealing any drug-induced cell cycle arrest.
Methodology:
-
Cell Treatment: Culture and treat cells with DM1 or vehicle control as in other assays.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. This permeabilizes the cells and preserves their DNA. Store at -20°C.
-
Staining: Rehydrate the cells in PBS and treat them with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.
-
Analysis: Generate a histogram of cell counts versus fluorescence intensity. Cells in G1 will have 2N DNA content, cells in G2 or M will have 4N DNA content, and S-phase cells will have an intermediate amount. Quantify the percentage of cells in the G2/M phase to determine the extent of mitotic arrest induced by DM1.[24]
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mertansine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 10. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. onclive.com [onclive.com]
- 18. researchgate.net [researchgate.net]
- 19. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
The Rise of Maytansinoid ADCs: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most successful payloads are the maytansinoids, a class of potent microtubule-targeting agents. This technical guide provides an in-depth exploration of the discovery and development of maytansinoid ADCs, from their mechanism of action to the intricacies of their design and evaluation.
The Genesis of Maytansinoid ADCs: From Potent Toxin to Targeted Therapeutic
Maytansine, a natural product isolated from the Ethiopian shrub Maytenus ovatus, demonstrated powerful anti-mitotic activity in early studies.[1] However, its clinical development as a standalone agent was hampered by severe systemic toxicity.[2] The ADC concept offered a solution: by attaching maytansinoids to a tumor-targeting antibody, their potent cytotoxicity could be unleashed specifically at the cancer cell, sparing healthy tissues. This targeted delivery strategy significantly widens the therapeutic window of maytansinoids, transforming a highly toxic compound into a promising class of anticancer drugs.[1]
The most clinically advanced maytansinoid derivatives used in ADCs are DM1 (mertansine) and DM4 (ravtansine).[1][] These synthetic analogs are engineered to contain a thiol group, enabling their conjugation to antibodies via various linker technologies.[1] The resulting ADCs have demonstrated significant efficacy, with two maytansinoid-based ADCs, Kadcyla® (ado-trastuzumab emtansine) and Elahere™ (mirvetuximab soravtansine), receiving FDA approval.[1]
Mechanism of Action: Disrupting the Cellular Scaffolding
Maytansinoids exert their cytotoxic effect by targeting tubulin, the fundamental protein component of microtubules.[4] Microtubules are dynamic polymers crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division.[4]
Maytansinoids bind to tubulin at or near the vinca (B1221190) alkaloid binding site, but their mechanism is distinct.[5] They potently suppress microtubule dynamic instability by inhibiting both the growth and shortening phases of the microtubules.[4][5][6] This "microtubule end poisoning" leads to a mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis and cell death.[4][5] The potent anti-mitotic activity of maytansinoids is observed at subnanomolar concentrations.[5]
Below is a diagram illustrating the signaling pathway of maytansinoid-induced cell death.
Core Components: Antibody, Linker, and Payload
The efficacy and safety of a maytansinoid ADC are critically dependent on the careful selection and optimization of its three key components.
The Antibody: Guiding the Warhead
The monoclonal antibody (mAb) component provides the specificity of the ADC, targeting antigens that are highly expressed on the surface of cancer cells with limited expression on healthy tissues. The choice of the target antigen is paramount for a successful ADC.
The Linker: A Critical Connection
The linker connects the maytansinoid payload to the antibody. Its properties are crucial for the stability of the ADC in circulation and the efficient release of the payload within the target cell. There are two main classes of linkers used for maytansinoid ADCs:
-
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes (e.g., cathepsins).[7] Disulfide-based linkers, like SPDB, are a common type of cleavable linker that are reduced in the intracellular environment.[][] Cleavable linkers can enable the "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[][11]
-
Non-cleavable Linkers: These linkers, such as SMCC, rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue (typically lysine).[7][] ADCs with non-cleavable linkers generally do not exhibit a bystander effect as the released metabolite is typically charged and cannot readily cross cell membranes.[12]
The Maytansinoid Payload: The Cytotoxic Engine
DM1 and DM4 are the most widely used maytansinoid payloads.[] Their high potency allows for effective cell killing even when only a small number of ADC molecules are internalized. The synthesis of these complex molecules is a significant undertaking, often involving multiple chemical steps.
Quantitative Data Summary
The following tables summarize key quantitative data for maytansinoid ADCs, providing a basis for comparison.
Table 1: Physicochemical Properties of Maytansinoid Payloads and Linkers
| Parameter | DM1 (Mertansine) | DM4 (Ravtansine) | SMCC Linker | SPDB Linker |
| Molecular Weight (Da) | ~737.5 | ~780.0 | ~334.3 | ~312.3 |
| Mechanism of Action | Microtubule Inhibitor | Microtubule Inhibitor | Non-cleavable | Cleavable (Disulfide) |
| Solubility | Hydrophobic | More Hydrophobic than DM1 | Hydrophobic | Hydrophobic |
Table 2: In Vitro Cytotoxicity of Maytansinoid ADCs
| ADC | Target Antigen | Cell Line | Linker | IC50 (pM) | Reference |
| anti-EpCAM-SPP-DM1 | EpCAM | MCF7 | Cleavable (Disulfide) | ~100-1000 | [6] |
| anti-EpCAM-SMCC-DM1 | EpCAM | MCF7 | Non-cleavable | ~100-1000 | [6] |
| anilino-maytansinoid ADC | CanAg | HT-29 | Cleavable (Peptide) | Varies by peptide | [13] |
| anti-Antigen B-SPDB-DM4 | Antigen B | - | Cleavable (Disulfide) | ~50 - 10,000 | [14] |
| T-DM1 | HER2 | Various | Non-cleavable | Varies by cell line | [15] |
Note: IC50 values are highly dependent on the cell line, antigen expression level, and assay conditions.
Table 3: In Vivo Efficacy of Maytansinoid ADCs in Xenograft Models
| ADC | Xenograft Model | Dosing Regimen | Outcome | Reference |
| T-DM1 | MDA-MB-453 (HER2+) | 3.6 mg/kg, single dose | Tumor growth inhibition | [15] |
| anilino-maytansinoid ADC | HT-29 (heterogeneous) | - | More efficacious than disulfide-linked ADCs | [13] |
| PEG4Mal-linked ADC | MDR1-expressing xenografts | - | More effective than SMCC-linked ADC | [16] |
| M9346A-sulfo-SPDB-DM4 | Folate receptor α positive | Varies by DAR | DAR 2-6 showed better therapeutic index | [17] |
Experimental Protocols: A Guide to Key Methodologies
This section provides an overview of essential experimental protocols for the development and characterization of maytansinoid ADCs.
ADC Conjugation to Lysine (B10760008) Residues
The most common method for creating maytansinoid ADCs involves the conjugation of the payload to the ε-amino groups of lysine residues on the antibody. This results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).
Two-Step Protocol Overview:
-
Antibody Modification: The antibody is first reacted with a bifunctional linker (e.g., SMCC or SPDB) that has an amine-reactive group (like an NHS-ester) and a thiol-reactive group (like a maleimide (B117702) or a pyridyldithio group).[]
-
Payload Conjugation: The thiol-containing maytansinoid (DM1 or DM4) is then reacted with the modified antibody, forming a stable thioether or disulfide bond.[]
-
Purification: The resulting ADC is purified to remove unconjugated antibody, free payload, and other reactants, typically using techniques like size exclusion chromatography (SEC) or tangential flow filtration (TFF).[19]
The following diagram illustrates the general workflow for lysine conjugation.
In Vitro Cytotoxicity Assays
These assays are crucial for determining the potency and specificity of the ADC. The MTT and XTT assays are commonly used colorimetric methods.[20]
General Protocol:
-
Cell Seeding: Cancer cells (both antigen-positive and antigen-negative) are seeded in 96-well plates and allowed to adhere overnight.[21][22]
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, unconjugated antibody, and free maytansinoid payload for a defined period (typically 72-96 hours).[21][23]
-
Reagent Addition: MTT or XTT reagent is added to each well. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.[20][21]
-
Measurement: The absorbance of the formazan product is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.[20][21]
-
Data Analysis: The percentage of cell viability is calculated for each concentration, and the half-maximal inhibitory concentration (IC50) is determined.[24]
In Vivo Efficacy Studies in Xenograft Models
Animal models are essential for evaluating the anti-tumor activity and tolerability of maytansinoid ADCs.[25]
General Protocol:
-
Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[25][26]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[25][26]
-
ADC Administration: The ADC is typically administered intravenously at various dose levels and schedules.[15][26]
-
Monitoring: Tumor volume and body weight are measured regularly to assess efficacy and toxicity, respectively.[25]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or when signs of toxicity are observed. Tumor growth inhibition is calculated to determine the efficacy of the ADC.[25]
The following diagram outlines the workflow for an in vivo xenograft study.
ADC Characterization
Thorough characterization of the ADC is essential to ensure its quality and consistency. Key analytical techniques include:
-
Hydrophobic Interaction Chromatography (HIC): Used to determine the drug-to-antibody ratio (DAR) distribution.[27][28]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can also be used for DAR determination and to assess the purity of the ADC.[29][30]
-
Size Exclusion Chromatography (SEC): Used to quantify the amount of aggregation in the ADC preparation.[31]
The Bystander Effect: Collateral Damage to Cancer
The bystander effect is a phenomenon where an ADC can kill not only the antigen-positive target cells but also adjacent antigen-negative cells.[][11] This is particularly important in heterogeneous tumors where not all cancer cells express the target antigen.
The bystander effect is primarily mediated by ADCs with cleavable linkers.[] Upon internalization and linker cleavage, a membrane-permeable maytansinoid metabolite is released, which can then diffuse out of the target cell and into neighboring cells, inducing their death.[11][12]
The following diagram illustrates the logical relationship of the bystander effect.
Future Directions and Challenges
Despite the clinical success of maytansinoid ADCs, challenges remain. These include overcoming drug resistance, managing off-target toxicities, and improving tumor penetration.[26] Future research is focused on developing novel linkers and payloads, exploring site-specific conjugation technologies to produce more homogeneous ADCs, and identifying new tumor-specific antigens. The continued innovation in the field of maytansinoid ADCs holds great promise for the future of targeted cancer therapy.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Antibody-maytansinoid conjugates designed to bypass multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. lcms.cz [lcms.cz]
The Architecture of Precision: A Technical Guide to Antibody-Drug Conjugate Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies (mAbs) with the potent cell-killing capabilities of cytotoxic small molecules. This innovative therapeutic modality allows for the selective delivery of potent payloads to tumor cells while minimizing systemic toxicity, thereby widening the therapeutic window.[1] The intricate design of an ADC is a careful balance of three core components: a monoclonal antibody that dictates target specificity, a highly potent cytotoxic payload, and a chemical linker that connects the two. The interplay between these elements is critical to the overall efficacy, safety, and pharmacokinetic profile of the ADC.[2] This technical guide provides an in-depth exploration of the fundamental principles governing ADC design, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.
Core Components of Antibody-Drug Conjugates
The success of an ADC is contingent upon the meticulous selection and optimization of its three constituent parts: the antibody, the linker, and the payload.[3]
The Monoclonal Antibody: The Guiding Missile
The monoclonal antibody serves as the targeting moiety of the ADC, responsible for recognizing and binding to specific tumor-associated antigens (TAAs) expressed on the surface of cancer cells.[2] The ideal antibody for an ADC possesses several key characteristics:
-
High Target Specificity and Affinity: The antibody must bind with high specificity and affinity to a TAA that is abundantly and homogeneously expressed on tumor cells with limited expression on healthy tissues to minimize off-target toxicity.[4]
-
Efficient Internalization: Upon binding to the TAA, the ADC-antigen complex must be rapidly and efficiently internalized by the cancer cell, typically through receptor-mediated endocytosis, to deliver the payload intracellularly.[5][6]
-
Favorable Pharmacokinetics: The antibody should exhibit a long circulation half-life, allowing for sufficient time to reach the tumor site, while also demonstrating low immunogenicity to prevent an adverse immune response in the patient.[2]
-
Stability: The antibody must be stable under physiological conditions and amenable to the chemical modifications required for linker and payload conjugation without compromising its antigen-binding capabilities.[4]
The Payload: The Cytotoxic Warhead
The payload is the pharmacologically active component of the ADC, responsible for inducing cell death upon its release inside the target cancer cell. The extreme potency of these cytotoxic agents is a key feature of ADCs, as only a small number of molecules are delivered to each cell.[7] Payloads are broadly classified based on their mechanism of action.
Table 1: Major Classes of ADC Payloads and Their Physicochemical Properties
| Payload Class | Example Payloads | Mechanism of Action | Key Physicochemical Properties |
| Tubulin Inhibitors | Auristatins (MMAE, MMAF), Maytansinoids (DM1, DM4) | Inhibit microtubule polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[7][8] | Generally hydrophobic. MMAF has a charged C-terminus, reducing membrane permeability compared to MMAE.[9] DM1 and DM4 are potent maytansine (B1676224) derivatives. |
| DNA-Damaging Agents | Calicheamicins, Pyrrolobenzodiazepines (PBDs), Duocarmycins | Cause DNA double-strand breaks, cross-linking, or alkylation, leading to apoptosis.[10] | Extremely potent with low IC50 values. PBDs form covalent DNA adducts. Calicheamicins are enediyne antibiotics. |
| Topoisomerase I Inhibitors | Camptothecin derivatives (SN-38, Deruxtecan (B607063) (DXd)) | Stabilize the topoisomerase I-DNA cleavage complex, leading to DNA damage and cell death.[11] | SN-38 has poor water solubility.[12] Deruxtecan is a potent exatecan (B1662903) derivative.[11] |
The Linker: The Crucial Connection
The linker is the chemical bridge that connects the payload to the antibody. Its design is critical for the stability of the ADC in circulation and the efficient release of the payload at the tumor site.[13][14] Linkers are categorized into two main types: cleavable and non-cleavable.
-
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific conditions prevalent in the tumor microenvironment or within the cancer cell, such as low pH, reducing environments, or the presence of specific enzymes.[15] This allows for the release of the payload in its active form.
-
Non-cleavable Linkers: These linkers remain intact, and the payload is released only after the complete lysosomal degradation of the antibody following internalization.[16] This approach generally leads to higher plasma stability and a reduced bystander effect.[13]
Table 2: Comparison of Cleavable and Non-Cleavable Linkers
| Linker Type | Cleavage Mechanism | Examples | Plasma Stability (Half-life) | Key Characteristics |
| Cleavable | Acid-labile | Hydrazone | ~1-2 days[14] | Cleaved in the acidic environment of endosomes and lysosomes. Can be unstable at physiological pH.[6] |
| Protease-sensitive | Valine-citrulline (vc) | High; vc-PABC-MMAE is highly stable.[17] | Cleaved by lysosomal proteases like cathepsin B. Offers good stability and specific release. | |
| Glutathione-sensitive | Disulfide | ~1-2 days[14] | Cleaved in the reducing environment of the cytoplasm. | |
| Non-cleavable | Antibody degradation | Thioether (e.g., SMCC) | High; generally more stable than cleavable linkers.[6][16] | Payload is released with an amino acid residue attached after lysosomal degradation of the antibody.[16] Reduced bystander effect.[13] |
The Mechanism of Action of Antibody-Drug Conjugates
The therapeutic effect of an ADC is achieved through a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
Conjugation Chemistry: Assembling the ADC
The method used to attach the linker and payload to the antibody is a critical aspect of ADC design, influencing the drug-to-antibody ratio (DAR) and the homogeneity of the final product. The DAR represents the average number of payload molecules conjugated to a single antibody and is a key quality attribute that can impact both efficacy and toxicity.[18]
-
Stochastic Conjugation: Early methods involved the random conjugation of payloads to naturally occurring amino acid residues on the antibody, such as the lysine (B10760008) ε-amino groups or the cysteine sulfhydryl groups from reduced interchain disulfide bonds.[11] This approach often results in a heterogeneous mixture of ADC species with varying DARs.
-
Site-Specific Conjugation: More advanced techniques aim for site-specific conjugation to produce a homogeneous ADC with a defined DAR. This can be achieved through antibody engineering to introduce specific conjugation sites, such as engineered cysteines or unnatural amino acids.
Quantitative Data on Approved Antibody-Drug Conjugates
The following table summarizes key quantitative data for several FDA-approved ADCs, illustrating the diversity in their design and in vitro potency.
Table 3: Quantitative Profile of Selected FDA-Approved ADCs
| ADC Name (Brand Name) | Target Antigen | Payload | Linker Type | Average DAR | In Vitro Cytotoxicity (IC50) | Cell Line |
| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Protease-cleavable (vc) | ~4 | 219.5 ng/mL[8] | GCT27 (CD30+) |
| 1013.0 ng/mL[8] | JAR (CD30-) | |||||
| Trastuzumab emtansine (Kadcyla®) | HER2 | DM1 | Non-cleavable (SMCC) | ~3.5 | Varies with HER2 expression | HER2+ breast cancer cell lines |
| Trastuzumab deruxtecan (Enhertu®) | HER2 | Deruxtecan (DXd) | Protease-cleavable | ~8 | Potent in HER2-overexpressing, moderate, and low-expressing cell lines.[19][20] | Gastric cancer cell lines |
| Sacituzumab govitecan (Trodelvy®) | Trop-2 | SN-38 | Acid-cleavable | ~7.6 | Significantly more potent in Trop-2 positive vs. negative cell lines.[21] | Cervical cancer cell lines |
Experimental Protocols
The development and characterization of ADCs rely on a suite of specialized analytical and biological assays. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify ADC species with different drug loads based on their hydrophobicity and to calculate the average DAR.
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 2 mg/mL in a high-salt buffer (e.g., 1M (NH₄)₂SO₄).
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for protein separations (e.g., Protein-Pak Hi Res HIC, 4.6 x 100 mm, 2.5 µm).
-
Mobile Phase A: High-salt buffer (e.g., 50 mM Na₃PO₄ with 2M NaCl, pH 7.0).[22]
-
Mobile Phase B: Low-salt buffer (e.g., 50 mM Na₃PO₄, pH 7.0, with 10% isopropanol (B130326) and 10% acetonitrile).[22]
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 50 minutes) at a flow rate of 1.0 mL/min.[22]
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each resolved ADC species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Area of each species * DAR of that species) / 100
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS
Objective: To determine the mass of the intact ADC and its subunits to calculate the DAR.
Methodology:
-
Sample Preparation (Middle-Up Approach):
-
LC-MS Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for protein separations.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A rapid gradient to elute and desalt the protein subunits into the mass spectrometer.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF).
-
-
Data Analysis:
-
Deconvolute the mass spectra of the light and heavy chains to determine the masses of the unconjugated and conjugated species.
-
Calculate the DAR based on the relative abundance and mass shifts of the conjugated species.[23]
-
Protocol 3: In Vitro Cytotoxicity Assessment by MTT Assay
Objective: To determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 4: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify ADC monomers, aggregates, and fragments based on their size.
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.[24]
-
-
Chromatographic Conditions:
-
Column: An SEC column with a pore size appropriate for separating monoclonal antibodies and their aggregates (e.g., Agilent AdvanceBio SEC 300Å).[25]
-
Mobile Phase: An aqueous buffer, often containing salts (e.g., 150 mM NaCl) to minimize secondary interactions. For more hydrophobic ADCs, an organic modifier (e.g., isopropanol) may be added.[24]
-
Flow Rate: A flow rate that ensures efficient separation without causing shear-induced aggregation.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Conclusion
The design of antibody-drug conjugates is a multifaceted discipline that requires a deep understanding of antibody engineering, linker chemistry, and payload pharmacology. The careful optimization of each component is paramount to developing an ADC with a favorable therapeutic index. As our understanding of cancer biology and bioconjugation techniques continues to evolve, so too will the sophistication of ADC design, paving the way for more effective and safer cancer therapies. The principles and methodologies outlined in this guide provide a foundational framework for the rational design and evaluation of the next generation of these precision medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. Half‐life extension of single‐domain antibody–drug conjugates by albumin binding moiety enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. adcreview.com [adcreview.com]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brentuximab vedotin exerts profound antiproliferative and pro‐apoptotic efficacy in CD30‐positive as well as cocultured CD30‐negative germ cell tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Understanding the Chemical Characteristics of Payloads and the Expression of Tumor-Associated Antigens of ADCs in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 14. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. hpst.cz [hpst.cz]
- 19. cancernetwork.com [cancernetwork.com]
- 20. onclive.com [onclive.com]
- 21. researchgate.net [researchgate.net]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. lcms.cz [lcms.cz]
- 24. lcms.cz [lcms.cz]
- 25. agilent.com [agilent.com]
An In-depth Technical Guide to Linkers in Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies, designed to combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1][2][3] An ADC consists of three core components: a monoclonal antibody that targets a specific antigen on cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[4][5] The linker is a critical determinant of the ADC's overall efficacy and safety.[1][6][7][8][9] It must be stable enough to remain intact while the ADC circulates in the bloodstream to prevent premature release of the toxic payload, which could harm healthy tissues.[10][11][] Conversely, it must be efficiently cleaved to release the payload once the ADC has reached its target tumor cells.[10][] This dual requirement of stability and conditional lability presents a major challenge in ADC design.[4][13]
This guide provides a detailed technical overview of ADC linker technology, focusing on the classification of linkers, their mechanisms of action, and the experimental protocols used for their characterization.
Classification and Mechanisms of ADC Linkers
ADC linkers are broadly categorized into two main types: cleavable and non-cleavable, based on their mechanism of payload release.[4][14][15]
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream and release their payload in response to specific triggers within the tumor microenvironment or inside the target cancer cell.[][16][17] This targeted release is achieved by incorporating chemical bonds that are susceptible to cleavage by specific enzymes, acidic pH, or high concentrations of reducing agents found in tumor cells.[][17] More than 80% of clinically approved ADCs utilize cleavable linkers.[4]
A key advantage of cleavable linkers is their ability to induce a "bystander effect."[17] After the payload is released, if it is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, thereby enhancing the overall anti-tumor activity.[17]
There are three primary types of cleavable linkers:
-
Protease-Sensitive Linkers: These linkers incorporate a short peptide sequence that is recognized and cleaved by proteases, such as cathepsins, which are highly active in the lysosomal compartments of cells.[16][17] The most widely used peptide sequence is the valine-citrulline (Val-Cit) dipeptide, which is efficiently cleaved by cathepsin B upon ADC internalization.[6][14][17][18] Other peptide sequences like valine-alanine (Val-Ala) are also used.[14]
-
pH-Sensitive (Acid-Labile) Linkers: These linkers utilize an acid-labile group, most commonly a hydrazone bond, which is stable at the physiological pH of blood (~7.4) but undergoes hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[10][17][19] However, the relative instability of hydrazone linkers can lead to premature payload release in circulation, limiting their application.[19]
-
Glutathione-Sensitive (Disulfide) Linkers: These linkers contain a disulfide bond that is cleaved in the presence of reducing agents.[17] They exploit the significant concentration gradient of glutathione (B108866) (GSH) between the extracellular space (low concentration) and the intracellular environment (high concentration, ~1-10 mM).[16][17] This differential allows the linker to remain stable in circulation but release the payload upon entering the cytoplasm of a tumor cell.[16]
Non-Cleavable Linkers
Non-cleavable linkers form a stable covalent bond between the payload and the antibody.[15] Unlike cleavable linkers, they do not have a specific chemical trigger for payload release.[4] Instead, the release of the active payload relies on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[14][16][20] This process results in the release of the payload still attached to the linker and a single amino acid residue (e.g., lysine) from the antibody.[16]
The primary advantage of non-cleavable linkers is their superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity compared to some cleavable linkers.[16][20] However, they are dependent on efficient ADC internalization and lysosomal degradation and typically do not induce a bystander effect, as the charged amino acid-linker-payload complex is less likely to cross cell membranes.[21] The most common non-cleavable linker is SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which is used in the approved ADC, Kadcyla® (ado-trastuzumab emtansine).[14][16]
Data Presentation: Comparison of Linker Technologies
The choice of linker technology has a profound impact on the ADC's stability, efficacy, and toxicity profile.[9]
Table 1: Summary of Cleavable and Non-Cleavable Linker Characteristics
| Linker Type | Sub-Type | Cleavage Mechanism | Advantages | Disadvantages | Example ADC |
| Cleavable | Protease-Sensitive (e.g., Val-Cit) | Cleavage by lysosomal proteases (e.g., Cathepsin B)[17] | High tumor specificity; enables bystander effect[17] | Potential for premature cleavage in some preclinical models[6][22] | Adcetris®, Padcev®[16] |
| pH-Sensitive (Hydrazone) | Hydrolysis in acidic endosomal/lysosomal pH[17] | Targets intracellular acidic compartments | Lower plasma stability compared to other linkers[15][19] | Mylotarg®[19] | |
| Glutathione-Sensitive (Disulfide) | Reduction by high intracellular glutathione levels[16] | Exploits redox potential difference between plasma and cytoplasm | Potential for off-target release in reducing environments | ELAHERE®[16] | |
| Non-Cleavable | Thioether (e.g., SMCC) | Proteolytic degradation of the entire antibody in the lysosome[16] | High plasma stability; lower off-target toxicity[16][21] | No bystander effect; requires efficient internalization and degradation | Kadcyla®[16] |
Table 2: Comparative Plasma Stability of Different Linker Types
Note: Direct comparison of stability data across different studies can be challenging due to variations in experimental conditions (e.g., ADC construct, plasma source, analytical methods). The data below represents generalized findings.
| Linker Class | Linker Example | Stability in Human Plasma | Key Findings |
| Non-Cleavable | Thioether (SMCC) | Very High | Generally considered the most stable linker type in circulation, minimizing premature drug release.[16][20] |
| Cleavable | Peptide (Val-Cit) | High | Demonstrates good stability in human and primate plasma.[18] However, it can be unstable in mouse plasma due to specific enzymes like Ces1c, which can complicate preclinical evaluation.[22] |
| Cleavable | Disulfide (SPDB) | Moderate to High | Stability can be modulated by introducing steric hindrance near the disulfide bond to reduce susceptibility to thiol-disulfide exchange.[23] |
| Cleavable | Hydrazone | Lower | Generally exhibits lower plasma stability compared to peptide and non-cleavable linkers, which can lead to higher systemic toxicity.[15][19] |
Key Experimental Protocols
Characterizing the stability and composition of an ADC is crucial for its development. Key quality attributes include the linker's stability in plasma and the drug-to-antibody ratio (DAR).
Protocol: In Vitro ADC Plasma Stability Assay
This protocol provides a generalized method for assessing the premature release of a payload from an ADC in plasma, which is a critical indicator of linker stability.
Objective: To quantify the amount of intact ADC or released payload over time when an ADC is incubated in plasma.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Sample collection tubes
-
Reagents for sample cleanup (e.g., Protein A beads for immunoaffinity capture, or organic solvent like acetonitrile (B52724) for protein precipitation)
-
Analytical system: typically Liquid Chromatography-Mass Spectrometry (LC-MS)
Methodology:
-
Incubation:
-
Dilute the ADC to a final concentration (e.g., 50-100 µg/mL) in pre-warmed plasma.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any further reaction.
-
-
Sample Preparation (Two Common Approaches):
-
A) Measuring Released Payload (by Protein Precipitation):
-
B) Measuring Intact ADC (by Immunoaffinity Capture):
-
-
Analysis by LC-MS:
-
For Released Payload: Use LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the concentration of the free payload by comparing it to a standard curve.[24][25] An increase in free payload over time indicates linker cleavage.
-
For Intact ADC: Analyze the intact or reduced ADC by LC-MS to determine the average DAR at each time point.[10][26] A decrease in the average DAR over time signifies payload loss due to linker instability.[10]
-
-
Data Interpretation: Plot the percentage of released payload or the average DAR against time to determine the stability profile and half-life of the ADC in plasma.
Protocol: Drug-to-Antibody Ratio (DAR) Determination
DAR is a critical quality attribute that influences an ADC's efficacy and safety.[27] Several methods are used to determine the average DAR and the distribution of different drug-loaded species.
A. Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a typically hydrophobic payload to an antibody increases the overall hydrophobicity of the ADC. HIC can resolve species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).[27][28] It is considered a standard method for cysteine-conjugated ADCs.[28]
-
Methodology:
-
An ADC sample is injected onto a HIC column (e.g., Butyl-NPR).
-
A reverse salt gradient is used for elution. The most hydrophilic species (unconjugated antibody, DAR=0) elutes first, followed by ADCs with increasing DAR values.
-
The peak area for each species is determined from the resulting chromatogram (UV detection at 280 nm).
-
The average DAR is calculated as the weighted average of the peak areas.[27][]
-
Formula:Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Total Peak Area)
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS provides precise mass information, allowing for the unambiguous identification of different drug-loaded species. It can be performed on the intact ADC or on its subunits after reduction.[30][31]
-
Methodology (Reversed-Phase LC-MS of Reduced ADC):
-
The ADC is chemically reduced (e.g., using DTT) to separate the antibody into its light chains (LC) and heavy chains (HC).
-
The reduced sample is analyzed by RP-HPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
The LC and HC fragments, both with and without conjugated drugs, are separated by the HPLC and their exact masses are measured by the MS.
-
The relative abundance of each species is determined from the deconvoluted mass spectrum.
-
The average DAR is calculated based on the distribution and abundance of the drug-loaded light and heavy chains.[32]
-
C. UV/Vis Spectroscopy
-
Principle: This is a simple method based on the Beer-Lambert law. It can be used if the antibody and the payload have distinct and strong absorbance maxima at different wavelengths.[27][]
-
Methodology:
-
Measure the absorbance of the ADC solution at two wavelengths (e.g., 280 nm for the antibody and another wavelength for the payload's λ_max).
-
Using the known extinction coefficients for both the antibody and the payload at these two wavelengths, a set of simultaneous equations can be solved to determine the concentrations of both the antibody and the payload.
-
The average DAR is calculated by dividing the molar concentration of the payload by the molar concentration of the antibody.
-
-
Limitation: This method only provides the average DAR and gives no information about the distribution of species. It is also not suitable for complex biological samples like plasma.[27][30]
References
- 1. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Linker technologies for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linker technologies for antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. veranova.com [veranova.com]
- 13. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 14. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 15. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 17. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 21. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 22. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 26. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 28. pharmiweb.com [pharmiweb.com]
- 30. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 31. blog.crownbio.com [blog.crownbio.com]
- 32. lcms.cz [lcms.cz]
Methodological & Application
Application Notes and Protocols for Ahx-DM1 Click Chemistry in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide to the synthesis and characterization of antibody-drug conjugates (ADCs) using Ahx-DM1 via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This methodology allows for the precise, site-specific conjugation of the potent microtubule inhibitor DM1 to a monoclonal antibody, yielding a homogenous and effective ADC for targeted cancer therapy.
Introduction to this compound and Click Chemistry for ADCs
Antibody-drug conjugates represent a powerful class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high cytotoxicity of small-molecule drugs.[1] Click chemistry, a set of bioorthogonal reactions, offers a highly efficient and specific method for creating stable linkages between the antibody and the cytotoxic payload.[2][3]
This guide focuses on the use of DBCO-PEG4-Ahx-DM1 , a drug-linker conjugate readily available for click chemistry applications.[4][5] This molecule comprises:
-
DM1: A potent maytansinoid derivative that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][6]
-
Ahx (6-aminohexanoic acid): A spacer component.
-
PEG4: A polyethylene (B3416737) glycol spacer that can enhance solubility and improve pharmacokinetic properties.[5]
-
DBCO (Dibenzocyclooctyne): A cyclooctyne (B158145) group that reacts specifically with an azide (B81097) group via SPAAC without the need for a cytotoxic copper catalyst.[5]
The overall strategy involves the introduction of an azide chemical handle onto the antibody, which then serves as a reactive site for the DBCO group of the drug-linker conjugate.
Data Presentation: Quantitative Parameters of DM1-ADCs
The following table summarizes key quantitative data for ADCs synthesized using maytansinoid payloads like DM1. These values are critical for evaluating the success of the conjugation reaction and the potency of the resulting ADC.
| Parameter | Typical Value(s) | Method of Determination | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | HIC, RP-HPLC, Mass Spectrometry | [2][7] |
| Conjugation Efficiency/Yield | >90% | SDS-PAGE, HIC, Mass Spectrometry | [2][3] |
| In Vitro Cytotoxicity (IC50) | 0.05 - 10 nM | Cell-based viability assays (e.g., MTT, CellTiter-Glo) | [2][8] |
| Plasma Stability | >90% after 7 days | LC-MS analysis of ADC incubated in plasma | [8] |
Experimental Protocols
Protocol 1: Site-Specific Introduction of Azide Groups onto the Antibody
This protocol describes a general method for introducing azide functionalities onto an antibody. The choice of method for azide incorporation will depend on the desired site of conjugation (e.g., engineered cysteines, glycans, or specific amino acids).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized crosslinker (e.g., Azido-PEG4-NHS ester for lysine (B10760008) modification)
-
Reaction buffer (e.g., Borate buffer, pH 8.5 for NHS ester reactions)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
DMSO (anhydrous)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the appropriate reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) if using NHS ester chemistry.
-
Crosslinker Preparation: Prepare a stock solution of the azide-functionalized crosslinker in DMSO at a concentration of 10-20 mM.
-
Reaction Setup: Add a 10-20 fold molar excess of the crosslinker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with PBS (pH 7.4).
-
Characterization: Determine the concentration of the azide-modified antibody using a BCA or Bradford assay. The incorporation of azide groups can be confirmed by various analytical techniques, including mass spectrometry.
Protocol 2: SPAAC Conjugation of Azide-Modified Antibody with DBCO-PEG4-Ahx-DM1
This protocol details the click chemistry reaction between the azide-modified antibody and the DBCO-functionalized DM1 linker.
Materials:
-
Azide-modified antibody (from Protocol 1) in PBS, pH 7.4
-
DBCO-PEG4-Ahx-DM1
-
DMSO (anhydrous)
-
Desalting columns or Size-Exclusion Chromatography (SEC) system
-
PBS, pH 7.4
Procedure:
-
Drug-Linker Preparation: Prepare a stock solution of DBCO-PEG4-Ahx-DM1 in DMSO at a concentration of 10 mM.
-
Reaction Setup: Add a 3-5 fold molar excess of the DBCO-PEG4-Ahx-DM1 solution to the azide-modified antibody solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours, protected from light. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other impurities using a desalting column or SEC.
-
Final Formulation: Exchange the buffer of the purified ADC into a suitable formulation buffer (e.g., PBS) and concentrate to the desired concentration. Store the final ADC at 4°C for short-term use or at -80°C for long-term storage.
Protocol 3: Characterization of the DM1-ADC
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker. Different DAR species will have distinct retention times, allowing for the calculation of the average DAR.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Similar to HIC, RP-HPLC can separate different DAR species.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can determine the molecular weight of each species, from which the number of conjugated DM1 molecules can be calculated.
2. In Vitro Cytotoxicity Assay:
-
Cell Lines: Use a panel of cancer cell lines with varying levels of expression of the target antigen.
-
Assay: A common method is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the DM1-ADC, a non-targeting control ADC, and free DM1.
-
Incubate for 72-96 hours.
-
Measure cell viability according to the assay manufacturer's instructions.
-
Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for each compound.
-
Mandatory Visualizations
Caption: Experimental Workflow for this compound ADC Synthesis and Characterization.
Caption: Signaling Pathway of DM1-Induced Apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. excenen.com [excenen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Microtubule Dynamics Deregulation Induces Apoptosis in Human Urothelial Bladder Cancer Cells via a p53-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of Ahx-DM1 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly influences both its efficacy and safety profile.[1][2][3] An ADC with a low DAR may lack therapeutic potency, while an excessively high DAR can lead to poor pharmacokinetics, increased toxicity, and potential aggregation.[2][3] Therefore, accurate and reproducible determination of the DAR is essential throughout the discovery, development, and manufacturing of ADCs.
This document provides detailed application notes and protocols for the calculation of the DAR for ADCs utilizing an aminohexanoic acid (Ahx) linker conjugated to the maytansinoid derivative DM1 (Ahx-DM1). DM1 is a potent microtubule-disrupting agent.[4][5] The methods described herein include UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Principle of DAR Calculation
The determination of the average DAR in a sample of ADC, which is a heterogeneous mixture of antibodies with varying numbers of conjugated drugs, relies on methods that can differentiate and quantify these different species.[3] The overall DAR is then calculated as a weighted average of the different drug-loaded species present in the sample.
Key Methodologies for DAR Determination
Several analytical techniques are commonly employed to determine the DAR of ADCs. The choice of method often depends on the specific characteristics of the ADC, the desired level of detail, and the stage of development.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[][7][8] This technique is based on the Beer-Lambert law and relies on the distinct absorbance spectra of the antibody and the cytotoxic drug.[2][]
Protocol for DAR Calculation by UV-Vis Spectroscopy:
-
Determine Extinction Coefficients:
-
Measure the absorbance of a known concentration of the unconjugated antibody at two wavelengths: typically 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug (λmax_Drug).
-
Measure the absorbance of a known concentration of the free drug-linker (this compound) at the same two wavelengths.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the this compound ADC sample at the two selected wavelengths (e.g., 280 nm and λmax_DM1).
-
-
Calculate DAR:
-
The concentrations of the antibody and the drug in the ADC sample can be determined by solving a set of two simultaneous equations derived from the Beer-Lambert law, which accounts for the absorbance contributions of both components at each wavelength.
-
The average DAR is then calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.
-
Equation for DAR Calculation using UV-Vis Spectroscopy: A simplified approach can be used if it's assumed the conjugation does not significantly alter the extinction coefficients. The concentrations of the antibody and the drug in the ADC can be calculated using the following equations:
-
C_Ab = (A_280 * ε_Drug_λmax - A_λmax * ε_Drug_280) / (ε_Ab_280 * ε_Drug_λmax - ε_Ab_λmax * ε_Drug_280)
-
C_Drug = (A_λmax * ε_Ab_280 - A_280 * ε_Ab_λmax) / (ε_Drug_λmax * ε_Ab_280 - ε_Drug_280 * ε_Ab_λmax)
-
DAR = C_Drug / C_Ab
Where:
-
A_280 and A_λmax are the absorbances of the ADC at 280 nm and the drug's λmax.
-
ε_Ab and ε_Drug are the molar extinction coefficients of the antibody and the drug at the respective wavelengths.
-
C_Ab and C_Drug are the molar concentrations of the antibody and the drug.
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful chromatographic technique for characterizing the heterogeneity of ADCs and determining the distribution of different drug-loaded species.[9][10][11] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug molecules.[9][11][12]
Protocol for DAR Calculation by HIC:
-
Sample Preparation:
-
Prepare the this compound ADC sample in a mobile phase with a high salt concentration to promote hydrophobic interactions with the stationary phase.
-
-
Chromatographic Separation:
-
Inject the sample onto a HIC column.
-
Elute the different ADC species using a decreasing salt gradient. The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated drugs (DAR 2, DAR 4, etc.).[9]
-
-
Data Analysis:
-
Integrate the peak area for each of the resolved species.
-
Calculate the weighted average DAR using the following formula:
-
Equation for Weighted Average DAR from HIC: DAR = Σ (% Peak Area_i * DAR_i) / Σ (% Peak Area_i)
Where:
-
% Peak Area_i is the percentage of the total peak area for the species with a specific DAR.
-
DAR_i is the drug-to-antibody ratio for that species (e.g., 0, 2, 4, 6, 8 for cysteine-linked ADCs).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another valuable method for DAR determination, particularly for cysteine-linked ADCs.[1][9] This technique typically involves the reduction of the ADC to separate the light and heavy chains.
Protocol for DAR Calculation by RP-HPLC:
-
Sample Reduction:
-
Reduce the interchain disulfide bonds of the this compound ADC using a reducing agent like dithiothreitol (B142953) (DTT) to separate the heavy and light chains.
-
-
Chromatographic Separation:
-
Inject the reduced sample onto a reversed-phase column.
-
Separate the unconjugated and drug-conjugated light and heavy chains using a gradient of an organic solvent (e.g., acetonitrile) with an ion-pairing agent.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, H3, etc.).
-
Calculate the weighted average DAR using the following formula, which considers the contribution from both light and heavy chains.[1]
-
Equation for Weighted Average DAR from RP-HPLC: DAR = [Σ (% Peak Area_LCi * i) + Σ (% Peak Area_HCj * j)] / [Σ (% Peak Area_LCi) + Σ (% Peak Area_HCj)] A more common and simplified formula for cysteine-linked ADCs is: DAR = 2 * (Σ Weighted peak area of heavy chain + Σ Weighted peak area of light chain) / 100[1][2]
Where:
-
% Peak Area_LCi and % Peak Area_HCj are the percentage peak areas for the light chain with 'i' drugs and the heavy chain with 'j' drugs, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate and detailed analysis of the ADC, including the precise mass of each species and the distribution of drug-loaded forms.[][13][14] This can be performed on the intact ADC, or after reduction or fragmentation ("middle-down" or "bottom-up" approaches).[14]
Protocol for DAR Calculation by Intact Mass Analysis (LC-MS):
-
Sample Preparation:
-
LC-MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The different ADC species are separated by chromatography and their masses are measured by the mass spectrometer.
-
-
Data Deconvolution and Analysis:
-
The raw mass spectral data, which contains a series of multiply charged ions for each ADC species, is deconvoluted to obtain the zero-charge mass spectrum.[13]
-
The deconvoluted spectrum shows peaks corresponding to the unconjugated antibody and the antibody with different numbers of attached drugs.
-
The relative abundance of each peak is determined.
-
The average DAR is calculated as a weighted average of the different species based on their relative signal intensities.
-
Equation for Weighted Average DAR from Mass Spectrometry: DAR = Σ (Relative Abundance_i * DAR_i) / Σ (Relative Abundance_i)
Where:
-
Relative Abundance_i is the relative intensity of the mass peak for the species with a specific DAR.
-
DAR_i is the drug-to-antibody ratio for that species.
Data Presentation
The quantitative data obtained from the different analytical methods should be summarized in a clear and structured format for easy comparison and interpretation.
Table 1: Comparison of Average DAR Values from Different Methods
| Analytical Method | Average DAR | Standard Deviation |
| UV-Vis Spectroscopy | 3.8 | ± 0.2 |
| HIC | 3.9 | ± 0.1 |
| RP-HPLC | 3.9 | ± 0.1 |
| Intact Mass Spec | 3.95 | ± 0.05 |
Table 2: Drug Load Distribution Determined by HIC
| DAR Species | % of Total Peak Area |
| DAR 0 | 5 |
| DAR 2 | 20 |
| DAR 4 | 50 |
| DAR 6 | 20 |
| DAR 8 | 5 |
| Average DAR | 3.9 |
Table 3: Drug Distribution on Light and Heavy Chains by RP-HPLC
| Chain | Drug Load | % of Total Peak Area |
| Light Chain | 0 | 30 |
| Light Chain | 1 | 70 |
| Heavy Chain | 0 | 10 |
| Heavy Chain | 1 | 40 |
| Heavy Chain | 2 | 40 |
| Heavy Chain | 3 | 10 |
| Average DAR | 3.9 |
Visualizations
Diagrams illustrating the experimental workflows can aid in understanding the methodologies.
Caption: Workflow for DAR determination using UV-Vis Spectroscopy.
References
- 1. agilent.com [agilent.com]
- 2. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. agilent.com [agilent.com]
- 11. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. rapidnovor.com [rapidnovor.com]
Application Notes and Protocols for Mass Spectrometry Characterization of Ahx-DM1 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy.[1][2] These complex molecules consist of a monoclonal antibody (mAb) specific to a tumor-associated antigen, a potent cytotoxic agent (the payload), and a chemical linker connecting them.[3][4] The linker plays a crucial role in the stability and efficacy of the ADC. Ahx-DM1 ADCs utilize a linker containing an aminohexanoic acid (Ahx) spacer conjugated to the cytotoxic maytansinoid, DM1. The DM1 payload inhibits tubulin polymerization, leading to cell death upon internalization into the target cancer cell.[5]
The inherent heterogeneity of ADCs, arising from the distribution of the drug-linker on the mAb, necessitates comprehensive analytical characterization to ensure their safety, efficacy, and quality.[2][4] Mass spectrometry (MS) has become an indispensable tool for the in-depth characterization of ADCs, providing information on critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, and the specific sites of conjugation.[6][7]
This document provides detailed application notes and protocols for the characterization of this compound ADCs using various mass spectrometry techniques, including intact mass analysis, subunit analysis, and peptide mapping.
Experimental Workflows
A multi-level mass spectrometry approach is typically employed to characterize this compound ADCs, starting from the intact ADC down to the peptide level.
Caption: Mass spectrometry workflow for this compound ADC characterization.
Intact Mass Analysis for Drug-to-Antibody Ratio (DAR) Determination
Intact mass analysis is a crucial first step to determine the average DAR and the distribution of different drug-loaded species.[1][8] This is a critical quality attribute as it directly impacts the ADC's efficacy and toxicity.[1][9]
Protocol for Intact Mass Analysis
1.1.1. Sample Preparation:
-
For glycosylated ADC analysis, dilute the ADC sample to a final concentration of 0.1-1.0 mg/mL in a suitable buffer (e.g., PBS).
-
For deglycosylated analysis, treat the ADC with PNGase F to remove N-linked glycans, which simplifies the mass spectrum.[8][10] Follow the enzyme manufacturer's protocol.
1.1.2. LC-MS Instrumentation and Conditions:
-
HPLC System: An Agilent 1290 Infinity UHPLC system or equivalent.[1][9]
-
Mass Spectrometer: A high-resolution mass spectrometer such as a SCIEX X500B QTOF or an Agilent 6550 Q-TOF.[1][11]
-
Column: A reversed-phase column suitable for intact protein separation, such as an Agilent Poroshell 300SB-C8 (1.0 x 75mm, 5 µm) or a bioZen Intact XB-C8 (3.6 µm, 50 x 2.1 mm).[10][11]
-
Mobile Phase A: 0.1% Formic Acid in Water.[10]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]
-
Gradient: A shallow gradient optimized for the separation of different drug-loaded species.
-
Flow Rate: 0.2 mL/min.[10]
-
Column Temperature: 75°C.[10]
1.1.3. Mass Spectrometry Parameters:
-
Ion Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive.
-
Mass Range: m/z 900–4000.[10]
-
Data Acquisition: Acquire data in profile mode.
1.1.4. Data Analysis:
-
Deconvolute the raw mass spectrum using software such as SCIEX BioPharmaView or Agilent MassHunter BioConfirm to obtain the zero-charge mass spectrum.[1][11]
-
Identify the peaks corresponding to the different drug-loaded species (DAR0, DAR1, DAR2, etc.).
-
Calculate the average DAR using the relative abundance of each species.
Expected Data and Interpretation
The deconvoluted mass spectrum will show a distribution of peaks, each corresponding to the monoclonal antibody with a different number of this compound molecules attached. The mass difference between adjacent peaks should correspond to the mass of the this compound linker-payload.
| Parameter | Typical Value/Range |
| Average DAR | 3.0 - 4.0 |
| DAR Distribution | Typically ranges from 0 to 8 drugs per antibody. |
| Mass of this compound | Calculated based on chemical formula. |
Subunit Analysis for Chain-Specific Drug Distribution
Subunit analysis involves reducing the ADC to its constituent heavy and light chains, or digesting it into larger fragments (e.g., with IdeS), followed by LC-MS analysis.[12] This provides information on the distribution of the drug-linker on each chain.
References
- 1. hpst.cz [hpst.cz]
- 2. adcreview.com [adcreview.com]
- 3. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. sciex.com [sciex.com]
- 9. agilent.com [agilent.com]
- 10. sciex.com [sciex.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for HPLC Analysis of Ahx-DM1 Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent.[1][2][3][4] The efficacy and safety of an ADC are critically dependent on its drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody.[1][5][6] Inconsistent DAR can lead to variability in potency and potential toxicity. Therefore, robust analytical methods are essential for monitoring the conjugation efficiency and characterizing the final ADC product.[1][4]
This application note provides a detailed protocol for determining the conjugation efficiency of Ahx-DM1, a linker-payload combination, to a monoclonal antibody using High-Performance Liquid Chromatography (HPLC). Mertansine (DM1) is a potent microtubule inhibitor used as a cytotoxic payload in several ADCs.[2][7] The protocols described herein focus on two orthogonal HPLC-based methods: Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC) for the determination of DAR and distribution of different drug-loaded species.[8][9]
Principle of Analysis
The conjugation of the hydrophobic this compound linker-payload to an antibody increases the overall hydrophobicity of the protein.[2][10] This change in hydrophobicity allows for the separation of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8 for a cysteine-linked ADC) using HPLC.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions.[10][11][12] Proteins are loaded onto the column in a high-salt buffer, which promotes hydrophobic interactions. A decreasing salt gradient is then used to elute the species, with more hydrophobic molecules (higher DAR) eluting later.[8][10][13] HIC is particularly well-suited for analyzing the distribution of intact ADC species.[8][10]
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions.[8][14] For ADC analysis, the antibody is typically reduced to separate the light and heavy chains prior to analysis.[6][8] The drug-conjugated chains are more hydrophobic and will have a longer retention time on the RP column. By integrating the peak areas of the different chain species, the average DAR can be calculated.[6][8]
Experimental Workflow
The overall workflow for the synthesis and analysis of an this compound ADC is depicted below.
Caption: Experimental workflow for this compound ADC synthesis and HPLC analysis.
Protocols
This compound Conjugation to a Monoclonal Antibody (Cysteine-linked)
This protocol describes a general procedure for conjugating this compound to a monoclonal antibody via partially reduced interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
This compound linker-payload
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N-acetylcysteine (NAC) solution (e.g., 100 mM)
-
Purification buffer (e.g., PBS, pH 7.4)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction:
-
Dilute the mAb to a concentration of 5-10 mg/mL in a reaction buffer (e.g., PBS with 50 mM Tris, pH 8.0).
-
Add a calculated amount of TCEP solution to the mAb solution to achieve a molar excess of TCEP (e.g., 2.5 equivalents) for partial reduction of interchain disulfides.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Add the this compound stock solution to the reduced mAb solution. A typical molar excess of this compound is 5-10 fold over the antibody.
-
Incubate the reaction at room temperature for 1-2 hours in the dark.
-
-
Quenching the Reaction:
-
Add an excess of N-acetylcysteine (e.g., 10-fold molar excess over this compound) to quench any unreacted this compound.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column with purification buffer.
-
Collect the protein-containing fractions corresponding to the ADC.
-
Determine the protein concentration of the purified ADC (e.g., by measuring absorbance at 280 nm).
-
HPLC Analysis of this compound Conjugation Efficiency
A. Hydrophobic Interaction Chromatography (HIC) for Intact ADC Analysis
This method separates the different drug-loaded species of the intact ADC, allowing for the determination of the DAR and the distribution of species.[8][11][13]
Instrumentation and Materials:
-
HPLC system with a UV detector (Agilent 1290 Infinity II Bio LC or similar)[13]
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm)[9]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[10]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 (may contain a small percentage of isopropanol, e.g., 5-20%, to improve resolution)[13][15]
HPLC Parameters:
| Parameter | Value |
| Column | TSKgel Butyl-NPR (or equivalent) |
| Flow Rate | 0.8 mL/min[9] |
| Column Temperature | 25°C[9] |
| Detection Wavelength | 280 nm |
| Injection Volume | 10-20 µL (approx. 10-20 µg of ADC) |
| Gradient | See Table 1 below |
Table 1: HIC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 25 |
| 12.0 | 100 |
| 14.0 | 100 |
| 14.1 | 10 |
| 20.0 | 10 |
Data Analysis:
-
Integrate the peaks corresponding to the different drug-loaded species (DAR 0, 2, 4, 6, 8).
-
Calculate the percentage of each species by dividing the individual peak area by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100
Expected Results: A typical HIC chromatogram will show a series of peaks, with the unconjugated antibody (DAR 0) eluting first, followed by the drug-loaded species in order of increasing hydrophobicity (DAR 2, 4, 6, 8).[8]
Table 2: Example HIC Data and DAR Calculation
| Peak | Retention Time (min) | Peak Area (%) | Drug Load | Weighted Area |
| DAR 0 | 5.2 | 5.5 | 0 | 0.0 |
| DAR 2 | 7.8 | 25.0 | 2 | 50.0 |
| DAR 4 | 9.5 | 45.0 | 4 | 180.0 |
| DAR 6 | 10.8 | 20.0 | 6 | 120.0 |
| DAR 8 | 11.9 | 4.5 | 8 | 36.0 |
| Total | 100.0 | 386.0 | ||
| Average DAR | 3.86 |
B. Reversed-Phase HPLC (RP-HPLC) for Reduced ADC Analysis
This method provides an orthogonal approach to determine the average DAR by analyzing the reduced light and heavy chains.[6][8]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase column suitable for proteins (e.g., PLRP-S, 2.1 x 50 mm, 5 µm)[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water[14]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile[14]
-
Reducing agent: Dithiothreitol (DTT) or TCEP
Sample Preparation (Reduction):
-
To approximately 50 µg of the purified ADC, add a reducing agent (e.g., DTT to a final concentration of 10 mM).
-
Incubate at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.
HPLC Parameters:
| Parameter | Value |
| Column | PLRP-S (or equivalent) |
| Flow Rate | 0.5 mL/min[14] |
| Column Temperature | 80°C[14] |
| Detection Wavelength | 280 nm[14] |
| Injection Volume | 10-20 µL |
| Gradient | See Table 3 below |
Table 3: RP-HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 16.0 | 60 |
| 17.0 | 90 |
| 18.0 | 90 |
| 18.1 | 30 |
| 25.0 | 30 |
Data Analysis:
-
Integrate the peaks for the unconjugated light chain (LC), conjugated light chain (LC-DM1), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-DM1, HC-DM1x2, etc.).
-
Calculate the percentage peak area for each species.
-
Calculate the average DAR using the following formula, assuming a typical IgG1 with one conjugation site per light chain and up to three per heavy chain after partial reduction: Average DAR = [ (Σ %Area LC-DM1 * 1) + (Σ %Area HC-DM1 * 1) + (Σ %Area HC-DM1x2 * 2) + (Σ %Area HC-DM1x3 * 3) ] / (Σ %Area all LC peaks / 2 + Σ %Area all HC peaks / 2)
Expected Results: The chromatogram will show peaks for the light chain and heavy chain. For each chain, there will be peaks corresponding to the unconjugated form and one or more drug-conjugated forms, which will have longer retention times.
Signaling Pathway and Mechanism of Action
The this compound ADC exerts its cytotoxic effect by targeting a specific antigen on the surface of cancer cells. The general mechanism is illustrated below.
Caption: General mechanism of action for an this compound antibody-drug conjugate.
Conclusion
The HPLC-based methods of HIC and RP-HPLC are powerful and complementary techniques for the detailed characterization of this compound ADCs.[8] HIC provides valuable information on the distribution of intact drug-loaded species under non-denaturing conditions, which is crucial for understanding the heterogeneity of the ADC preparation.[10][11] RP-HPLC offers a robust, orthogonal method for determining the average DAR.[8] Implementing these analytical protocols is essential for process development, quality control, and ensuring the consistency, efficacy, and safety of ADC therapeutics.
References
- 1. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. waters.com [waters.com]
- 6. agilent.com [agilent.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: In Vitro Cytotoxicity Assay for Ahx-DM1 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a targeted class of cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] An essential step in the preclinical development of ADCs is the rigorous evaluation of their cytotoxic potential in vitro.[3][4] These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of ADCs utilizing an Ahx-DM1 linker-payload system. DM1, a maytansinoid derivative, is a potent microtubule-targeting agent that induces mitotic arrest and subsequent cell death.[5][6] This protocol is designed to guide researchers in generating reproducible and reliable data for the selection and characterization of ADC candidates.
The most common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][7] This colorimetric assay measures the metabolic activity of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.[1]
Signaling Pathway of this compound ADC-Induced Cytotoxicity
The mechanism of action for an this compound ADC begins with the binding of the antibody component to a specific antigen on the surface of a cancer cell.[8] The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis.[8] Following internalization, the ADC is trafficked to the lysosome, where the linker is cleaved and the DM1 payload is released into the cytoplasm.[5][8] Free DM1 then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest in mitosis, which ultimately triggers apoptosis (programmed cell death).[5][6]
Caption: Mechanism of this compound ADC-induced cytotoxicity.
Experimental Workflow
The in vitro cytotoxicity assay follows a structured workflow to ensure accurate and reproducible results. The key phases include cell preparation, ADC treatment, incubation, viability assessment using the MTT assay, and data analysis to determine the half-maximal inhibitory concentration (IC50).
Caption: General workflow for an in vitro cytotoxicity assay.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Specifications |
| Cell Lines | Antigen-positive (target) and antigen-negative (control) cell lines |
| Culture Medium | RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin |
| This compound ADC | Stock solution of known concentration |
| Control Antibody | Unconjugated antibody (isotype control) |
| Free Payload | DM1 |
| Assay Plate | Sterile 96-well flat-bottom tissue culture plates |
| MTT Reagent | 5 mg/mL in sterile PBS |
| Solubilization Solution | DMSO or 10% SDS in 0.01 M HCl |
| Instruments | Microplate reader, Biosafety cabinet, CO2 incubator |
Cell Seeding
-
Culture antigen-positive and antigen-negative cells in appropriate medium until they reach 80-90% confluency.
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium.[3][4] The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3][4]
ADC Treatment
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 in culture medium. It is recommended to prepare these at 2x the final desired concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted ADC and control solutions to the respective wells.[3]
-
Include wells with untreated cells (medium only) as a negative control for cell viability.
-
Incubate the plate for a period of 48 to 144 hours at 37°C with 5% CO2.[3][4] The incubation time should be optimized based on the ADC's potency and the cell line's doubling time.
MTT Assay for Cell Viability
-
Following the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well.[1][3]
-
Incubate the plate for 2-4 hours at 37°C with 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[1]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
Data Presentation and Analysis
The absorbance readings are used to calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.
Calculation of Percent Viability:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
The calculated percent viability is then plotted against the logarithm of the ADC concentration to generate a dose-response curve. A sigmoidal curve fitting model is used to determine the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
| Treatment Group | Concentration Range | Expected Outcome on Antigen-Positive Cells | Expected Outcome on Antigen-Negative Cells |
| This compound ADC | e.g., 0.01 - 1000 ng/mL | Dose-dependent decrease in viability | Minimal to no effect on viability |
| Unconjugated Antibody | Equivalent to ADC concentrations | No significant effect on viability | No significant effect on viability |
| Free DM1 | e.g., 0.001 - 100 ng/mL | Dose-dependent decrease in viability | Dose-dependent decrease in viability |
| Untreated Control | N/A | 100% Viability (Reference) | 100% Viability (Reference) |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. youtube.com [youtube.com]
Establishing Xenograft Models for Preclinical Evaluation of Ahx-DM1 Antibody-Drug Conjugate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] Ahx-DM1 is an ADC that combines a specific monoclonal antibody (mAb) with the microtubule-inhibiting agent DM1, a maytansinoid derivative, via a linker.[3][4] Preclinical evaluation of ADCs like this compound in relevant in vivo models is a critical step in the drug development process.[5] Xenograft models, established by implanting human tumor cells or tissues into immunodeficient mice, are the most widely used platforms for assessing the in vivo efficacy and pharmacodynamics of novel cancer therapies.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models for testing the anti-tumor activity of this compound.
Mechanism of Action: this compound and the HER2 Signaling Pathway
This compound is designed to target a specific tumor-associated antigen on the surface of cancer cells. For the context of these protocols, we will focus on HER2 (Human Epidermal Growth Factor Receptor 2) as a primary target for many ADCs. Overexpression of HER2 is a key driver in several cancers, including breast and gastric cancers.[8][9]
The antibody component of this compound binds to the HER2 receptor on the cancer cell surface.[10] Following binding, the ADC-receptor complex is internalized through endocytosis.[10] Inside the cell, the linker is cleaved, releasing the cytotoxic payload, DM1.[3] DM1 is a potent inhibitor of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][3]
The HER2 signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[11][12] Upon dimerization with other HER family members, HER2 activates downstream signaling cascades, including the PI3K/Akt/mTOR and RAS/MEK/MAPK pathways, which promote tumor growth and survival.[9][11][12] By targeting HER2, this compound not only delivers a cytotoxic payload but may also interfere with these critical signaling pathways.
Figure 1: Simplified HER2 signaling pathway.
Experimental Protocols
The following protocols provide detailed methodologies for establishing xenograft models and evaluating the efficacy of this compound.
Protocol 1: Establishment of Cell Line-Derived Xenograft (CDX) Models
CDX models are established from cultured human cancer cell lines and are valuable for initial large-scale drug screening due to their reproducibility and rapid tumor growth.[7][13]
Materials:
-
HER2-positive human cancer cell line (e.g., SKOV3, NCI-N87)[14]
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
6-8 week old immunodeficient mice (e.g., NOD-SCID, NSG)[15]
-
Sterile syringes and needles
-
Anesthetic
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until cells reach 70-80% confluency.
-
Cell Harvesting: Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count to determine viability.
-
Cell Implantation: Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 2-5 x 10^6 cells per 100 µL.[16]
-
Injection: Anesthetize the mice and subcutaneously inject the cell suspension into the right flank.[17]
-
Tumor Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their dimensions using calipers.[18]
Figure 2: Workflow for establishing CDX models.
Protocol 2: Establishment of Patient-Derived Xenograft (PDX) Models
PDX models involve the direct implantation of fresh patient tumor tissue into immunodeficient mice, preserving the original tumor's heterogeneity and microenvironment.[18][19] This makes them more clinically relevant for predicting drug efficacy.[19][20]
Materials:
-
Fresh patient tumor tissue
-
Transport medium (e.g., DMEM with antibiotics)
-
Sterile surgical instruments
-
6-8 week old immunodeficient mice (e.g., NSG)[15]
-
Anesthetic
-
Surgical clips or sutures
-
Calipers
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from a patient with informed consent and place it in a sterile collection tube with transport medium on ice.[18]
-
Tissue Processing: In a biosafety cabinet, wash the tissue with cold PBS to remove non-tumor tissue.[18] Cut the tumor into small fragments (2-3 mm³).[20]
-
Implantation: Anesthetize a mouse and make a small incision on the flank. Create a subcutaneous pocket and implant one to two tumor fragments.[18][20]
-
Wound Closure: Close the incision with surgical clips or sutures.[18]
-
Tumor Monitoring and Passaging: Monitor the mice for tumor growth. Once the tumor reaches a specified size (e.g., 1000-1500 mm³), it can be excised and passaged into a new cohort of mice for expansion.[18][20]
Figure 3: Workflow for establishing PDX models.
Protocol 3: In Vivo Efficacy Study of this compound
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in established xenograft models.
Procedure:
-
Tumor Growth and Randomization: Once tumors in the CDX or PDX models reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, non-targeting ADC control).
-
Treatment Administration: Administer the respective treatments to each group, typically via intravenous injection.[21]
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week.[22] Also, monitor the body weight of the mice as an indicator of toxicity.[21]
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specified treatment duration.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.[5]
Tumor Volume Calculation: Tumor volume is typically calculated using the formula: Volume = (Length x Width²) / 2[18][23] Ultrasound imaging can provide more accurate volume measurements.[24][25]
Data Presentation
Quantitative data from efficacy studies should be summarized in tables for clear comparison.
Table 1: Characteristics of Selected HER2-Positive Cell Lines for CDX Models
| Cell Line | Cancer Type | Key Characteristics |
| SKOV3 | Ovarian Cancer | High HER2 expression |
| NCI-N87 | Gastric Cancer | High HER2 expression |
| MDA-MB-231 | Breast Cancer | Triple-negative, can be engineered to express HER2 |
| A549 | Lung Cancer | Can be used for HER2-targeted studies |
Table 2: Example Data from an this compound Efficacy Study in a CDX Model
| Treatment Group | Number of Mice | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 152 | 1850 | - | -2 |
| This compound (1 mg/kg) | 10 | 148 | 925 | 50 | -5 |
| This compound (5 mg/kg) | 10 | 155 | 310 | 83 | -8 |
| Non-targeting ADC | 10 | 150 | 1790 | 3 | -3 |
Post-Study Analysis
Protocol 4: Immunohistochemistry (IHC)
IHC is used to analyze protein expression in tumor tissues, which can help in understanding the mechanism of action of this compound.[26][27]
Procedure:
-
Tissue Collection and Fixation: At the end of the efficacy study, excise tumors and fix them in 10% neutral buffered formalin.[17][28]
-
Tissue Processing and Sectioning: Embed the fixed tissues in paraffin (B1166041) and cut 4-5 µm sections.[27][28]
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a series of graded ethanol (B145695) washes.[27][28]
-
Antigen Retrieval: Perform antigen retrieval to unmask the target protein's epitope, often using heat-induced methods in a citrate (B86180) buffer.[26][27]
-
Staining: Block non-specific binding and then incubate the sections with a primary antibody against the protein of interest (e.g., HER2, Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Detection: Apply a secondary antibody conjugated to an enzyme, followed by a chromogen to visualize the staining.[27]
-
Analysis: Analyze the stained slides under a microscope to assess the intensity and localization of the protein expression.
Conclusion
The successful establishment of xenograft models is crucial for the preclinical evaluation of ADCs like this compound.[19][29] Both CDX and PDX models offer unique advantages for assessing efficacy, toxicity, and mechanism of action.[30][31] The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to design and execute robust in vivo studies, ultimately facilitating the development of novel cancer therapeutics.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xenograft.org [xenograft.org]
- 6. mdpi.com [mdpi.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. championsoncology.com [championsoncology.com]
- 14. biocytogen.com [biocytogen.com]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. benchchem.com [benchchem.com]
- 17. Tumor xenograft assays and immunohistochemistry [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 22. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 26. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models - TransCure bioServices [transcurebioservices.com]
- 31. fredhutch.org [fredhutch.org]
Application Notes and Protocols for Site-Specific Conjugation of DBCO-PEG4-Ahx-DM1 to Azide-Modified Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby increasing efficacy while minimizing systemic toxicity. The creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR) is critical for ensuring a consistent product with predictable pharmacokinetic and pharmacodynamic properties. Site-specific conjugation methodologies, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), or "click chemistry," offer a robust solution for achieving this homogeneity.
These application notes provide a detailed protocol for the site-specific conjugation of an antibody with DBCO-PEG4-Ahx-DM1, a pre-formed drug-linker conjugate. This process involves two main stages: the enzymatic introduction of an azide (B81097) group onto the antibody's Fc-glycan region, followed by the copper-free click chemistry reaction with the DBCO-functionalized DM1 payload.
DBCO-PEG4-Ahx-DM1 is a drug-linker conjugate comprised of:
-
DM1 (Mertansine): A highly potent microtubule-inhibiting maytansinoid payload that induces cell cycle arrest and apoptosis.[1]
-
DBCO (Dibenzocyclooctyne): A strained alkyne that reacts efficiently and specifically with azide groups without the need for a cytotoxic copper catalyst.[2]
-
PEG4 (Polyethylene Glycol): A short polyethylene (B3416737) glycol spacer that enhances the solubility and reduces aggregation of the final ADC.
-
Ahx (Amino-hexanoyl): A spacer unit that facilitates the linkage between the components.
This protocol is designed to produce a homogeneous ADC with a DAR of approximately 2, by targeting the two N-linked glycans in the Fc region of a typical IgG antibody.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the chemoenzymatic modification of the antibody and the subsequent SPAAC conjugation. These values are based on typical results and may require optimization for specific antibodies and reagents.
Table 1: Chemoenzymatic Antibody Modification Reaction Parameters
| Parameter | Typical Value/Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| β-1,4-Galactosyltransferase (GalT) | 5 - 15 µg per mg of Antibody | Enzyme activity can vary between suppliers. |
| UDP-GalNAz Molar Excess | 20 - 50 fold (to Antibody) | Ensures efficient transfer of the azide-modified sugar. |
| Reaction Buffer | PBS, pH 7.4 or HEPES buffer | Avoid buffers containing sodium azide.[2] |
| Reaction Temperature | 30 - 37 °C | Optimal temperature for enzymatic activity. |
| Reaction Time | 12 - 24 hours | Can be monitored by LC-MS to determine completion. |
| Azide Incorporation Efficiency | > 95% | Typically results in approximately 2 azides per antibody. |
Table 2: SPAAC (Click Chemistry) Conjugation Reaction Parameters
| Parameter | Typical Value/Range | Notes |
| Azide-Modified Antibody Conc. | 1 - 5 mg/mL | Maintained in an azide-free buffer (e.g., PBS, pH 7.4). |
| DBCO-PEG4-Ahx-DM1 Molar Excess | 1.5 - 5 fold (to Azide groups) | A slight excess drives the reaction to completion. |
| Organic Co-solvent (e.g., DMSO) | < 10% (v/v) | To aid in the solubility of the hydrophobic drug-linker. |
| Reaction Temperature | 4 - 25 °C | Room temperature is often sufficient for efficient conjugation.[3] |
| Reaction Time | 4 - 18 hours | Reaction progress can be monitored by HIC-HPLC or LC-MS.[4] |
| Final ADC Yield/Recovery | 60 - 85% | Dependent on purification methods and antibody characteristics. |
| Final Drug-to-Antibody Ratio (DAR) | ~2.0 | For site-specific Fc-glycan conjugation. |
| Aggregation Level | < 5% | As determined by Size-Exclusion Chromatography (SEC). |
Experimental Workflow & Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for generating the site-specific ADC and the intracellular mechanism of action of the resulting DM1 conjugate.
Caption: Experimental workflow for the site-specific conjugation of DM1.
Caption: Intracellular trafficking and mechanism of action of a DM1-ADC.
Detailed Experimental Protocols
Materials and Reagents:
-
IgG Antibody (in azide-free buffer, e.g., PBS)
-
DBCO-PEG4-Ahx-DM1 (e.g., from a commercial supplier)
-
β-1,4-Galactosyltransferase (GalT), Y289L mutant recommended
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
β-Galactosidase
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4, sterile-filtered
-
Tris Buffer, pH 7.0
-
Amicon® Ultra Centrifugal Filter Units (or similar for buffer exchange)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Hydrophobic Interaction Chromatography (HIC) column
-
UV-Vis Spectrophotometer
-
LC-MS system
Protocol 1: Site-Specific Azide Modification of Antibody
This protocol describes the enzymatic modification of the antibody's Fc-glycans to introduce azide handles. This method typically results in the incorporation of two azide groups per antibody.
-
Antibody Preparation: a. Start with a purified antibody solution at a concentration of 2-10 mg/mL in an azide-free buffer like PBS, pH 7.4. If the buffer contains sodium azide, it must be removed via dialysis or buffer exchange using a desalting column or centrifugal filter units.[5] b. Concentrate or dilute the antibody to the desired starting concentration.
-
Degalactosylation: a. To the antibody solution, add β-Galactosidase to a final concentration of approximately 10 µL per 100-300 µg of antibody.[6] b. Incubate the reaction for 6-12 hours at 37°C with gentle mixing. This step removes terminal galactose residues to expose the underlying N-acetylglucosamine (GlcNAc) for the subsequent reaction.
-
Azido-Sugar Transfer: a. Prepare a stock solution of UDP-GalNAz in water or buffer. b. To the degalactosylated antibody solution, add β-1,4-Galactosyltransferase (GalT) and UDP-GalNAz. Use a molar excess of 20-50 fold of UDP-GalNAz relative to the antibody. c. Incubate the reaction mixture for 12-24 hours at 30-37°C with gentle agitation.
-
Purification of Azide-Modified Antibody: a. Remove the enzymes and excess UDP-GalNAz from the reaction mixture. This can be achieved using:
- Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.
- Tangential Flow Filtration (TFF): Suitable for larger scale preparations.
- Centrifugal Concentrators: Perform multiple buffer exchanges with PBS, pH 7.4. b. After purification, determine the concentration of the azide-modified antibody (Ab-N3) using a UV-Vis spectrophotometer at 280 nm. c. (Optional) Confirm successful azide incorporation using mass spectrometry. An increase in mass corresponding to two GalNAz residues is expected.
Protocol 2: SPAAC Conjugation with DBCO-PEG4-Ahx-DM1
This protocol details the copper-free click chemistry reaction between the azide-modified antibody and the DBCO-containing drug-linker.
-
Reagent Preparation: a. Prepare the azide-modified antibody (from Protocol 1) at a concentration of 1-5 mg/mL in PBS, pH 7.4. b. Dissolve the DBCO-PEG4-Ahx-DM1 in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: a. To the stirred antibody solution, slowly add the DBCO-PEG4-Ahx-DM1 stock solution to achieve a final molar excess of 1.5 to 5-fold over the number of azide groups. b. Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain antibody stability. c. Incubate the reaction for 4-18 hours. The reaction can be performed at room temperature (~25°C) or at 4°C (overnight) with gentle mixing, protected from light.[3]
-
Purification of the Antibody-Drug Conjugate: a. Remove unreacted DBCO-PEG4-Ahx-DM1 and any potential aggregates. Common methods include:
- Size-Exclusion Chromatography (SEC): Effective for removing small molecules and separating monomeric ADC from aggregates.
- Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADCs with different DARs and remove unconjugated antibody, although with site-specific methods, the product is largely homogeneous.
- Tangential Flow Filtration (TFF) / Dialysis: Useful for buffer exchange and removing small molecule impurities. b. The purified ADC should be stored in a suitable formulation buffer at 2-8°C.
Protocol 3: Characterization of the Final ADC
A thorough characterization of the final ADC is crucial to ensure quality and consistency.
-
Determination of Drug-to-Antibody Ratio (DAR): a. UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for protein) and at a wavelength specific to the drug-linker if available (DBCO has a characteristic absorbance around 309 nm). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug-linker. b. Mass Spectrometry (LC-MS): Provides the most accurate determination of the DAR and the distribution of different drug-loaded species. Intact mass analysis of the light and heavy chains after reduction can confirm site-specific conjugation. c. Hydrophobic Interaction Chromatography (HIC): While site-specific methods produce a largely homogeneous product, HIC can still resolve the main ADC peak from any unconjugated antibody or species with different DARs.
-
Purity and Aggregation Analysis: a. Size-Exclusion Chromatography (SEC-HPLC): The primary method for quantifying the monomeric ADC and detecting the presence of high molecular weight aggregates.
-
Functional Assessment: a. Antigen Binding: Confirm that the conjugation process has not impaired the antibody's ability to bind to its target antigen using methods like ELISA or Surface Plasmon Resonance (SPR). b. In Vitro Cytotoxicity Assay: Evaluate the potency of the ADC on antigen-positive and antigen-negative cell lines to confirm target-specific cell killing.
Conclusion
The chemoenzymatic and click chemistry-based approach described provides a robust and reliable method for producing homogeneous antibody-drug conjugates. By site-specifically introducing azide handles onto the antibody's Fc-glycans and reacting them with a DBCO-functionalized payload like DM1, researchers can generate ADCs with a defined DAR of ~2. This level of control is essential for developing next-generation ADCs with improved safety and efficacy profiles for targeted cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for the Generation of Single‐Payload Antibody‐Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ahx-DM1 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. These constructs consist of a monoclonal antibody (mAb) specific for a tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the two.
This document provides detailed application notes and protocols for the use of Ahx-DM1, a drug-linker conjugate, in the context of patient-derived xenograft (PDX) models. This compound comprises the potent microtubule-inhibiting maytansinoid derivative, DM1, attached to a linker containing an aminohexanoic acid (Ahx) spacer.[1] DM1 is a well-established cytotoxic agent used in approved ADCs such as Trastuzumab emtansine (T-DM1).[1] PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are recognized for their ability to retain the histopathological and genetic characteristics of the original human tumor, making them a highly relevant preclinical platform for evaluating ADC efficacy.[2][3]
These protocols are intended to guide researchers through the process of conjugating an this compound linker-payload to a targeting antibody and subsequently evaluating the efficacy of the resulting ADC in well-characterized PDX models.
Mechanism of Action of DM1
The cytotoxic payload, DM1 (Mertansine), exerts its anti-tumor effect by disrupting microtubule dynamics.[4] Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.
The process is as follows:
-
Target Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[4]
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome. The linker is cleaved by lysosomal proteases, releasing the active DM1 payload into the cytoplasm.[5]
-
Microtubule Disruption: Free DM1 binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[4] This suppression of microtubule dynamics disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis.[4][5]
-
Cell Cycle Arrest and Apoptosis: The disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase.[6][7] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, and in some cases, mitotic catastrophe, leading to the elimination of the cancer cell.[5][7]
Experimental Protocols
Protocol 1: Generation of a Custom ADC with this compound
This protocol describes the conjugation of an azide-reactive this compound derivative (e.g., DBCO-PEG4-Ahx-DM1) to an antibody that has been engineered to contain an azide (B81097) group. This is achieved through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of click chemistry.
Materials:
-
Antibody of interest (with an azide group), carrier-protein free (e.g., no BSA).
-
DBCO-PEG4-Ahx-DM1 (commercially available).[8]
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Amicon® Ultra centrifugal filter units (or similar for buffer exchange).
-
Reaction tubes.
-
Spectrophotometer for protein concentration measurement.
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange for your antibody into PBS, pH 7.4, to remove any interfering substances.
-
Concentrate the antibody to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using A280 spectrophotometry (using the antibody's specific extinction coefficient).
-
-
Conjugation Reaction:
-
Dissolve the DBCO-PEG4-Ahx-DM1 in a compatible solvent (e.g., DMSO) to create a stock solution.
-
Add a 5- to 10-fold molar excess of the DBCO-PEG4-Ahx-DM1 solution to the prepared antibody.
-
Gently mix the reaction and incubate at 4°C for 4-16 hours with gentle agitation.
-
-
Purification of the ADC:
-
Following incubation, purify the ADC from unconjugated drug-linker using a desalting column (e.g., G25) or centrifugal filtration, equilibrated with a suitable storage buffer (e.g., PBS).
-
Repeat the purification step to ensure complete removal of free drug.
-
-
Characterization of the ADC:
-
Determine the final concentration of the purified ADC via A280 measurement.
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC. A typical target DAR for DM1-based ADCs is 3-4.
-
Assess the level of aggregation using Size Exclusion Chromatography (SEC). Aggregation should ideally be less than 5%.[9]
-
Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Establishment and Characterization of PDX Models
Materials:
-
Fresh, sterile patient tumor tissue obtained from surgery or biopsy.
-
Immunodeficient mice (e.g., NOD-scid Gamma (NSG) or similar).[10]
-
Sterile surgical tools.
-
Matrigel® (or similar basement membrane matrix).
-
Sterile PBS and transport media.
Procedure:
-
Tumor Tissue Acquisition:
-
Collect fresh tumor tissue under sterile conditions immediately after surgical resection.
-
Place the tissue in a sterile container with transport media on ice.
-
Process the tissue within 24 hours of collection.[11]
-
-
Implantation:
-
In a sterile biosafety cabinet, dissect the tumor tissue into small fragments (approx. 3x3x3 mm).
-
Anesthetize an immunodeficient mouse (e.g., 6-8 week old female NSG mouse).[10]
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one tumor fragment, optionally coated in Matrigel to support initial growth, into the pocket.[12]
-
Close the incision with surgical clips or sutures.
-
-
Monitoring and Passaging:
-
Monitor mice regularly for tumor growth by measuring with digital calipers.
-
When a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically harvest the tumor. This is passage 0 (P0).
-
A portion of the tumor should be cryopreserved for banking and another portion used for re-implantation into new host mice for expansion (P1, P2, etc.). PDX models are typically used for efficacy studies between passages 2 and 5 to avoid genetic drift.
-
-
Model Characterization:
-
Before initiating efficacy studies, characterize the PDX model to ensure it retains the features of the original patient tumor.
-
Histology: Perform H&E staining to compare the morphology of the PDX tumor with the original patient tumor.
-
Target Antigen Expression: Use immunohistochemistry (IHC) or flow cytometry to confirm the expression of the target antigen for your ADC. This is a critical selection criterion.
-
Genomic Analysis: Optionally, perform genomic sequencing to confirm that the PDX model maintains the key genetic mutations of the parent tumor.
-
Protocol 3: In Vivo Efficacy Study in PDX Models
This protocol outlines a typical efficacy study once a suitable PDX model expressing the target antigen has been established and expanded.
Procedure:
-
Cohort Establishment:
-
Expand the selected PDX model in a cohort of mice.
-
Once tumors become palpable, begin measuring their volume twice weekly using the formula: Volume = (Width² x Length) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).[10]
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the formulation buffer used for the ADC.
-
Group 2 (ADC Treatment): Administer the this compound ADC. A starting dose can be based on published data for similar ADCs, such as T-DM1, which has been tested at 5 mg/kg or 10 mg/kg intravenously.[7][13] The dosing schedule could be a single dose or weekly administration.
-
Group 3 (Isotype Control ADC - Optional): Administer a non-targeting ADC with the same this compound linker-payload to assess non-specific toxicity and uptake.
-
-
Administration and Monitoring:
-
Administer the treatments via the appropriate route, typically intravenous (IV) injection for ADCs.[13]
-
Monitor tumor volume and mouse body weight 2-3 times per week. Body weight loss is a key indicator of toxicity.
-
Observe the animals for any other signs of distress or toxicity.
-
-
Study Endpoints and Data Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after a fixed duration.
-
Euthanize mice if their tumor volume exceeds the limit, if ulceration occurs, or if body weight loss exceeds 20%.
-
Calculate quantitative efficacy endpoints.
-
Data Presentation and Quantitative Analysis
Summarize all quantitative data in structured tables for clear comparison between treatment groups.
Table 1: Efficacy of this compound ADC in PDX Model [Model Name]
| Treatment Group | Dosing Schedule | N | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Study End (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Regressions (Complete or Partial) |
|---|---|---|---|---|---|---|
| Vehicle Control | IV, weekly | 10 | 155 ± 12 | 1850 ± 150 | N/A | 0/10 |
| Isotype-Ahx-DM1 | 10 mg/kg, IV, single dose | 10 | 152 ± 11 | 1680 ± 145 | 9.2% | 0/10 |
| TargetAb-Ahx-DM1 | 10 mg/kg, IV, single dose | 10 | 158 ± 13 | 350 ± 45 | 81.1% | 4/10 |
-
Tumor Growth Inhibition (TGI) is a common metric calculated as: TGI (%) = [1 - (Mean volume of treated group at end / Mean volume of control group at end)] x 100
Table 2: Toxicity Assessment
| Treatment Group | Dosing Schedule | N | Maximum Mean Body Weight Change (%) ± SEM | Treatment-Related Deaths |
|---|---|---|---|---|
| Vehicle Control | IV, weekly | 10 | +5.2 ± 1.5 | 0/10 |
| Isotype-Ahx-DM1 | 10 mg/kg, IV, single dose | 10 | -3.5 ± 2.1 | 0/10 |
| TargetAb-Ahx-DM1 | 10 mg/kg, IV, single dose | 10 | -6.8 ± 2.5 | 0/10 |
These tables provide a clear and concise summary of the study's key outcomes, allowing for straightforward interpretation of the ADC's efficacy and tolerability in the preclinical PDX model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHA Affects Microtubule Dynamics Through Reduction of Phospho-TCTP Levels and Enhances the Antiproliferative Effect of T-DM1 in Trastuzumab-Resistant HER2-Positive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Establishment and Characterization of Patient-Derived Xenografts (PDXs) of Different Histology from Malignant Pleural Mesothelioma Patients [mdpi.com]
- 12. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Quantitative Analysis of Ahx-DM1 Antibody-Drug Conjugates in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a transformative class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. Ahx-DM1 is a key component in the construction of certain ADCs, where DM1, a potent microtubule-disrupting agent, is conjugated to a monoclonal antibody via a linker containing an aminohexanoic acid (Ahx) spacer.[1] The quantitative analysis of this compound ADCs and their catabolites in biological matrices is critical for understanding their pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety during preclinical and clinical development.[2][3]
This document provides detailed application notes and protocols for the quantitative bioanalysis of this compound ADCs in biological samples, focusing on enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
Mechanism of Action of DM1-Containing ADCs
DM1-containing ADCs function by targeting a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically through endocytosis.[4] Inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the cytotoxic DM1 payload.[4][5] Free DM1 then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.[6]
Quantitative Analysis Strategies
A comprehensive bioanalytical strategy for ADCs typically involves the quantification of multiple analytes to fully understand their in vivo behavior.[2][7] The key analytes for an this compound ADC include:
-
Total Antibody: Measures all antibody species, both conjugated and unconjugated.
-
Conjugated Antibody (ADC): Measures the antibody that is conjugated to at least one DM1 molecule.
-
Free DM1 and Catabolites: Measures the unconjugated cytotoxic payload and its metabolites in circulation.
Both ligand-binding assays (LBAs), such as ELISA, and LC-MS/MS are cornerstone techniques for these measurements.[2] Hybrid methods that combine immunoaffinity capture with LC-MS/MS are also powerful tools that offer high sensitivity and specificity.[7][8]
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the analysis of DM1-containing ADCs and their related analytes in biological matrices.
Table 1: ELISA Methods for Total and Conjugated Antibody
| Analyte | Assay Format | Matrix | LLOQ (ng/mL) | Linear Range (ng/mL) | Reference |
| Total Trastuzumab | Sandwich ELISA | Rat Serum | 100 | 100 - 6000 | [9] |
| DM1-Conjugated Trastuzumab | Sandwich ELISA | Rat Serum | 100 | 100 - 6000 | [10] |
| Antibody-DM1 Conjugate | Competitive ELISA | Human/Mouse/Rat Serum | 7.7 | Not Specified | [11] |
Table 2: LC-MS/MS Methods for Free DM1 and Catabolites
| Analyte | Sample Preparation | Matrix | LLOQ (ng/mL) | Linear Range (ng/mL) | Reference |
| DM1 | Protein Precipitation | Cynomolgus Serum | 0.500 | 0.500 - 200 | [12] |
| MCC-DM1 | Protein Precipitation | Cynomolgus Serum | 1.00 | 1.00 - 500 | [12] |
| Lys-MCC-DM1 | Protein Precipitation | Cynomolgus Serum | 2.00 | 2.00 - 1000 | [12] |
| DM1 from BT1718 | Reduction & Alkylation | Human Plasma | 200 | 200 - 50,000 | [13] |
| MMAE (similar payload) | Methanol-Ethanol Extraction | Mouse Serum | ~0.03 (0.04 nM) | 0.04 - 100 nM | [14] |
Table 3: Hybrid Immunoaffinity LC-MS/MS Methods
| Analyte | Capture Reagent | Matrix | LLOQ (ng/mL) | Linear Range (ng/mL) | Reference |
| Total Antibody (surrogate peptide) | Generic Anti-Human Fc | Mouse Plasma | 1.00 | 1.00 - 5000 | [8] |
| Intact Antibody (surrogate peptide) | Generic Anti-Human Fc | Mouse Plasma | 1.00 | 1.00 - 5000 | [8] |
| Total ADC (payload surrogate) | Generic Anti-Human Fc | Mouse Plasma | 0.5 | 0.5 - 2000 | [8] |
| Total Antibody | Anti-idiotype Antibody | Rat Serum | 100 | 100 - 100,000 | [15] |
| Conjugated Payload | Anti-idiotype Antibody | Rat Serum | 3.495 | 3.495 - 3495 | [15] |
Experimental Protocols
Protocol 1: Competitive ELISA for Conjugated this compound ADC
This protocol is based on a competitive immunoassay format where the ADC in the sample competes with a labeled DM1 conjugate for binding to a limited number of anti-DM1 antibody-coated on a microplate.[16]
Materials:
-
Anti-DM1 antibody-coated 96-well microplate[16]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Calibrators (known concentrations of this compound ADC)[16]
-
Control Samples
-
Biological Samples (serum, plasma)
-
HRP-conjugated DM1[16]
-
TMB Substrate Solution[16]
-
Stop Solution (e.g., 2N H₂SO₄)[16]
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Dilute wash buffer concentrate. Prepare a standard curve by serially diluting the assay calibrator stock.[16]
-
Sample Addition: Add 100 µL of standards, controls, and samples to the appropriate wells of the anti-DM1 antibody-coated plate.[11]
-
Competitive Binding: Add HRP-conjugated DM1 to each well. Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.[16]
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer to remove unbound reagents.[16]
-
Substrate Incubation: Add TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stop Reaction: Add stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The concentration of the this compound ADC in the samples is inversely proportional to the absorbance. Calculate the concentrations from the standard curve using a 4-parameter logistic curve fit.
Protocol 2: LC-MS/MS for Free DM1 and Catabolites
This protocol describes a general method for the quantification of free DM1 and its catabolites (e.g., MCC-DM1, Lys-MCC-DM1) in serum or plasma using protein precipitation for sample cleanup.[12]
Materials:
-
Biological Samples (serum, plasma)
-
Internal Standard (IS) solution (a stable isotope-labeled analog of the analyte)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C8 or C18 analytical column (e.g., Phenomenex C8, 50 x 2.0 mm, 5 µm)[12]
Procedure:
-
Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of each sample, standard, and control into a microcentrifuge tube. b. Add the internal standard solution. c. Add 3 volumes (e.g., 150 µL) of cold acetonitrile to precipitate proteins. d. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. e. Transfer the supernatant to a new tube or vial for analysis.
-
LC-MS/MS Analysis: a. Chromatography:
- Column: Phenomenex C8 (50 x 2.0 mm, 5 µm)[12]
- Mobile Phase A: Water with 0.1% formic acid[12]
- Mobile Phase B: Acetonitrile with 0.1% formic acid[12]
- Flow Rate: 0.5 mL/min[12]
- Gradient: A suitable gradient to separate the analytes of interest.
- Injection Volume: 5-10 µL b. Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Data Analysis: a. Integrate the peak areas for each analyte and the internal standard. b. Calculate the peak area ratio (analyte/IS). c. Generate a calibration curve by plotting the peak area ratio versus concentration for the standards. d. Determine the concentration of the analytes in the samples from the calibration curve.
Protocol 3: Hybrid Immunoaffinity Capture LC-MS/MS for Total Antibody
This protocol combines the selectivity of immunoaffinity capture with the quantitative power of LC-MS/MS to measure the total antibody concentration.[8][17]
Materials:
-
Magnetic beads coated with a capture reagent (e.g., streptavidin-coated beads with biotinylated anti-human IgG)[17]
-
Biological Samples (serum, plasma)
-
Internal Standard (e.g., a stable isotope-labeled monoclonal antibody)
-
Wash Buffers (e.g., PBS-based buffers)
-
Elution Buffer (e.g., acidic buffer)
-
Reduction and Alkylation Reagents (DTT, Iodoacetamide)
-
Digestion Enzyme (e.g., Trypsin)
-
LC-MS/MS system
-
Peptide analytical column
Procedure:
-
Immunoaffinity Capture: a. Prepare the immunoaffinity beads according to the manufacturer's protocol.[17] b. Add plasma/serum samples and internal standard to the beads. c. Incubate to allow the ADC to bind to the capture reagent. d. Wash the beads several times to remove non-specifically bound proteins.
-
On-Bead Digestion: a. Elute the captured antibody or perform on-bead digestion. b. For on-bead digestion: i. Add reduction buffer (containing DTT) and incubate. ii. Add alkylation buffer (containing iodoacetamide) and incubate in the dark. iii. Add trypsin and incubate overnight to digest the antibody into peptides.
-
Sample Cleanup: a. Separate the supernatant containing the peptides from the magnetic beads. b. Further cleanup using solid-phase extraction (SPE) may be necessary.
-
LC-MS/MS Analysis: a. Analyze the resulting peptides by LC-MS/MS. b. Monitor specific surrogate peptides from the antibody's constant region to represent the total antibody concentration.
-
Data Analysis: a. Quantify the surrogate peptides against a standard curve prepared with a reference standard of the antibody.
Conclusion
The quantitative analysis of this compound ADCs in biological samples is a multifaceted process that requires robust and well-characterized bioanalytical methods. The choice of methodology depends on the specific analyte of interest and the stage of drug development. ELISA provides a high-throughput platform for measuring total and conjugated antibody, while LC-MS/MS offers high sensitivity and specificity for the quantification of the free payload and its catabolites. Hybrid immunoaffinity LC-MS/MS methods combine the strengths of both techniques to provide comprehensive pharmacokinetic data. The protocols and data presented in these application notes serve as a guide for researchers and scientists in the development and validation of assays for the quantitative analysis of this compound ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Pharmacokinetic Bioanalysis of Antibody-drug Conjugates using Hybrid Immunoaffinity Capture and Microflow LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Implementation of Systematic Bioanalysis of Antibody–Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human DM1 Antibody Drug Conjugate (ADC) ELISA Kit [ABIN2648224] - [antibodies-online.com]
- 12. Simple and Rapid LC-MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.ncl.ac.uk [eprints.ncl.ac.uk]
- 14. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eaglebio.com [eaglebio.com]
- 17. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for the Synthesis of Fluorescently Labeled Ahx-DM1 for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis, purification, and characterization of fluorescently labeled aminohexanoic acid-DM1 (Ahx-DM1). This conjugate is a valuable tool for imaging studies in drug development, allowing for the visualization and tracking of the potent cytotoxic agent DM1. The protocols described herein outline a two-stage process: first, the synthesis of an this compound conjugate, and second, the fluorescent labeling of this conjugate.
Maytansinoids, such as DM1, are highly potent microtubule-targeting agents. The conjugation of DM1 to a linker like aminohexanoic acid (Ahx) provides a functional handle for further modification, such as the attachment of a fluorescent probe, without compromising the pharmacological activity of the drug. The flexible and hydrophobic nature of the Ahx linker can also be beneficial in biological systems.[1] Fluorescent labeling of this compound enables researchers to perform a variety of imaging-based assays to study its uptake, trafficking, and localization within cells and tissues.
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier | Purpose |
| Maytansinol (B1676226) | Various | Starting material for DM1 synthesis |
| N-(tert-Butoxycarbonyl)-6-aminohexanoic acid (Boc-Ahx-OH) | Various | Protected linker |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Various | Coupling agent |
| 4-(Dimethylamino)pyridine (DMAP) | Various | Catalyst |
| Trifluoroacetic acid (TFA) | Various | Deprotection agent |
| Amine-reactive fluorescent dye (e.g., NHS-ester) | Various | Fluorescent labeling |
| Solvents (DMF, DMSO, Dichloromethane, etc.) | Various | Reaction and dissolution |
| Purification media (Silica gel, Reverse-phase HPLC column) | Various | Purification |
Table 2: Typical Reaction Parameters
| Step | Reaction | Key Parameters |
| 1 | Esterification of Maytansinol with Boc-Ahx-OH | DCC, DMAP, Anhydrous DCM, Room Temperature, 12-24h |
| 2 | Deprotection of Boc-Ahx-Maytansinoid | TFA in DCM, Room Temperature, 1-2h |
| 3 | Fluorescent Labeling of Ahx-Maytansinoid | Amine-reactive dye, Anhydrous DMSO/DMF, pH 8.0-8.5, Room Temperature, 1-4h |
Table 3: Characterization Data of Fluorescently Labeled this compound (Example)
| Parameter | Method | Expected Result |
| Purity | RP-HPLC | >95% |
| Identity | Mass Spectrometry (MS) | Calculated vs. Observed mass |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy | 0.8 - 1.2 |
| Fluorescence Properties | Fluorometer | Excitation/Emission maxima consistent with the chosen dye |
Experimental Protocols
Part 1: Synthesis of this compound
This protocol describes the synthesis of an aminohexanoic acid-linked DM1 derivative. The synthesis involves the esterification of maytansinol with Boc-protected aminohexanoic acid, followed by deprotection of the amine group.
Materials:
-
Maytansinol
-
N-(tert-Butoxycarbonyl)-6-aminohexanoic acid (Boc-Ahx-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Esterification: a. Dissolve maytansinol (1 equivalent) and Boc-Ahx-OH (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). b. Add DMAP (0.1 equivalents) to the solution. c. In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM. d. Slowly add the DCC solution to the maytansinol/Boc-Ahx-OH solution at 0°C. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. h. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by silica gel column chromatography to obtain Boc-Ahx-Maytansinoid.
-
Deprotection: a. Dissolve the purified Boc-Ahx-Maytansinoid in a solution of 20-50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours. c. Monitor the deprotection by TLC. d. Upon completion, remove the solvent and excess TFA under reduced pressure. e. The resulting residue is the TFA salt of this compound. This can be used directly in the next step or further purified if necessary.
Part 2: Fluorescent Labeling of this compound
This protocol outlines the conjugation of an amine-reactive fluorescent dye to the primary amine of the Ahx linker in the this compound conjugate.[2]
Materials:
-
This compound (from Part 1)
-
Amine-reactive fluorescent dye (e.g., NHS-ester of a fluorophore)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Preparation of Reagents: a. Dissolve this compound in anhydrous DMF or DMSO. b. Dissolve the amine-reactive fluorescent dye (1.1 - 1.5 equivalents) in anhydrous DMF or DMSO to prepare a stock solution.[3]
-
Labeling Reaction: a. To the this compound solution, add DIPEA to adjust the pH to approximately 8.0-8.5. b. Add the fluorescent dye stock solution to the this compound solution while gently vortexing.[4] c. Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[2] d. The reaction progress can be monitored by RP-HPLC.
-
Purification: a. Upon completion of the reaction, purify the fluorescently labeled this compound conjugate by RP-HPLC. b. Use a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% TFA) to separate the labeled product from unreacted dye and starting material. c. Collect the fractions containing the desired product. d. Lyophilize the purified fractions to obtain the final fluorescently labeled this compound as a solid.
Part 3: Characterization of Fluorescently Labeled this compound
1. Purity and Identity Confirmation: a. Analyze the purified product by analytical RP-HPLC to determine its purity. b. Confirm the identity of the fluorescently labeled this compound by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight.
2. Determination of Degree of Labeling (DOL): a. The DOL, which is the average number of dye molecules per this compound molecule, can be determined using UV-Vis spectrophotometry.[2] b. Measure the absorbance of the conjugate solution at the maximum absorbance wavelength of the dye (A_dye) and at 280 nm (A_280). c. Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the dye and DM1 at these wavelengths.
3. Fluorescence Spectroscopy: a. Record the excitation and emission spectra of the fluorescently labeled this compound using a fluorometer to confirm its photophysical properties.
Mandatory Visualization
Caption: Workflow for the synthesis of fluorescently labeled this compound.
Caption: Amine-reactive fluorescent dye labeling of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR) with Ahx-DM1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a low drug-to-antibody ratio (DAR) during the conjugation of Ahx-DM1 to antibodies.
Troubleshooting Guide
This guide addresses the common issue of achieving a lower than expected DAR in a question-and-answer format, providing potential causes and actionable steps to resolve the problem.
Question: We are experiencing a low average DAR when conjugating this compound to our antibody, despite following our standard protocol. What are the potential causes and how can we troubleshoot this?
Answer:
A low drug-to-antibody ratio (DAR) is a frequent challenge in the development of antibody-drug conjugates (ADCs). The issue can often be traced back to suboptimal reaction conditions, the quality of the starting materials, or interfering substances. Below is a systematic guide to help you identify and resolve the root cause of a low DAR.
Diagram: Troubleshooting Workflow for Low DAR
Caption: Troubleshooting workflow for addressing low drug-to-antibody ratios.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| 1. Suboptimal Reaction Conditions | - pH: Ensure the reaction buffer pH is optimal for the conjugation chemistry. For lysine (B10760008) conjugation with NHS esters, a pH range of 7.5-8.5 is typically recommended.[1] - Temperature: Verify the reaction temperature. While some protocols suggest room temperature, others may require 4°C to minimize side reactions. Systematically test different temperatures to find the optimum.[1] - Reaction Time: Inadequate reaction time can lead to incomplete conjugation. Conversely, excessive time may lead to ADC degradation. Perform a time-course study to determine the optimal reaction duration.[1] - Molar Ratio: An insufficient molar excess of the this compound linker-payload will result in a low DAR. Gradually increase the molar ratio of this compound to the antibody to find the desired DAR.[1] |
| 2. Issues with Starting Materials | - Antibody Purity and Concentration: The presence of protein impurities can compete with the antibody for conjugation, and an inaccurate antibody concentration will lead to an incorrect molar ratio calculation. Ensure the antibody is highly pure (>95%) and accurately quantified. - Inactive this compound: The drug-linker may have degraded due to improper storage or handling, leading to reduced reactivity. Use a fresh batch of this compound or verify the activity of the existing stock.[1] |
| 3. Interfering Buffer Components | - Primary Amines or Thiols: Buffers containing primary amines (e.g., Tris) or thiols will compete with the antibody for conjugation. Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS).[1] |
| 4. Inefficient Purification | - Selective Loss of High-DAR Species: Certain purification methods may preferentially remove higher DAR species, which are often more hydrophobic. Evaluate your purification method (e.g., size-exclusion vs. hydrophobic interaction chromatography) to ensure it is not biasing the final ADC population.[2] |
| 5. Inaccurate DAR Measurement | - Methodological Issues: The method used to determine the DAR may not be providing accurate results. Use and validate orthogonal analytical methods, such as Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS), to confirm your findings.[2][] |
Frequently Asked Questions (FAQs)
Q1: What is a typical target DAR for an this compound ADC?
A1: For maytansinoid ADCs like those using DM1, a typical average DAR is in the range of 3 to 4.[4][5][6] This range is often considered to provide a good balance between efficacy and tolerability.[4][5] However, the optimal DAR can be target-dependent, and in some cases, a lower DAR may be advantageous.[7]
Q2: How does a low DAR impact the efficacy of an ADC?
A2: A low DAR means fewer cytotoxic molecules are delivered to the target cell per antibody, which can result in reduced potency.[4][6] However, ADCs with very high DARs (e.g., >8) can exhibit rapid clearance from circulation, which can also decrease overall efficacy.[4][8]
Q3: Can the conjugation site on the antibody affect the DAR?
A3: Yes. This compound is typically conjugated to surface-accessible lysine residues on the antibody.[5][6] The number and accessibility of these residues can vary between different antibodies, which can influence the achievable DAR. The random distribution of conjugation on lysine residues results in a heterogeneous mixture of ADC species.[9]
Q4: What analytical methods are recommended for determining the DAR of an this compound ADC?
A4: Several methods can be used, and employing orthogonal techniques is recommended for accurate characterization:
-
Hydrophobic Interaction Chromatography (HIC): This method separates ADC species based on the number of conjugated drugs, allowing for the determination of the average DAR and the distribution of different DAR species.[2][10]
-
Mass Spectrometry (MS): Intact or reduced mass analysis can accurately determine the molecular weight of the different ADC species, from which the DAR can be calculated.[][11]
-
UV-Vis Spectrophotometry: This is a simpler method that can estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a wavelength specific to the drug).[][10]
Key Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Antibody
Objective: To conjugate this compound to an antibody via lysine residues.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or HIC column)
-
Anhydrous DMSO
Methodology:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines, perform a buffer exchange into the conjugation buffer. Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).
-
This compound Preparation: Dissolve this compound in anhydrous DMSO to prepare a stock solution of known concentration.
-
Conjugation Reaction: a. Add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should typically be kept below 10% (v/v). b. Incubate the reaction mixture at the desired temperature (e.g., 4°C or room temperature) for a predetermined time (e.g., 2-4 hours) with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching solution to react with any unreacted this compound.
-
Purification: Purify the resulting ADC from unconjugated this compound and other reaction components using a suitable chromatography method, such as size-exclusion chromatography (SEC).
-
Characterization: Analyze the purified ADC to determine the average DAR, aggregation levels, and other critical quality attributes using methods like HIC, MS, and SEC.
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC sample.
Methodology:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.
-
Chromatographic System:
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).[2]
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[2]
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.[2]
-
Flow Rate: 0.5-1.0 mL/min.[2]
-
Detection: UV at 280 nm.[2]
-
-
Gradient Elution: Start with a high concentration of mobile phase A and run a linear gradient to a high concentration of mobile phase B. This will elute the ADC species based on their hydrophobicity, with higher DAR species eluting later.[2]
-
Data Analysis: a. Identify the peaks corresponding to the unconjugated antibody and the different drug-loaded species (DAR=1, 2, 3, etc.). b. Calculate the area of each peak. c. The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species) where 'n' is the number of drugs conjugated to the antibody for a given peak.
Diagram: ADC Conjugation and Analysis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Ahx-DM1 Conjugated Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the development of Ahx-DM1 conjugated Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
Issue 1: ADC Aggregation Observed During or After Conjugation
Symptom: Your Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (HMWS) after the conjugation of this compound or during storage.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| High Hydrophobicity of DM1 Payload | The inherent hydrophobicity of the DM1 payload can lead to intermolecular interactions and aggregation.[][3][4][5] Consider using a more hydrophilic linker system. The "Ahx" (6-aminohexanoic acid) in the this compound linker provides some spacing, but incorporating moieties like polyethylene (B3416737) glycol (PEG) can further enhance hydrophilicity and reduce aggregation.[6] Formulations containing stabilizers like polysorbates can also mitigate hydrophobic interactions.[1] |
| High Drug-to-Antibody Ratio (DAR) | A higher number of conjugated DM1 molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1][4][7] Optimize the conjugation reaction to target a lower, more homogeneous DAR. A DAR of 2 to 4 is often found to have a better therapeutic index than conjugates with a very high DAR.[8][9] |
| Unfavorable Formulation Conditions | The pH, buffer composition, and ionic strength of your formulation can significantly impact ADC stability.[][] Screen a variety of formulation buffers with different pH levels (typically ranging from 5.0 to 7.0) and excipients (e.g., sucrose, trehalose, polysorbate 20/80) to identify the optimal conditions for your specific ADC.[11] |
| Suboptimal Storage Conditions | Improper storage temperature or exposure to light can accelerate aggregation.[][12] Store your this compound ADC at recommended low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term) and protect it from light.[] Note that freeze-thaw cycles can also induce aggregation, so consider lyophilization for long-term storage.[4][11][13] |
Issue 2: Premature Deconjugation of this compound
Symptom: Analysis by methods such as Reverse Phase HPLC (RP-HPLC) or mass spectrometry indicates the presence of free DM1 or linker-drug in the formulation, or a decrease in the average DAR over time.[1][14]
Potential Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Linker Instability | The stability of the linker is crucial to prevent premature drug release.[1][] If using a maleimide-based conjugation strategy (common for thiol conjugation), the resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to deconjugation.[15] One strategy to improve stability is to promote the hydrolysis of the thiosuccinimide ring, which results in a more stable, "ring-opened" structure.[15][16] This can sometimes be achieved by adjusting the pH and temperature post-conjugation.[16] |
| Harsh Formulation or Process Conditions | Extreme pH or temperature during purification or formulation can lead to the cleavage of the linker.[12] Ensure all downstream processing steps are conducted under mild conditions. Evaluate the stability of your ADC across a range of pH and temperatures to define a safe operating window. |
Issue 3: Low Conjugation Efficiency and/or Low Yield
Symptom: You are observing a consistently low DAR and/or low final yield of your this compound ADC after the conjugation and purification process.[17]
Potential Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Poor Solubility of this compound Linker-Payload | The hydrophobic nature of the DM1 payload can lead to poor solubility in aqueous conjugation buffers, reducing its availability to react with the antibody.[17] Introduce a limited amount of a compatible organic co-solvent (e.g., DMSO, DMA) to the reaction to improve solubility. Be cautious, as high concentrations can denature the antibody.[17] |
| Suboptimal Reaction Conditions | The pH, temperature, and reaction time can all affect conjugation efficiency.[17] Optimize these parameters. For thiol-maleimide conjugation, a pH of 6.5-7.5 is generally recommended.[17] For lysine-based conjugation, a higher pH (around 8.0-9.0) is often used. Systematically test different incubation times and temperatures. |
| Antibody-Related Issues | Impurities in the antibody preparation or the presence of interfering substances in the buffer (e.g., Tris, glycine, azide) can compete with the conjugation reaction. Ensure your antibody is highly pure (>95%) and in a suitable buffer. Perform a buffer exchange if necessary. Also, ensure the antibody concentration is optimal for the reaction. |
| Inefficient Antibody Reduction (for Thiol Conjugation) | If conjugating to cysteine residues, incomplete reduction of the interchain disulfide bonds will result in a lower DAR. Ensure you are using a sufficient concentration of a reducing agent like TCEP and that it is completely removed before adding the linker-payload to prevent it from reacting with the maleimide (B117702) group.[17] |
Frequently Asked Questions (FAQs)
Q1: What are the primary instability challenges for this compound conjugated antibodies?
A1: The main stability challenges are aggregation, premature deconjugation of the this compound payload, and chemical degradation of the antibody or payload.[1] Aggregation is often the most significant issue, driven by the hydrophobicity of DM1, and can lead to reduced efficacy and potential immunogenicity.[][18] Deconjugation can result in off-target toxicity and a decreased therapeutic window.[1][19]
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the stability of an this compound ADC?
A2: The DAR is a critical quality attribute that significantly affects stability.[1] Higher DAR values increase the overall hydrophobicity of the ADC, which strongly correlates with an increased propensity for aggregation and a decrease in thermal stability.[3][7] Furthermore, ADCs with very high DARs (e.g., >8) may be cleared more rapidly from circulation in vivo, potentially reducing efficacy.[8][9] Finding the optimal DAR is a key goal in ADC development, balancing potency with stability and favorable pharmacokinetics.[1]
Q3: What role does the "Ahx" component in the this compound linker play?
A3: "Ahx" stands for 6-aminohexanoic acid. It is a simple, flexible alkyl chain that acts as a spacer component in the linker. This spacer helps to distance the bulky and hydrophobic DM1 payload from the antibody, which can help to reduce potential steric hindrance that might interfere with antigen binding.
Q4: How can formulation development enhance the stability of an this compound ADC?
A4: Formulation is critical for maintaining the stability of ADCs.[][11] A well-designed formulation can prevent aggregation and degradation. Key strategies include:
-
pH Optimization: Identifying the pH at which the ADC is most stable.
-
Excipient Screening: Using stabilizers such as sugars (sucrose, trehalose) and surfactants (polysorbate 20, polysorbate 80) to protect against aggregation and surface-induced denaturation.
-
Lyophilization: Freeze-drying can significantly improve the long-term storage stability of ADCs, especially those prone to instability in liquid formulations.[11][13]
Q5: Which analytical techniques are essential for monitoring the stability of this compound ADCs?
A5: A panel of orthogonal analytical methods is required to comprehensively assess ADC stability.[14][20] The most critical techniques include:
-
Size Exclusion Chromatography (SEC): The primary method for quantifying aggregates (high molecular weight species) and fragments (low molecular weight species).[1][20]
-
Hydrophobic Interaction Chromatography (HIC): Used to determine the DAR distribution and monitor changes in the ADC's hydrophobicity profile.[20][21]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Often used to quantify the amount of free drug (deconjugation) and can also be used for DAR analysis under denaturing conditions.[1][22]
-
Mass Spectrometry (MS): Provides detailed information on the intact ADC mass, DAR, and can be used to identify sites of conjugation and degradation pathways.[14][21]
Data Summary
The following table summarizes the impact of the Drug-to-Antibody Ratio (DAR) on key stability and pharmacokinetic parameters for maytansinoid ADCs, based on published preclinical data.
Table 1: Impact of DAR on Maytansinoid ADC Properties
| Average DAR | Propensity for Aggregation | Thermal Stability (Tm) | In Vivo Clearance | Reference |
| Low (~2) | Lower | Higher | Slower | [8][9][23] |
| Medium (~4) | Moderate | Moderate | Slower | [8][9][23] |
| High (~8) | Higher | Lower | Faster | [8][9][23] |
| Very High (>8) | Highest | Lowest | Rapid | [8][9] |
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, high molecular weight species (HMWS), and low molecular weight species (LMWS) in an this compound ADC sample.[1]
Methodology:
-
System Preparation:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A suitable SEC column for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A physiological pH buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.
-
-
Analysis:
-
Data Interpretation:
-
Identify the peaks corresponding to the monomer, HMWS (aggregates), and LMWS (fragments).
-
Integrate the peak areas for each species.
-
Calculate the percentage of each species using the formula: % Species = (Area of Species Peak / Total Area of All Peaks) * 100[1]
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways of the this compound ADC and to confirm the stability-indicating nature of the analytical methods.[1]
Methodology:
-
Sample Preparation:
-
Prepare several aliquots of the this compound ADC at a concentration of 1 mg/mL in a baseline formulation buffer.
-
-
Application of Stress Conditions:
-
Thermal Stress: Incubate an aliquot at 40°C or 50°C for a defined period (e.g., 7-14 days).[1]
-
Acid/Base Hydrolysis: Add 0.1 M HCl or 0.1 M NaOH to different aliquots and incubate at a controlled temperature (e.g., 40°C) for 24 hours. Neutralize the samples after incubation.[1]
-
Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 0.03%) and incubate at room temperature for several hours.
-
Photostability: Expose an aliquot to light according to ICH Q1B guidelines.[1]
-
Control: Keep one aliquot at the recommended storage condition (e.g., 4°C) as an unstressed control.
-
-
Analysis:
-
At the end of the stress period, analyze all stressed samples and the control sample using a panel of stability-indicating assays, including SEC (for aggregation/fragmentation), HIC or RP-HPLC (for DAR changes and deconjugation), and mass spectrometry (to identify specific modifications).
-
Visualizations
Caption: Key factors influencing this compound ADC stability outcomes.
Caption: Logical workflow for troubleshooting ADC aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 3. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Antibody-maytansinoid conjugates designed to bypass multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. benchchem.com [benchchem.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmafocusamerica.com [pharmafocusamerica.com]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Linker Chemistry for Controlled DM1 Release
Welcome to the technical support center for optimizing linker chemistry for the controlled release of the cytotoxic payload DM1 from antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of a DM1-ADC that are influenced by linker chemistry?
The linker is a crucial component of an ADC, significantly impacting its therapeutic index by influencing efficacy and toxicity.[1] An ideal linker remains stable in systemic circulation to prevent premature payload release and subsequent off-target toxicity, while enabling efficient release of the cytotoxic drug within the target tumor cells.[1] Key attributes of a DM1-ADC affected by the linker include:
-
Drug-to-Antibody Ratio (DAR): The average number of DM1 molecules conjugated to a single antibody. This directly affects the potency and pharmacokinetic profile of the ADC.[2][3]
-
Stability: The ability of the linker to remain intact in the bloodstream is critical. Premature cleavage can lead to systemic toxicity.[1][4]
-
Release Mechanism: The linker dictates how and where DM1 is released. This can be through enzymatic cleavage, pH sensitivity, or reduction of disulfide bonds, and should ideally occur within the target cell.[4][5]
-
Hydrophilicity: The hydrophilicity of the linker can impact the ADC's solubility, aggregation propensity, and pharmacokinetic properties.[6][7]
Q2: How do I choose between a cleavable and a non-cleavable linker for my DM1-ADC?
The choice between a cleavable and non-cleavable linker depends on the target antigen, tumor microenvironment, and the desired mechanism of action.[8]
-
Cleavable Linkers: These are designed to be stable in circulation but are cleaved by specific conditions prevalent within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes (e.g., cathepsins), acidic pH, or a reducing environment.[4][8] Cleavable linkers can also mediate the "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[]
-
Non-Cleavable Linkers: These linkers remain intact, and the payload is released upon lysosomal degradation of the antibody after internalization.[6][10] This approach can offer greater stability and a wider therapeutic window, but the released payload is typically a charged species (e.g., lysine-linker-DM1) with low membrane permeability, thus limiting the bystander effect.[11][]
Q3: What are the common methods for determining the Drug-to-Antibody Ratio (DAR) of a DM1-ADC?
Accurate determination of the DAR is essential for understanding an ADC's potency and ensuring batch-to-batch consistency.[2][] Several methods are commonly employed:
-
Ultraviolet-Visible (UV/Vis) Spectroscopy: This is a simple and convenient method that relies on the distinct absorbance profiles of the antibody and the DM1 payload.[3][] It is applicable if the payload has a UV/Vis chromophore and its absorbance does not overlap with that of the antibody.[14]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated DM1 molecules, as each addition of the hydrophobic payload increases the overall hydrophobicity of the conjugate.[3] It provides information on both the average DAR and the distribution of different drug-loaded species.[2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For cysteine-linked ADCs, RP-HPLC can be used to determine the DAR by analyzing the reduced and separated heavy and light chains.[2][14] This method is also compatible with mass spectrometry.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a direct measurement of the molecular weight of the intact ADC, allowing for precise determination of the number of conjugated DM1 molecules and calculation of the average DAR.[][15]
Troubleshooting Guides
Problem 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Possible Causes:
-
Inefficient conjugation reaction.
-
Instability of the linker-payload complex.
-
Inaccurate measurement of antibody or linker-payload concentration.
-
Suboptimal reaction conditions (pH, temperature, reaction time).
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the purity and concentration of the antibody, linker, and DM1 payload.
-
Optimize Reaction Conditions:
-
pH: The optimal pH for the conjugation reaction depends on the specific linker chemistry. For example, maleimide-thiol reactions are typically performed at a pH between 6.5 and 7.5.
-
Molar Ratio: Titrate the molar ratio of the linker-DM1 to the antibody to find the optimal ratio for achieving the desired DAR.
-
Reaction Time and Temperature: Investigate different incubation times and temperatures to ensure the reaction goes to completion without causing degradation.
-
-
Purification: Ensure that the purification method (e.g., size exclusion chromatography) is effective at removing unconjugated linker-payload without causing ADC degradation.[16]
-
Analytical Method Validation: Confirm that the chosen DAR analysis method is accurate and reproducible for your specific ADC. Cross-validation with an orthogonal method (e.g., comparing HIC and LC-MS results) is recommended.
Problem 2: Premature Release of DM1 in Plasma Stability Assays
Possible Causes:
-
The linker is not sufficiently stable in plasma.
-
The chosen linker chemistry is susceptible to cleavage by plasma enzymes or other components.[17]
-
For maleimide-based linkers, the thiosuccinimide ring may be undergoing a retro-Michael reaction, leading to deconjugation.[1]
Troubleshooting Steps:
-
Linker Chemistry Selection:
-
Maleimide Stabilization: If using a maleimide-based linker, consider strategies to stabilize the linkage, such as hydrolysis of the thiosuccinimide ring.[1]
-
Assay Conditions: Ensure the in vitro plasma stability assay is performed under appropriate conditions (e.g., 37°C) and that samples are collected and processed correctly at each time point.[1]
-
Analytical Method: Use a sensitive and validated method, such as LC-MS, to accurately quantify the amount of released payload and intact ADC over time.[1]
Problem 3: Unexpected In Vivo Toxicity
Possible Causes:
-
Premature release of DM1 in circulation leading to off-target toxicity.[18]
-
"On-target, off-tumor" toxicity, where the target antigen is expressed on healthy tissues.[19]
-
High DAR leading to faster clearance and increased non-specific uptake.[11]
-
Aggregation of the ADC.[6]
Troubleshooting Steps:
-
Evaluate Linker Stability In Vivo: Conduct pharmacokinetic studies in relevant animal models to assess the stability of the ADC and quantify the levels of free DM1 in circulation.[8]
-
Assess Target Expression Profile: Thoroughly characterize the expression of the target antigen in a wide range of normal tissues to predict potential on-target, off-tumor toxicities.[19]
-
Optimize DAR: If a high DAR is suspected to be the cause of toxicity, aim for a lower, more homogeneous DAR (typically 2 to 4), which has been shown to often have a better therapeutic index.[6][11]
-
Improve ADC Hydrophilicity: If the ADC is hydrophobic and prone to aggregation, consider using a more hydrophilic linker, such as one containing PEG moieties, to improve its physicochemical properties.[6][7]
Data Presentation
Table 1: Comparison of Common Linker Chemistries for ADCs
| Linker Type | Release Mechanism | Plasma Stability | Bystander Effect | Example |
| Cleavable | ||||
| Hydrazone | Acid-catalyzed hydrolysis in acidic endosomes/lysosomes.[4] | Moderate; can be susceptible to hydrolysis at physiological pH.[4] | Yes (if payload is membrane permeable) | Gemtuzumab ozogamicin |
| Disulfide | Reduction in the high glutathione (B108866) environment of the cell.[20] | Moderate to high; stability can be modulated by steric hindrance.[4] | Yes (if payload is membrane permeable) | DM1-based ADCs |
| Peptide (e.g., Val-Cit) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[1] | High in plasma.[1] | Yes (if payload is membrane permeable) | Brentuximab vedotin |
| β-Glucuronide | Cleavage by β-glucuronidase, an enzyme often abundant in the tumor microenvironment.[1] | High in plasma.[1] | Yes (if payload is membrane permeable) | |
| Non-Cleavable | ||||
| Thioether (e.g., SMCC) | Proteolytic degradation of the antibody in the lysosome.[10] | High.[11] | Limited (released payload is typically charged and membrane-impermeable).[11] | Ado-trastuzumab emtansine (T-DM1) |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the DM1-ADC and the rate of drug deconjugation in plasma.[1]
Methodology:
-
Incubate the DM1-ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.[1]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]
-
Immediately process the samples to stop any further degradation, for example, by freezing at -80°C.
-
Quantify the amount of intact ADC and/or released DM1 in each sample using a validated analytical method.
-
ELISA: Use a dual ELISA approach to measure the concentration of total antibody and antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[1]
-
LC-MS: This method can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[1]
-
Protocol 2: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species of a DM1-ADC.
Methodology:
-
Column and Mobile Phases: Use a HIC column (e.g., Butyl-NPR) with a mobile phase system consisting of a high salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate) and a low salt buffer.
-
Gradient: Elute the ADC using a descending salt gradient. The unconjugated antibody, being the most hydrophilic, will elute first, followed by ADC species with increasing DAR.[3]
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Calculation: The average DAR is calculated as a weighted average of the peak areas corresponding to each drug-loaded species.[] The formula is: DAR = Σ (Weighted peak area) / 100.[]
Visualizations
Caption: General mechanism of action for a DM1-ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. What are ADC Linkers? | AxisPharm [axispharm.com]
- 5. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 10. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 15. sciex.com [sciex.com]
- 16. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Toxicity of Ahx-DM1 ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the development and experimental evaluation of Antibody-Drug Conjugates (ADCs) utilizing an Ahx-DM1 payload-linker system.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity associated with DM1-based ADCs?
A1: Off-target toxicity of DM1-based ADCs is primarily driven by the premature release of the DM1 payload in systemic circulation and the uptake of the ADC by non-target cells.[1][2][3] Key mechanisms include:
-
Linker Instability: Although some linkers are designed for stability, a degree of payload deconjugation can occur in the plasma. This releases free DM1, a potent microtubule inhibitor, which can then diffuse into healthy tissues and cause toxicity.[1][3]
-
Target-Independent Uptake: Non-target cells, particularly those of the reticuloendothelial system like macrophages and monocytes, can take up ADCs through receptor-mediated endocytosis. This can be mediated by Fc receptors (FcγRs) and mannose receptors (MRs) that recognize the antibody portion of the ADC, leading to the intracellular release of DM1 in healthy cells.[4]
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues. The ADC can bind to these healthy cells, leading to their destruction and subsequent toxicity in those tissues.[1][5]
-
Bystander Effect in Healthy Tissues: If an ADC is taken up by non-target cells, the released, membrane-permeable DM1 payload can diffuse into neighboring healthy cells, causing localized tissue damage.[1]
Q2: What is the role of the Ahx (6-aminohexanoic acid) component in the linker, and does it contribute to off-target toxicity?
A2: 6-aminohexanoic acid (Ahx) is often used as a spacer component within the linker of an ADC.[6] Its primary function is to provide spatial separation between the antibody and the cytotoxic payload. This can be important for several reasons, including potentially improving conjugation efficiency and reducing the impact of the payload on antibody binding affinity. While Ahx itself is a hydrophobic amino acid, its inclusion in a linker can sometimes decrease the overall lipophilicity of the peptide, which may subtly influence the ADC's properties.[6] However, there is currently no strong evidence to suggest that the Ahx component itself is a primary driver of off-target toxicity. The main contributors to off-target effects are the payload (DM1), the stability of the entire linker construct, and the specificity of the monoclonal antibody.[7]
Q3: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of this compound ADCs?
A3: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly impacts both the efficacy and the toxicity profile of an ADC. A higher DAR can increase the potency of the ADC but often at the cost of increased off-target toxicity.[2] This is because a higher DAR can increase the hydrophobicity of the ADC, which may lead to faster clearance from circulation and a higher propensity for aggregation.[3] It is crucial to optimize the DAR to find a balance between anti-tumor activity and an acceptable safety profile.
Troubleshooting Guides
Issue 1: High levels of free DM1 detected in plasma stability assays.
This indicates premature deconjugation of the payload, which is a major contributor to off-target toxicity.[1][8]
-
Possible Cause: The linker chemistry is not sufficiently stable in plasma.
-
Troubleshooting Strategy:
-
Re-evaluate Linker Chemistry: Consider using a more stable linker. For DM1 payloads, non-cleavable linkers like SMCC have shown greater stability in circulation compared to some cleavable linkers.[1]
-
Optimize Conjugation Site: The site of conjugation on the antibody can influence linker stability. Site-specific conjugation methods can produce more homogeneous ADCs with improved stability profiles.
-
Perform Comparative Stability Studies: Test different linker designs in parallel in plasma from multiple species (e.g., mouse, rat, human) to select the most stable candidate for in vivo studies.
-
Issue 2: Unexpectedly high cytotoxicity observed in antigen-negative cell lines in vitro.
This suggests that the ADC is killing cells that do not express the target antigen, a direct indicator of potential off-target toxicity.[2]
-
Possible Cause 1: Linker instability in the cell culture media.
-
Troubleshooting Strategy: Perform a stability assay of the ADC in the cell culture media over the time course of the cytotoxicity assay to quantify the rate of DM1 release. If the linker is unstable, consider redesigning the linker.
-
Possible Cause 2: Non-specific endocytosis of the ADC.
-
Troubleshooting Strategy: Investigate mechanisms of non-specific uptake. This can be done by using inhibitors of various endocytosis pathways or by assessing ADC uptake in cell lines known to have high endocytic activity.
-
Possible Cause 3: High sensitivity of the antigen-negative cell line to the DM1 payload.
-
Troubleshooting Strategy: Determine the IC50 of the free DM1 payload on the antigen-negative cell line to understand its intrinsic sensitivity.
Issue 3: Severe toxicity observed in vivo at doses predicted to be safe from in vitro data.
This is a common challenge in ADC development and can be due to a variety of factors.[2]
-
Possible Cause 1: On-target, off-tumor toxicity.
-
Troubleshooting Strategy: Evaluate the expression of the target antigen in the tissues of the animal model to determine if on-target binding in healthy tissues is occurring.
-
Possible Cause 2: Rapid payload release in vivo.
-
Troubleshooting Strategy: Conduct a pharmacokinetic (PK) study to measure the levels of conjugated ADC and free DM1 in the plasma over time. This will provide insights into the in vivo stability of the ADC.
-
Possible Cause 3: The animal model is more sensitive to the DM1 payload than human cells.
-
Troubleshooting Strategy: If possible, conduct toxicity studies in a second animal species to assess for species-specific differences in sensitivity.
Issue 4: ADC aggregation observed during formulation or storage.
ADC aggregation can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[3][9]
-
Possible Cause 1: Increased hydrophobicity due to the payload and linker.
-
Troubleshooting Strategy:
-
Optimize Formulation: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., surfactants) to identify a formulation that minimizes aggregation.
-
Consider Hydrophilic Linkers: Incorporating hydrophilic components, such as PEG moieties, into the linker can help to mitigate aggregation.[10]
-
-
Possible Cause 2: Unfavorable storage conditions.
-
Troubleshooting Strategy: Perform a stability study to evaluate the impact of temperature, light exposure, and agitation on ADC aggregation.[11]
Data Presentation
Table 1: Comparison of Common Linker Types for DM1-Payloads
| Linker Type | Cleavability | Common Chemistries | Key Characteristics | Impact on Off-Target Toxicity |
| Non-cleavable | No | SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | More stable in plasma; requires lysosomal degradation of the antibody to release the payload-linker-amino acid metabolite.[1] | Generally lower off-target toxicity due to reduced premature payload release.[1] |
| Cleavable | Yes | Disulfide-based, Peptide-based (e.g., Val-Cit) | Designed to be cleaved in the tumor microenvironment or inside the cell. | Can have higher off-target toxicity if the linker is unstable in circulation, leading to premature payload release.[1] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an this compound ADC on antigen-positive and antigen-negative cell lines.[12][13][14][15]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
This compound ADC, unconjugated antibody (isotype control), and free DM1 payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed Ag+ and Ag- cells in separate 96-well plates at a density of 1,000-10,000 cells/well in 100 µL of complete medium.
-
Include wells with medium only as a blank control.
-
Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 in complete medium.
-
Remove the medium from the wells and add 100 µL of the different drug concentrations.
-
Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[12]
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 150 µL of solubilization solution to each well and place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).
-
Protocol 2: In Vitro Bystander Effect Assay (Co-Culture Method)
This protocol evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.[12][14][15]
Materials:
-
Ag+ cell line
-
Ag- cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC and isotype control ADC
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Co-Culture Setup:
-
Seed the Ag+ and GFP-Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monocultures of both cell lines as controls.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with serial dilutions of the this compound ADC and isotype control ADC. The concentrations should be chosen to be highly cytotoxic to the Ag+ cells with minimal direct effect on the Ag- monoculture.
-
-
Incubation:
-
Incubate the plates for 72-120 hours.
-
-
Data Acquisition:
-
Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the GFP-Ag- cell population.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells.
-
A significant decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
-
Protocol 3: In Vivo Maximum Tolerated Dose (MTD) Study in Mice
This protocol is a general guideline for determining the MTD of an this compound ADC in mice.[16][17]
Materials:
-
Appropriate mouse strain (e.g., BALB/c or as relevant to the tumor model)
-
This compound ADC
-
Vehicle control (e.g., sterile PBS)
-
Dosing syringes and needles
-
Animal balance
Procedure:
-
Animal Acclimation:
-
Acclimate mice to the facility for at least one week before the start of the study.
-
-
Dose Selection and Grouping:
-
Based on in vitro data and literature on similar ADCs, select a range of doses.
-
Assign mice to dose groups (e.g., 5 mice per group), including a vehicle control group.
-
-
Dosing:
-
Administer the this compound ADC via the intended clinical route (typically intravenous injection).
-
Administer the vehicle to the control group.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior, activity level).
-
Record body weight at least twice weekly. A significant and sustained body weight loss (e.g., >15-20%) is a key indicator of toxicity.
-
-
Study Endpoint:
-
The study duration is typically 14-21 days.
-
The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or substantial body weight loss.
-
-
Necropsy and Histopathology (Optional but Recommended):
-
At the end of the study, a full necropsy can be performed to collect major organs for histopathological analysis to identify target organs of toxicity.
-
Mandatory Visualizations
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. benchchem.com [benchchem.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Issues of Ahx-DM1 Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Ahx-DM1 antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues observed during the handling and formulation of this compound conjugates.
Issue 1: Precipitates are observed in the this compound conjugate solution after thawing or during storage.
-
Question: What are the likely causes of precipitation in my this compound conjugate solution?
-
Answer: Precipitation is often a sign of aggregation, which can be triggered by several factors. The conjugation of the hydrophobic DM1 payload to the antibody increases the overall hydrophobicity of the molecule, making it more prone to aggregation, especially at high concentrations.[1][2] Other contributing factors include:
-
Freeze-thaw cycles: Repeated freezing and thawing can induce stress on the protein, leading to unfolding and aggregation.[3]
-
Inappropriate buffer conditions: The pH and ionic strength of the buffer play a crucial role in protein solubility. If the buffer pH is close to the isoelectric point (pI) of the ADC, its solubility will be at a minimum, increasing the likelihood of aggregation.[4]
-
High drug-to-antibody ratio (DAR): A higher number of DM1 molecules per antibody can significantly increase hydrophobicity and the propensity for aggregation.[3][5][6][7]
-
Issue 2: The reconstituted lyophilized this compound conjugate does not fully dissolve.
-
Question: I've followed the standard reconstitution protocol, but my lyophilized this compound powder is not dissolving completely. What should I do?
-
Answer: Incomplete dissolution of lyophilized ADC powder can be due to the formation of aggregates during the lyophilization process or improper reconstitution technique. Here are some steps to troubleshoot this issue:
-
Review the reconstitution protocol: Ensure you are using the recommended solvent and volume as specified in the product datasheet.[8]
-
Gentle agitation: Avoid vigorous shaking or vortexing, which can cause further aggregation and foaming. Gentle swirling or inversion is recommended. If the product still doesn't dissolve, let it stand at room temperature for a longer period (e.g., 15-30 minutes) with occasional gentle agitation.
-
Check for particulates: If flakes or particulates are visible, you can try mixing the product for a couple of hours at room temperature, followed by incubation at 4°C overnight.
-
Consider excipients: The lyophilized powder may require specific excipients in the reconstitution buffer to enhance solubility.
-
Issue 3: An increase in high molecular weight (HMW) species is detected by size-exclusion chromatography (SEC).
-
Question: My SEC analysis shows a significant increase in the percentage of aggregates in my this compound sample. How can I address this?
-
Answer: An increase in HMW species is a clear indication of aggregation. To address this, you can try to remove the aggregates and optimize the formulation to prevent further aggregation.
-
Purification: Aggregates can be removed using chromatographic techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[2][4]
-
Formulation Optimization: Re-evaluate your buffer conditions. Consider adjusting the pH to be further from the ADC's pI and optimizing the ionic strength. The addition of excipients like surfactants (e.g., polysorbates) or certain amino acids can help to stabilize the conjugate and prevent aggregation.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of solubility issues with this compound conjugates?
A1: The primary cause of solubility challenges with this compound conjugates stems from the hydrophobic nature of the DM1 payload.[1][9] Maytansinoids like DM1 are potent cytotoxic agents but have poor water solubility.[9] When multiple DM1 molecules are conjugated to an antibody, the overall hydrophobicity of the resulting ADC increases, leading to a higher tendency for self-association and aggregation in aqueous solutions.[1][2] The Ahx (6-aminohexanoic acid) linker, while providing a spacer, does not significantly enhance the hydrophilicity of the conjugate.
Q2: How does the drug-to-antibody ratio (DAR) affect the solubility of this compound conjugates?
A2: The drug-to-antibody ratio (DAR) has a significant impact on the solubility of this compound conjugates. A higher DAR means more hydrophobic DM1 molecules are attached to each antibody, which increases the overall hydrophobicity of the ADC.[6][7] This increased hydrophobicity can lead to decreased solubility and a higher propensity for aggregation.[3][5][7] Therefore, controlling the DAR during the conjugation process is crucial for maintaining the solubility and stability of the final product.
Q3: What formulation strategies can be employed to improve the solubility of this compound conjugates?
A3: Several formulation strategies can be used to enhance the solubility and stability of this compound conjugates:
-
pH Optimization: Formulating the ADC at a pH away from its isoelectric point (pI) is critical to maintain a net charge on the protein surface, which promotes repulsion between molecules and prevents aggregation.[4]
-
Use of Excipients:
-
Surfactants: Non-ionic surfactants like polysorbate 20 or 80 can be added to the formulation to reduce surface tension and prevent aggregation at interfaces.[3]
-
Sugars: Sugars such as sucrose (B13894) or trehalose (B1683222) are often used as cryoprotectants and lyoprotectants to stabilize the ADC during freeze-drying and storage.[9]
-
Amino Acids: Certain amino acids, like arginine and proline, can act as stabilizers and aggregation inhibitors.[3]
-
-
Buffer Selection: The choice of buffer is important. Common buffers used for ADCs include histidine and citrate.[1]
Q4: How can I characterize the aggregation of my this compound conjugate?
A4: Several analytical techniques are commonly used to detect and quantify aggregation in ADC samples:
-
Size-Exclusion Chromatography (SEC): SEC is a robust method for separating and quantifying monomers, dimers, and higher-order aggregates based on their size.[2][10][11][12]
-
Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive technique that measures the size distribution of particles in a solution, providing information on the presence of aggregates and the polydispersity of the sample.[1][13][14]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species based on their hydrophobicity, which often correlates with the drug-to-antibody ratio and aggregation propensity.[4]
Q5: What are the recommended storage and handling conditions for this compound conjugates to minimize solubility issues?
A5: To maintain the stability and solubility of this compound conjugates, it is crucial to adhere to proper storage and handling procedures:
-
Storage Temperature: Lyophilized conjugates should be stored at the recommended temperature, typically -20°C or -80°C.[15] Liquid formulations are usually stored at 2-8°C.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the conjugate solution should be avoided as it can lead to aggregation.[3] It is recommended to aliquot the solution into single-use vials after the initial reconstitution.
-
Light Protection: Some payloads can be light-sensitive. It is good practice to protect the conjugate from light during storage and handling.
-
Gentle Handling: When reconstituting or diluting the conjugate, use gentle mixing techniques to avoid shear stress that can induce aggregation.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not extensively available in the public domain, the following table summarizes general formulation parameters for commercially approved maytansinoid-based ADCs, which can serve as a starting point for formulation development.
| Parameter | Typical Range/Value | Rationale |
| pH | 5.0 - 7.0 | Maintain charge and colloidal stability, avoiding the isoelectric point. |
| Buffer | Histidine, Citrate, Succinate | Provide pH control and stability. |
| Surfactant | Polysorbate 20/80 (0.01% - 0.05%) | Reduce surface-induced aggregation.[3] |
| Tonicity Modifier | NaCl | Adjust the tonicity of the formulation. |
| Stabilizer | Sucrose, Trehalose | Protect against aggregation during freeze-thaw and lyophilization. |
| Concentration | < 20 mg/mL | Lower concentrations reduce the risk of aggregation.[3] |
Experimental Protocols
Protocol 1: Solubilization of Aggregated this compound Conjugates (Adapted Method)
Disclaimer: This is a general protocol for solubilizing aggregated hydrophobic proteins and may require optimization for your specific this compound conjugate.
-
Initial Assessment: Centrifuge a small aliquot of the aggregated sample to separate the soluble and insoluble fractions. Analyze the supernatant by SEC to determine the concentration of the remaining soluble monomer.
-
Screening for Solubilizing Agents:
-
Prepare a matrix of solubilization buffers with varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0) and excipients (e.g., 0.02% Polysorbate 80, 150 mM Arginine, 5% Sucrose).
-
To small aliquots of the aggregated this compound, add the different solubilization buffers and incubate at 4°C with gentle agitation overnight.
-
-
Analysis:
-
After incubation, centrifuge the samples to pellet any remaining insoluble aggregates.
-
Analyze the supernatant of each sample by SEC to quantify the amount of monomeric this compound recovered.
-
Use DLS to assess the size distribution and polydispersity of the resolubilized material.
-
-
Optimization: Based on the screening results, further optimize the buffer composition, pH, and excipient concentrations to maximize the recovery of monomeric and stable this compound.
Protocol 2: Characterization of this compound Aggregates by Size-Exclusion Chromatography (SEC)
-
System Preparation:
-
Use a UHPLC or HPLC system equipped with a UV detector.
-
Select an appropriate SEC column with a pore size suitable for separating monoclonal antibodies and their aggregates (e.g., 300 Å).[11]
-
Equilibrate the column with a mobile phase such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8, at a flow rate of 0.5 mL/min.
-
-
Sample Preparation:
-
Dilute the this compound conjugate sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any large particulates.
-
-
Chromatographic Run:
-
Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the high molecular weight (HMW) species (aggregates), the monomer, and any low molecular weight (LMW) fragments.
-
Calculate the percentage of each species relative to the total peak area to determine the purity of the sample.[16]
-
Protocol 3: Analysis of this compound Conjugate Size Distribution by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare the this compound conjugate sample in a filtered, appropriate buffer at a concentration of approximately 1 mg/mL.
-
Ensure the sample is free of dust and other extraneous particles by filtering or centrifugation.
-
-
Instrument Setup:
-
Set the DLS instrument parameters, including the laser wavelength, scattering angle (typically 90° or 173°), and temperature (e.g., 25°C).[1]
-
-
Measurement:
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow the sample to thermally equilibrate.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Mechanism of this compound aggregation driven by hydrophobic interactions.
Caption: Key formulation strategies to enhance this compound conjugate solubility.
References
- 1. pharmtech.com [pharmtech.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]
- 4. pharmtech.com [pharmtech.com]
- 5. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agrisera.com [agrisera.com]
- 9. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of aggregate levels in a recombinant humanized monoclonal antibody formulation by size-exclusion chromatography, asymmetrical flow field flow fractionation, and sedimentation velocity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. azom.com [azom.com]
- 13. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Characterization of high-molecular-weight nonnative aggregates and aggregation kinetics by size exclusion chromatography with inline multi-angle laser light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ahx-DM1 ADC Conjugation & Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ahx-DM1 Antibody-Drug Conjugates (ADCs). The information provided addresses common issues encountered during the conjugation process and their impact on ADC performance.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide conjugation of this compound?
A1: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] This pH range ensures high selectivity for the thiol groups on the reduced antibody over other nucleophilic groups like amines, minimizing side reactions.[1] Operating outside this range can lead to undesirable outcomes; for instance, alkaline conditions (pH ≥ 8) can cause hydrolysis of the maleimide (B117702) group, rendering it inactive for conjugation.[2]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the performance of an this compound ADC?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly influences the efficacy, safety, and pharmacokinetics of an ADC.[3][4]
-
Efficacy: In vitro potency generally increases with a higher DAR.[3][4]
-
Pharmacokinetics: ADCs with a high DAR (e.g., 8 or more) tend to have faster clearance rates from circulation, which can reduce overall exposure.[3][5][6] This is often attributed to the increased hydrophobicity of the ADC.[6]
-
Toxicity: Higher DAR values can lead to increased off-target toxicity.[3][6] For maytansinoid payloads like DM1, common toxicities include hepatotoxicity and thrombocytopenia.[6][7]
-
Aggregation: Increased hydrophobicity from a higher DAR can also lead to a greater propensity for aggregation.[6][8]
Q3: What are the common causes of this compound ADC aggregation?
A3: ADC aggregation is a significant challenge that can impact product stability, efficacy, and safety.[6][9] The primary causes include:
-
Hydrophobicity of the Payload: DM1 is a hydrophobic molecule. Conjugating multiple DM1 molecules to an antibody increases the overall hydrophobicity of the ADC, creating hydrophobic patches on the surface that can interact and lead to aggregation.[6][8]
-
Conjugation Process Conditions:
-
Unfavorable Buffer Conditions: Incorrect pH or salt concentrations can promote aggregation.[8]
-
Use of Organic Solvents: Solvents used to dissolve the hydrophobic linker-payload can sometimes induce aggregation.[8]
-
Temperature and Physical Stress: Elevated temperatures or physical stress during the conjugation and purification process can contribute to aggregation.[6][9]
-
-
Antibody-Specific Properties: Some antibodies are inherently more prone to aggregation.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Undesirable Drug-to-Antibody Ratio (DAR)
This guide helps troubleshoot common problems related to achieving the target DAR for your this compound ADC.
| Symptom | Potential Cause | Recommended Action |
| DAR is too low | Incomplete reduction of antibody disulfide bonds. | Optimize the reduction step by adjusting the concentration of the reducing agent (e.g., DTT, TCEP), incubation time, and temperature.[5] Perform an Ellman's assay to quantify the number of free thiols post-reduction. |
| Hydrolysis of the maleimide linker. | Ensure the conjugation reaction pH is maintained between 6.5 and 7.5.[1][2] Prepare maleimide-linker solutions immediately before use and store them in a dry, biocompatible solvent like DMSO to prevent hydrolysis.[1] | |
| Insufficient molar excess of this compound linker-payload. | Increase the molar ratio of the linker-payload to the antibody. Titrate the ratio to find the optimal balance between achieving the target DAR and minimizing aggregation and free drug levels. | |
| DAR is too high | Over-reduction of the antibody, exposing additional thiols. | Decrease the concentration of the reducing agent, shorten the reaction time, or lower the temperature. A milder reducing agent like N-acetyl cysteine (NAC) could be considered for slower, more controlled reduction compared to TCEP.[10] |
| Presence of trisulfide bonds in the antibody. | Trisulfide bonds can react with TCEP, leading to an underestimation of the required reducing agent and subsequent over-reduction of disulfide bonds. Characterize the antibody starting material for trisulfide content.[11] | |
| High heterogeneity in DAR (wide distribution of species) | Partial or uncontrolled reduction. | The reduction of interchain disulfide bonds can be a slow, rate-limiting step.[12] Tightly control the reduction conditions (reductant concentration, time, temperature) to achieve a more uniform population of reduced antibody species.[5][12] |
| Inconsistent conjugation reaction kinetics. | Ensure uniform mixing and temperature control throughout the conjugation reaction. |
Issue 2: High Levels of Aggregation in the Final ADC Product
This guide addresses the common problem of ADC aggregation.
| Symptom | Potential Cause | Recommended Action |
| Increased aggregation detected by Size Exclusion Chromatography (SEC) | High hydrophobicity due to high DAR. | Optimize the conjugation to achieve a lower, more homogeneous DAR. ADCs with lower DAR values are generally less prone to aggregation.[3][6] |
| Unfavorable buffer conditions during conjugation or storage. | Screen different buffer formulations with varying pH and excipients to improve colloidal stability.[8] | |
| Presence of organic co-solvents. | Minimize the amount of organic solvent used to dissolve the this compound linker-payload. Consider alternative, more hydrophilic linker technologies if aggregation is persistent.[9] | |
| Thermal or physical stress. | Avoid high temperatures and vigorous agitation during the conjugation and purification steps.[6][9] Consider performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration. | |
| Inefficient removal of unconjugated payload. | Optimize the purification method (e.g., tangential flow filtration, chromatography) to effectively remove residual hydrophobic free drug, which can contribute to aggregation. |
Issue 3: Reduced Potency or Loss of Activity of the ADC
This guide provides steps to troubleshoot suboptimal performance of your this compound ADC in functional assays.
| Symptom | Potential Cause | Recommended Action |
| Lower than expected in vitro cytotoxicity. | Low DAR. | A lower amount of conjugated drug will result in reduced potency.[5] Refer to the DAR troubleshooting guide to optimize the conjugation process. |
| Conjugation at sites critical for antigen binding. | While cysteine conjugation is generally site-specific to interchain disulfides, harsh reduction conditions could potentially affect antibody conformation. Confirm antigen binding affinity using methods like ELISA or Surface Plasmon Resonance (SPR). | |
| Instability of the thioether linkage. | The thiosuccinimide linkage can undergo a retro-Michael reaction, leading to premature drug release, especially in the presence of other thiols.[1][13] Consider using linker technologies designed for increased stability, such as self-hydrolyzing maleimides that form a more stable ring-opened structure.[13] | |
| Inconsistent performance between batches. | Variability in conjugation conditions. | Strictly control all conjugation parameters, including reagent concentrations, pH, temperature, and reaction times, to ensure batch-to-batch consistency.[14] |
| Degradation of the ADC during storage. | Assess the stability of the purified ADC under the intended storage conditions. Monitor for aggregation, fragmentation, and free drug levels over time.[15] |
Experimental Protocols & Analytical Methods
Protocol 1: Antibody Reduction
-
Objective: To reduce the interchain disulfide bonds of the monoclonal antibody (mAb) to generate free thiol groups for conjugation.
-
Materials: Monoclonal antibody, reducing agent (e.g., DTT or TCEP), reduction buffer (e.g., PBS, pH 7.2).
-
Methodology:
-
Prepare the mAb solution at a defined concentration in the reduction buffer.
-
Add the reducing agent to the mAb solution at a specific molar excess. The exact amount needs to be optimized based on the antibody and desired level of reduction.[5]
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-90 minutes).[5]
-
Remove the excess reducing agent using a desalting column or tangential flow filtration.
-
Determine the number of free thiols per antibody using an Ellman's assay.
-
Protocol 2: Thiol-Maleimide Conjugation
-
Objective: To conjugate the this compound linker-payload to the reduced mAb.
-
Materials: Reduced mAb, this compound linker-payload dissolved in a suitable solvent (e.g., DMSO), conjugation buffer (pH 6.5-7.5).
-
Methodology:
-
Immediately after the reduction and removal of the reducing agent, add the this compound linker-payload solution to the reduced mAb. A molar excess of the linker-payload is typically used.
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 1-4 hours).
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetyl cysteine to cap any unreacted maleimide groups.
-
Purify the ADC from unconjugated linker-payload and other reaction components using methods such as SEC or TFF.
-
Table: Key Analytical Methods for this compound ADC Characterization
| Parameter | Analytical Method | Purpose |
| Aggregation & Fragmentation | Size Exclusion Chromatography (SEC) | To assess the purity and stability of the ADC by separating monomers from aggregates and fragments.[16] |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | To determine the average DAR and the distribution of different drug-loaded species.[16] |
| Reversed-Phase HPLC (RP-HPLC) | Can also be used to determine DAR, often after fragmentation of the ADC into light and heavy chains.[16] | |
| UV/Vis Spectroscopy | A simpler but less precise method to estimate the average DAR by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the drug.[15] | |
| Mass Spectrometry (MS) | Provides a precise measurement of the mass of the intact ADC and its subunits, allowing for accurate determination of DAR and identification of different conjugated species.[17] | |
| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | To quantify the amount of unconjugated this compound linker-payload in the final product.[15] |
| Potency/Activity | Cell-based Cytotoxicity Assays | To measure the biological activity of the ADC on target cancer cell lines.[18] |
| ELISA / Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody.[15] |
Visualizations
Caption: Workflow for this compound ADC preparation.
Caption: Decision tree for troubleshooting DAR.
Caption: Simplified ADC mechanism of action.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. biotechinformers.com [biotechinformers.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. Challenges in the development of a robust bioassay for an ADC | Quality Assistance [quality-assistance.com]
Technical Support Center: Purification of Ahx-DM1 Antibody-Drug Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on methods for removing unconjugated Ahx-DM1 from antibody-drug conjugate (ADC) preparations. The following FAQs and troubleshooting guides offer insights into common purification techniques and solutions to potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unconjugated this compound after conjugation?
The most common and effective methods for removing small molecule impurities like unconjugated this compound from larger ADC products are Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC). Each method utilizes a different principle of separation. Often, a combination of these techniques is employed to achieve the desired level of purity.[1][2]
Q2: How does Tangential Flow Filtration (TFF) remove unconjugated this compound?
TFF, particularly in diafiltration mode, separates molecules based on size. The ADC, being a large molecule (~150 kDa), is retained by a membrane with an appropriate molecular weight cutoff (MWCO), typically 30 kDa.[3] The smaller unconjugated this compound (~1 kDa) and residual organic solvents pass through the membrane pores with the permeate. By continuously adding fresh buffer (diafiltration), the concentration of these small molecule impurities in the final product is significantly reduced.[3][4][5]
Q3: Can Size Exclusion Chromatography (SEC) be used to remove free this compound?
Yes, SEC separates molecules based on their hydrodynamic radius (size) in solution. The large ADC molecules will elute first from the column, while the smaller, unconjugated this compound molecules will enter the pores of the chromatography resin and elute later. This difference in elution time allows for their separation.[2] However, due to the hydrophobic nature of many ADCs, non-specific interactions with the SEC stationary phase can sometimes lead to poor separation and peak tailing.[6]
Q4: What is the principle behind using Hydrophobic Interaction Chromatography (HIC) for this purification?
HIC separates molecules based on differences in their surface hydrophobicity. The conjugation of the hydrophobic DM1 payload to the antibody increases the overall hydrophobicity of the ADC.[2][7] Unconjugated this compound, being a small and hydrophobic molecule, will also interact with the HIC resin. By using a descending salt gradient, different species can be eluted at different salt concentrations. HIC is particularly useful for separating ADC species with different drug-to-antibody ratios (DARs) and can also be optimized to remove the free drug.[2][8]
Q5: Which method is the most efficient for removing unconjugated this compound?
The efficiency of each method depends on the specific characteristics of the ADC and the process parameters.
-
TFF is highly effective for bulk removal of small molecules and for buffer exchange, often used as an initial purification step.[3][9]
-
HIC offers high selectivity and can separate the desired ADC from unconjugated payload and different DAR species.[8][10]
-
SEC is effective for separating based on size but can be challenging to scale up for large quantities and may have issues with non-specific binding of hydrophobic ADCs.[6]
A combination of TFF followed by a chromatography step like HIC often provides the most robust purification process.[1]
Purification Protocols and Methodologies
Below are generalized protocols for each purification method. These should be considered as starting points and may require optimization for your specific ADC.
Method 1: Tangential Flow Filtration (TFF) for Bulk Removal
This protocol focuses on using diafiltration to remove unconjugated this compound and residual organic solvents.
Experimental Protocol:
-
System and Membrane Preparation:
-
Select a TFF system and a membrane with a molecular weight cutoff (MWCO) of 30 kDa.
-
Install the membrane and flush the system with purification buffer to remove any storage solution and air.[3]
-
-
Concentration of Crude ADC:
-
Introduce the crude ADC solution into the feed reservoir.
-
Concentrate the solution to a target concentration, typically 25-30 g/L, to reduce the volume for diafiltration.[3]
-
-
Diafiltration:
-
Final Concentration and Recovery:
-
After diafiltration, concentrate the purified ADC solution to the desired final concentration.
-
Recover the product from the TFF system.
-
Workflow for TFF Purification:
Method 2: Size Exclusion Chromatography (SEC)
This protocol is suitable for smaller scale purification and polishing steps.
Experimental Protocol:
-
Column and System Preparation:
-
Select an appropriate SEC column with a fractionation range suitable for separating ~150 kDa proteins from ~1 kDa small molecules.
-
Equilibrate the column with a suitable mobile phase (e.g., phosphate-buffered saline). The mobile phase may need to be optimized to reduce non-specific interactions.[12][13]
-
-
Sample Loading:
-
Inject the ADC sample onto the column. The loading volume should not exceed 1-2% of the total column volume for optimal resolution.
-
-
Elution:
-
Elute the sample with the mobile phase at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the main ADC peak, which will elute first. The unconjugated this compound will elute in later fractions.
-
Logical Diagram for SEC Separation:
Method 3: Hydrophobic Interaction Chromatography (HIC)
This protocol is effective for high-resolution separation of the ADC from the free payload and for DAR species enrichment.
Experimental Protocol:
-
Column and Buffer Preparation:
-
Select a HIC column (e.g., Butyl or Phenyl).
-
Prepare a high-salt binding buffer (Buffer A) and a low-salt elution buffer (Buffer B). Ammonium (B1175870) sulfate (B86663) is a commonly used salt.[14] The mobile phase may be modified with organic solvents like isopropanol (B130326) to improve separation.[15]
-
-
Column Equilibration:
-
Equilibrate the HIC column with Buffer A.
-
-
Sample Preparation and Loading:
-
Adjust the salt concentration of the ADC sample to match that of Buffer A.
-
Load the sample onto the column.
-
-
Elution:
-
Elute the bound species using a linear or step gradient from Buffer A to Buffer B (decreasing salt concentration).
-
Monitor the elution profile using UV absorbance at 280 nm.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the desired ADC peak. Unconjugated antibody will elute first, followed by ADC species with increasing DAR, and potentially the free this compound at very low salt concentrations.
-
Workflow for HIC Purification:
Quantitative Data Summary
The following table provides representative performance metrics for each purification method. Note that these values are typical and will vary based on the specific ADC, process conditions, and scale.
| Parameter | Tangential Flow Filtration (TFF) | Size Exclusion Chromatography (SEC) | Hydrophobic Interaction Chromatography (HIC) |
| Unconjugated Drug Removal | >99.5% (with sufficient diavolumes) | >99% | >99% |
| Typical Product Yield | >95% | 85-95% | 80-90% |
| Process Time | Fast (for bulk removal) | Slow (especially for large scale) | Moderate |
| Scalability | High | Low to Moderate | High |
| Resolution | Low (size-based bulk separation) | High (for size differences) | High (for hydrophobicity differences) |
Troubleshooting Guides
TFF Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Flux Rate | - Membrane fouling or clogging- High product concentration (viscosity)- Incorrect transmembrane pressure (TMP) | - Clean the membrane as per manufacturer's instructions.- Optimize protein concentration.- Perform a TMP excursion study to find the optimal operating pressure.[16] |
| Poor Removal of this compound | - Insufficient number of diafiltration volumes- Membrane integrity issue | - Increase the number of diafiltration volumes (e.g., to 10 or more).- Perform an integrity test on the membrane. |
| High Product Loss/Low Yield | - Product passing through the membrane- Non-specific binding to the membrane- Inefficient product recovery from the system | - Ensure the MWCO of the membrane is appropriate (3-6 times smaller than the ADC).- Consider pre-conditioning the membrane.- Optimize the product recovery step (e.g., buffer flush). |
SEC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing or Broadening | - Hydrophobic interactions between ADC and column matrix- Ionic interactions with the column matrix | - Add organic modifiers (e.g., isopropanol, acetonitrile) to the mobile phase.[17]- Increase the salt concentration in the mobile phase (e.g., 150-250 mM NaCl or PBS).[12] |
| Poor Resolution | - Column overloading- Flow rate is too high- Inappropriate column for the separation | - Reduce the sample injection volume.- Decrease the flow rate.- Select a column with a different pore size or particle size. |
| ADC Aggregation on Column | - Mobile phase conditions are destabilizing the ADC | - Screen different buffer pH and salt compositions to find conditions that maintain ADC stability.[18] |
HIC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Binding of ADC to Column | - Salt concentration in the loading buffer is too low- Incorrect salt type | - Increase the initial salt concentration (e.g., ammonium sulfate).- Test different salts from the Hofmeister series.[19][20] |
| Poor Resolution of Species | - Gradient is too steep- Inappropriate column chemistry | - Decrease the gradient slope (run a shallower gradient).[8]- Test different HIC resins (e.g., Butyl vs. Phenyl) to alter selectivity.[2] |
| Low Product Recovery | - ADC is too hydrophobic and binds irreversibly- Product precipitation at high salt concentrations | - Add a small amount of organic solvent (e.g., isopropanol) to the elution buffer.[15][21]- Reduce the initial salt concentration for sample loading. |
References
- 1. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 2. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 4. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. agilent.com [agilent.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. adcreview.com [adcreview.com]
- 12. agilent.com [agilent.com]
- 13. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Separation of mAbs molecular variants by analytical hydrophobic interaction chromatography HPLC: overview and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 16. Optimization and Process Simulation | Ultrafiltration Learning Center | Biopharmaceutical Manufacturing | Merck [merckmillipore.com]
- 17. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cellmosaic.com [cellmosaic.com]
- 19. The factor affecting separation of hydrophobic interaction chromatography | YMC CO., LTD. [ymc.co.jp]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. sercolab.be [sercolab.be]
Technical Support Center: Linker Cleavage Analysis for Ahx-DM1 in Lysosomal Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the linker cleavage analysis of Ahx-DM1 in lysosomal assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an Antibody-Drug Conjugate (ADC) like one containing this compound?
A1: The mechanism involves several steps. First, the monoclonal antibody component of the ADC binds to a specific target antigen on the surface of a cancer cell. The cell then internalizes the ADC-antigen complex through a process called endocytosis. This complex is trafficked to the lysosomes, which are acidic organelles containing various degradative enzymes. Inside the lysosome, the linker connecting the antibody to the DM1 payload is cleaved, or the antibody itself is degraded. This releases the cytotoxic DM1 payload, which can then exit the lysosome and exert its cell-killing effect, typically by inhibiting microtubule assembly.[1][2][3][4][5][6]
Q2: What are the expected catabolites of an this compound ADC after lysosomal processing?
A2: For an ADC where DM1 is conjugated via a non-cleavable linker like SMCC (which contains a maleimidocaproyl group), the primary catabolite expected after lysosomal degradation of the antibody is lysine-MCC-DM1.[3][6][7][8][9] This is because the antibody is broken down into its constituent amino acids, leaving the linker and payload attached to the lysine (B10760008) residue to which it was originally conjugated. Free DM1 or MCC-DM1 may also be present in smaller quantities. The "Ahx" (aminohexanoyl) component is part of the linker system and would be part of the final catabolite structure.
Q3: Why is Liquid Chromatography-Mass Spectrometry (LC-MS) the preferred method for analyzing linker cleavage?
A3: LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is the preferred method due to its high sensitivity and specificity.[1][2][8][10] This allows for the accurate identification and quantification of the parent ADC, the released payload (DM1), and various catabolites (e.g., Lys-MCC-DM1) even at the low concentrations typically found in these assays.[5] This level of detail is crucial for understanding the stability of the linker and the mechanism of payload release.
Q4: How can I confirm that the observed payload release is due to lysosomal activity?
A4: To confirm that payload release is dependent on lysosomal function, you can perform the assay in the presence of lysosomal inhibitors. For example, inhibitors of lysosomal acidification like bafilomycin A1 or chloroquine (B1663885) will raise the lysosomal pH, thereby reducing the activity of pH-dependent proteases.[3][6][11] A significant reduction in DM1 catabolite formation in the presence of these inhibitors would indicate that the cleavage is indeed occurring in the lysosomes.
Q5: What is the role of specific lysosomal proteases in the degradation of ADCs?
A5: Lysosomal proteases, such as cathepsins (e.g., Cathepsin B) and legumain, play a crucial role in the degradation of the antibody component of ADCs, which is the primary mechanism for payload release from non-cleavable linkers.[12][13] For some cleavable linkers, these proteases can directly cleave the linker itself. The specific proteases involved can be identified by using selective inhibitors in the lysosomal assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low levels of DM1 catabolites detected. | 1. Inactive lysosomal enzymes. 2. ADC is not being processed. 3. Issues with the LC-MS/MS method. 4. ADC instability leading to aggregation. | 1. Use a fresh batch of commercially available lysosomes or validate the activity of your lysosomal preparation with a control substrate. 2. Ensure the assay buffer has the correct acidic pH (typically pH 4.5-5.5) for optimal lysosomal enzyme activity. 3. Check the sensitivity and calibration of your LC-MS/MS instrument with analytical standards of DM1 and Lys-MCC-DM1. 4. Analyze the ADC for aggregation using size-exclusion chromatography (SEC). |
| High variability in results between replicates. | 1. Inconsistent pipetting of viscous lysosomal preparations. 2. Inconsistent incubation times or temperatures. 3. Variability in sample preparation for LC-MS/MS. | 1. Use wide-bore pipette tips and mix the lysosomal stock gently before aliquoting. 2. Ensure precise timing and a calibrated incubator for all samples. 3. Use a standardized protein precipitation and extraction protocol. Consider using an internal standard for LC-MS/MS analysis. |
| Premature linker cleavage is observed (high levels of free DM1 in control samples). | 1. Instability of the linker in the assay buffer. 2. Contamination of the ADC with free DM1. | 1. Analyze the ADC in the assay buffer without lysosomes to assess linker stability at acidic pH. 2. Purify the ADC stock to remove any unconjugated payload. |
| Unexpected catabolites are detected. | 1. Off-target cleavage by other enzymes in the lysosomal preparation. 2. Chemical modification of the payload or linker in the acidic environment. | 1. Characterize the unexpected peaks using high-resolution mass spectrometry to identify their structures. 2. This may provide new insights into the degradation pathway of your specific ADC. |
Data Presentation
Table 1: In Vitro Lysosomal Catabolism of MMAE-Containing ADCs with Different Linkers
| ADC Linker | Protease Inhibitor | Mean Rate of MMAE Release (nM/min) | Standard Deviation |
| Asn-Asn | None | 0.51 | N/A |
| Asn-Asn | Legumain Inhibitor (RR11a) | 0.01 | N/A |
| Asn-Asn | Cathepsin B Inhibitor (CA-074) | 0.51 | N/A |
| Data synthesized from a study on legumain-cleavable linkers, demonstrating the use of selective inhibitors to identify the responsible protease.[13] |
Table 2: Effect of Protease Inhibitors on T-DM1 Catabolite Levels in BT474 Cells
| Treatment | Lys-MCC-DM1 Concentration (relative to control) |
| Control (T-DM1 only) | 100% |
| + Cysteine Protease Inhibitor (E64d) | Significantly Reduced |
| + Cysteine Protease Inhibitor (CA-074-ME) | Significantly Reduced |
| + Aspartic Protease Inhibitor (Pepstatin A) | No Significant Change |
| + Serine Protease Inhibitor (Aprotinin) | No Significant Change |
| This table summarizes findings on the impact of various protease inhibitors on the generation of the primary catabolite of T-DM1, indicating the critical role of cysteine proteases.[7] |
Experimental Protocols
Protocol 1: In Vitro Lysosomal Cleavage Assay for this compound ADC
Objective: To determine the rate and profile of this compound catabolite release in a simulated lysosomal environment.
Materials:
-
This compound ADC
-
Commercial human or rat liver lysosomes
-
Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 2 mM DTT (dithiothreitol)
-
Quenching Solution: Acetonitrile with an internal standard (e.g., a stable isotope-labeled version of DM1)
-
Protease inhibitors (optional, for mechanistic studies): E-64d (cysteine protease inhibitor), Pepstatin A (aspartic protease inhibitor), etc.
Procedure:
-
Prepare the this compound ADC stock solution in an appropriate buffer (e.g., PBS).
-
On the day of the experiment, thaw the commercial lysosomes on ice.
-
Prepare the reaction mixture in microcentrifuge tubes. For a 100 µL final volume:
-
75 µL of Assay Buffer
-
10 µL of this compound ADC (to a final concentration of ~10-25 µM)
-
If using inhibitors, pre-incubate the lysosomes with the inhibitor for 15-30 minutes on ice before adding the ADC.
-
-
Initiate the reaction by adding 15 µL of the lysosomal fraction.
-
Incubate the reaction tubes at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), stop the reaction by adding 200 µL of ice-cold Quenching Solution to a 50 µL aliquot of the reaction mixture.
-
Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound Catabolites
Objective: To separate, identify, and quantify DM1 and its catabolites from the in vitro lysosomal cleavage assay.
Instrumentation and Columns:
-
A triple quadrupole or high-resolution mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Reversed-phase C18 or C8 column (e.g., 50 x 2.1 mm, 2.6 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Gradient Elution: Develop a gradient elution method to separate the analytes. An example gradient is as follows:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
MRM Transitions: Set up Multiple Reaction Monitoring (MRM) for the analytes of interest. Example transitions for T-DM1 catabolites are:
-
Lys-MCC-DM1: Precursor ion -> Product ion(s)
-
MCC-DM1: Precursor ion -> Product ion(s)
-
DM1: Precursor ion -> Product ion(s) (Note: The exact m/z values will need to be determined by direct infusion of analytical standards.)
-
-
Quantification: Generate a standard curve for each analyte (Lys-MCC-DM1, DM1) using analytical standards prepared in the same matrix as the samples (assay buffer diluted with quenching solution). Calculate the concentration of each catabolite at each time point.
Visualizations
Caption: Workflow of this compound ADC from circulation to lysosomal processing and cell death.
Caption: Troubleshooting logic for low payload release in lysosomal cleavage assays.
References
- 1. LC/MS Methods for Studying Lysosomal ADC Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Aberrant intracellular metabolism of T‐DM1 confers T‐DM1 resistance in human epidermal growth factor receptor 2‐positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLC46A3 is a lysosomal proton-coupled steroid conjugate and bile acid transporter involved in transport of active catabolites of T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catabolism of antibody drug conjugates and characterization methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Antibody-maytansinoid conjugates are activated in targeted cancer cells by lysosomal degradation and linker-dependent intracellular processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Bystander Effect of Ahx-DM1 ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ahx-DM1 antibody-drug conjugates (ADCs) and investigating the bystander effect.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of the bystander effect of this compound ADCs.
Co-culture Bystander Effect Assays
Problem: High variability in bystander cell killing between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes regularly and use a consistent pipetting technique. Consider using an automated cell counter for accurate cell density determination.
-
-
Possible Cause 2: Uneven distribution of target and bystander cells.
-
Solution: After seeding, gently swirl the plate in a figure-eight motion to ensure even cell distribution. Avoid letting the plate sit on a bench for an extended period before placing it in the incubator.
-
-
Possible Cause 3: Edge effects in the microplate.
-
Solution: Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[1]
-
Problem: No significant bystander killing is observed.
-
Possible Cause 1: Inefficient payload release from target cells.
-
Solution: The bystander effect of an this compound ADC relies on the cleavage of the linker and release of the DM1 payload. Ensure that the ADC concentration is sufficient to effectively kill the target cells.[1] Perform a dose-response curve on the target cells alone to determine the optimal ADC concentration. The concentration of ADC used for the bystander effect assay should ideally be greater than the IC90 for the antigen-positive cells and less than the IC50 for the antigen-negative cells.[2]
-
-
Possible Cause 2: The bystander cells are resistant to the DM1 payload.
-
Solution: Confirm the sensitivity of the bystander cells to free DM1 in a separate experiment. This will help to distinguish between a lack of bystander effect and inherent drug resistance in the bystander cell line.
-
-
Possible Cause 3: Insufficient co-culture time.
-
Possible Cause 4: The released this compound metabolite has low membrane permeability.
-
Solution: The ability of the released payload to cross cell membranes is crucial for the bystander effect.[4] While DM1 is generally considered membrane permeable, the addition of the Ahx linker remnant could potentially alter its physicochemical properties. If a lack of bystander effect is consistently observed, consider using a different cleavable linker that is known to release a more permeable DM1 metabolite.
-
Conditioned Medium Transfer Assays
Problem: Inconsistent results between experiments.
-
Possible Cause 1: Variability in the production of bystander factors.
-
Solution: Standardize the conditions for generating the conditioned medium. This includes the initial cell seeding density of the target cells, the ADC concentration and treatment duration, and the volume of medium used.[5]
-
-
Possible Cause 2: Degradation of the released payload in the conditioned medium.
-
Solution: Use the conditioned medium immediately after harvesting. If storage is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles.[1]
-
In Vivo Xenograft Models
Problem: Lack of bystander effect in an admixed tumor model.
-
Possible Cause 1: Inefficient ADC tumor penetration.
-
Solution: The heterogeneous distribution of ADCs in solid tumors can limit their efficacy.[6] Ensure that the dosing regimen is optimal for tumor penetration.
-
-
Possible Cause 2: Rapid clearance of the released payload.
-
Solution: The pharmacokinetics of the released payload in the tumor microenvironment can influence the bystander effect. If the payload is cleared too rapidly, it may not reach sufficient concentrations in neighboring cells to induce cytotoxicity.
-
-
Possible Cause 3: The ratio of antigen-positive to antigen-negative cells is too low.
-
Solution: The bystander effect is dependent on a sufficient number of antigen-positive cells releasing the payload.[3] Consider increasing the proportion of antigen-positive cells in the admixed xenograft model.
-
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in the context of this compound ADCs?
The bystander effect refers to the ability of an this compound ADC to kill not only the target antigen-positive cancer cells but also neighboring antigen-negative cells.[4] This occurs when the ADC is internalized by the target cell, the linker is cleaved, and the released this compound payload diffuses out of the target cell and enters adjacent cells, inducing their death.[7]
Q2: Is the this compound linker cleavable?
The 6-aminohexanoic acid (Ahx) component is typically a spacer and is not inherently cleavable under physiological conditions.[4] For a bystander effect to occur with an this compound ADC, the Ahx spacer must be part of a larger linker construct that includes a cleavable moiety, such as a peptide sequence sensitive to lysosomal proteases (e.g., valine-citrulline) or a disulfide bond that can be reduced in the intracellular environment.[4][8]
Q3: What factors influence the magnitude of the bystander effect of an this compound ADC?
-
Linker Cleavability: The linker must be efficiently cleaved within the target cell to release the payload.[9]
-
Payload Permeability: The released this compound metabolite must be able to cross cell membranes to reach neighboring cells. This is influenced by its physicochemical properties, such as lipophilicity and charge.[6]
-
Tumor Heterogeneity: The proportion and spatial distribution of antigen-positive and antigen-negative cells within the tumor can impact the reach of the bystander effect.[3]
-
Payload Potency: DM1 is a potent microtubule inhibitor, meaning that even low concentrations that enter bystander cells can be sufficient to induce cytotoxicity.[10]
Q4: How can I mitigate unwanted bystander effects on healthy tissue?
While the bystander effect can be beneficial for treating heterogeneous tumors, it can also contribute to off-target toxicity.[6] Mitigating unwanted bystander effects involves:
-
Optimizing Linker Stability: Designing linkers that are highly stable in circulation and only cleave in the tumor microenvironment or within tumor cells can reduce premature payload release.[11]
-
Modulating Payload Permeability: If off-target toxicity is a concern, a linker that releases a less permeable DM1 metabolite might be desirable, although this would also reduce the anti-tumor bystander effect.
-
Dose Optimization: Careful dose selection can help to maximize the therapeutic window, achieving a balance between on-target efficacy and off-target toxicity.[11]
Q5: What is the mechanism of cell death induced by the DM1 payload?
DM1 is a maytansinoid derivative that acts as a potent microtubule inhibitor.[10] After being released into the cytoplasm, DM1 binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[10]
Quantitative Data Summary
The following tables summarize key data related to the bystander effect of DM1-containing ADCs.
Table 1: Comparison of Bystander Effect for ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC | Linker Type | Released Payload | Membrane Permeability of Payload | Observed Bystander Effect | Reference |
| T-DM1 | Non-cleavable (SMCC) | Lysine-SMCC-DM1 | Low (charged) | No/Minimal | [3][6][12] |
| T-DXd | Cleavable (peptide) | DXd (topoisomerase I inhibitor) | High | Strong | [12] |
| huC242-DM1 | Cleavable (disulfide) | DM1 | Permeable | Yes | [3] |
| T-vc-MMAE | Cleavable (peptide) | MMAE | Permeable | Yes | [3] |
Table 2: Physicochemical Properties of ADC Payloads and Their Impact on Bystander Effect
| Payload | Linker Type | Released Metabolite | clogD | Bystander Killing | Reference |
| DM1 | Non-cleavable (SMCC) | Lys-SMCC-DM1 | 1.21 | No | [6] |
| MMAE | Cleavable (vc) | MMAE | 2.01 | Yes | [6] |
Experimental Protocols
Protocol 1: In Vitro Co-culture Bystander Effect Assay
Objective: To quantify the bystander killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an this compound ADC.
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Cell culture medium and supplements
-
This compound ADC
-
Control ADC (non-binding or with a non-cleavable linker)
-
96-well cell culture plates
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Cell Seeding:
-
Harvest and count both Ag+ and Ag- cell lines.
-
Prepare cell suspensions of each cell line.
-
Seed the cells in a 96-well plate at various ratios of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1).[3]
-
Include monoculture wells for each cell line as controls (Ag+ only and Ag- only).
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and control ADCs. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having a minimal direct effect on the Ag- cells in monoculture.[3]
-
Add the ADCs to the co-culture and control wells.
-
-
Incubation:
-
Incubate the plate for a period sufficient to observe cytotoxicity, typically 72 to 96 hours.[3]
-
-
Analysis:
-
Fluorescence Plate Reader: Measure the fluorescence intensity of the GFP-expressing Ag- cells. A decrease in fluorescence in the co-culture wells treated with the this compound ADC compared to controls indicates bystander killing.
-
Flow Cytometry:
-
Harvest the cells from each well.
-
Analyze the cell suspension using a flow cytometer.
-
Gate on the GFP-positive Ag- cells.
-
Use a viability dye (e.g., Propidium Iodide) to quantify the percentage of dead Ag- cells. An increase in the death of Ag- cells in the co-culture wells treated with the ADC indicates a bystander effect.[3]
-
-
Protocol 2: Conditioned Medium Transfer Assay
Objective: To determine if a cytotoxic payload is released from target cells and can induce death in bystander cells.
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line
-
Cell culture medium and supplements
-
This compound ADC
-
Control ADC
-
Centrifuge and sterile centrifuge tubes
-
96-well cell culture plates
Methodology:
-
Preparation of Conditioned Medium:
-
Seed the Ag+ cells in a culture flask or plate and allow them to adhere.
-
Treat the Ag+ cells with the this compound ADC at a cytotoxic concentration for 48-72 hours.
-
Collect the cell culture medium (now "conditioned medium").
-
Centrifuge the conditioned medium to pellet any detached cells and debris.
-
Collect the supernatant.
-
-
Treatment of Bystander Cells:
-
Seed the Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium from the Ag- cells and replace it with the conditioned medium.
-
Include control wells where Ag- cells are treated with fresh medium containing the same concentration of this compound ADC that was used to condition the medium.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells for 48-72 hours.
-
Assess cell viability using a suitable method (e.g., MTT assay, CellTiter-Glo).
-
A greater reduction in viability in the cells treated with conditioned medium compared to those treated with fresh medium containing the ADC suggests a bystander effect.[13]
-
Visualizations
Caption: Experimental workflow for evaluating the bystander effect of this compound ADCs.
Caption: Troubleshooting decision tree for investigating a lack of bystander effect.
Caption: Signaling pathway for DM1-induced apoptosis following ADC internalization.
References
- 1. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njbio.com [njbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Technical Support Center: Ahx-DM1 Antibody-Drug Conjugates
Welcome to the technical support center for Ahx-DM1 Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to premature payload release during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is an this compound ADC and how does it work?
A1: An this compound Antibody-Drug Conjugate is a targeted therapeutic agent. It consists of three main components:
-
A monoclonal antibody (mAb) that specifically targets antigens on the surface of cancer cells.
-
A highly potent cytotoxic payload, DM1 (a maytansinoid derivative), which kills cancer cells by inhibiting microtubule assembly.[1]
-
A chemical linker that connects the DM1 payload to the antibody. In this case, the linker includes an aminohexanoyl (Ahx) spacer.
The ADC is administered intravenously and circulates in the bloodstream.[2] The antibody component guides the ADC to the target cancer cells.[3] Upon binding to the target antigen, the ADC is internalized by the cell, typically through endocytosis.[4] Inside the cell, the linker is cleaved, releasing the DM1 payload, which then exerts its cell-killing effect.[1] Premature release of DM1 in circulation, before it reaches the target cell, can lead to off-target toxicity and reduced efficacy.[5][6]
Q2: What does the "Ahx" in this compound signify?
A2: "Ahx" stands for aminohexanoyl. It is a six-carbon aliphatic chain that serves as a spacer component within the ADC's linker. Spacers like Ahx are often used to bridge the antibody and the cytotoxic payload, potentially influencing the stability and solubility of the ADC. Commercially available this compound linker payloads are often functionalized for specific conjugation chemistries, such as click chemistry (e.g., DBCO-PEG4-Ahx-DM1).[1][7][8]
Q3: What are the primary causes of premature DM1 payload release?
A3: Premature payload release is primarily attributed to linker instability in the systemic circulation.[5] The main causes include:
-
Chemical Instability of the Linker: Certain types of linkers are susceptible to cleavage under physiological conditions (pH ~7.4). For example, hydrazone linkers can be acid-labile, and disulfide linkers can be cleaved in a reducing environment.[9] The specific chemical bonds within the linker dictate its stability.
-
Enzymatic Cleavage: Some linkers, particularly peptide-based ones (like the commonly used valine-citrulline), can be prematurely cleaved by enzymes present in the plasma, such as carboxylesterases or neutrophil elastase.[10]
-
Instability of the Conjugation Chemistry: The bond connecting the linker to the antibody (e.g., a thiol-maleimide linkage) can be unstable and undergo reactions like retro-Michael addition, leading to deconjugation.[11]
Q4: How can I detect and quantify premature DM1 release?
A4: Several analytical techniques can be used to detect and quantify free DM1 in plasma or serum. The most common methods are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for quantifying small molecules like free DM1 and its metabolites in biological matrices.[12][13][14]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the concentration of total antibody and conjugated antibody.[15][16] By comparing the levels of total antibody to payload-conjugated antibody, one can infer the extent of drug release.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on size and can be used to detect ADC aggregation or fragmentation, which can be indicators of instability.[17]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different drug-to-antibody ratios (DARs), allowing for the monitoring of changes in DAR over time as an indicator of payload loss.
Troubleshooting Guide: Premature Payload Release
This guide provides a structured approach to diagnosing and mitigating issues related to the premature release of the DM1 payload from your this compound ADC.
Issue: High levels of free DM1 detected in plasma/serum shortly after ADC administration.
This common issue suggests that the ADC is not stable enough in circulation. The following steps can help you troubleshoot the problem.
Diagram: Troubleshooting Logic for Premature Payload Release
Caption: Logic for Troubleshooting Premature Payload Release.
| Question/Issue | Possible Cause | Recommended Action & Troubleshooting Steps |
| High levels of free DM1 are detected in plasma shortly after ADC administration. | 1. Linker Instability: The linker connecting DM1 to the antibody may be susceptible to cleavage in systemic circulation. | a. Plasma Stability Assay: Incubate the ADC in plasma (human, mouse, rat) at 37°C and measure the concentration of free DM1 over time (e.g., 0, 1, 6, 24, 48 hours) using LC-MS/MS.[18] b. Linker Modification: If the linker is found to be unstable, consider redesigning it. For cleavable linkers, ensure the cleavage mechanism is highly specific to the tumor microenvironment or intracellular conditions.[19] A non-cleavable linker may offer greater stability.[5] |
| 2. Unstable Conjugation Chemistry: The chemical bond attaching the linker to the antibody (e.g., via lysine or cysteine residues) is breaking. | a. Characterize Conjugation Sites: Use techniques like peptide mapping to confirm the location and nature of the conjugation. b. Evaluate Linker-to-Antibody Bond: If using maleimide chemistry for cysteine conjugation, be aware of potential retro-Michael addition, which releases the linker-drug.[11] Consider using stabilized maleimide linkers or alternative conjugation methods. c. Site-Specific Conjugation: Employing site-specific conjugation can result in a more homogeneous and stable ADC compared to traditional lysine conjugation.[20] | |
| 3. ADC Aggregation: Hydrophobic payloads like DM1 can increase the tendency of ADCs to aggregate, which can lead to faster clearance and apparent instability.[] | a. Size Exclusion Chromatography (SEC): Use SEC to quantify the percentage of high molecular weight species (aggregates) in your ADC preparation before and after incubation in plasma.[17] b. Formulation Optimization: Modify the formulation buffer to improve ADC solubility. This may involve adjusting the pH or adding stabilizing excipients like polysorbate.[22] c. Hydrophilic Linkers: Incorporate hydrophilic components (e.g., PEG) into the linker design to counteract the hydrophobicity of DM1. | |
| Inconsistent results between different batches of the ADC. | 1. Heterogeneity of the ADC: Conjugation to lysine residues, a common method for maytansinoid ADCs, results in a heterogeneous mixture of species with varying drug-to-antibody ratios (DARs) and conjugation sites. This can lead to batch-to-batch variability in stability. | a. Characterize DAR: Use Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the average DAR and the distribution of different DAR species for each batch.[16] b. Assess Stability of Different DARs: If possible, fractionate the ADC into low-DAR and high-DAR species and perform stability studies on each. Higher DAR species are often less stable.[5] c. Standardize Conjugation Process: Tightly control all parameters of the conjugation reaction (e.g., pH, temperature, reagent concentrations) to ensure consistency. |
| 2. Improper Storage or Handling: ADCs can be sensitive to temperature fluctuations, freeze-thaw cycles, and light exposure. | a. Review Storage Conditions: Ensure the ADC is stored at the recommended temperature (typically 2-8°C or -80°C) and protected from light.[22] b. Minimize Freeze-Thaw Cycles: Aliquot the ADC upon receipt to avoid repeated freezing and thawing. c. Perform Stress Testing: Subject the ADC to forced degradation conditions (e.g., elevated temperature, low/high pH) to understand its degradation pathways.[17] |
Key Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To determine the stability of the this compound ADC in plasma by quantifying the release of free DM1 over time.
Materials:
-
This compound ADC
-
Human, mouse, or rat plasma (heparinized)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Acetonitrile (B52724) with an internal standard (for protein precipitation and sample quenching)
-
LC-MS/MS system
Procedure:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and, as a control, in PBS.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the reaction mixture.
-
Immediately stop the reaction by adding 3-4 volumes of cold acetonitrile containing an appropriate internal standard.
-
Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to precipitate plasma proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the concentration of free DM1.[13]
-
Calculate the percentage of released DM1 at each time point relative to the total initial conjugated DM1.
Diagram: ADC Plasma Stability Workflow
Caption: Workflow for Plasma Stability Assays.
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of aggregates (high molecular weight species) in an ADC sample.
Materials:
-
ADC sample
-
SEC column suitable for monoclonal antibodies
-
HPLC or UPLC system with a UV detector
-
Mobile Phase (e.g., Phosphate-buffered saline, pH 7.4)
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject a defined amount of the ADC sample (e.g., 50-100 µg) onto the column.
-
Run the separation isocratically for a sufficient time to allow for the elution of all species (typically 15-30 minutes).
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas for the monomer and the high molecular weight species (aggregates) that elute earlier than the monomer.
-
Calculate the percentage of aggregation as: (Aggregate Peak Area / Total Peak Area) * 100.
Quantitative Data Summary
The stability of an ADC is highly dependent on the specific antibody, linker, and payload combination. The following table provides a summary of representative stability data for maytansinoid ADCs from literature to serve as a general reference.
Table 1: Representative Stability of Maytansinoid ADCs under Thermal Stress
| ADC | Stress Condition | % Aggregation (by SEC) | Reference |
| Trastuzumab (unconjugated) | 14 days at 40°C | Not significant | [5] |
| T-MCC (Linker-activated Ab) | 14 days at 40°C | ~32% | [5] |
| T-DM1 (Trastuzumab-MCC-DM1) | 14 days at 40°C | ~5% | [5] |
| T-DM1 | 70 days at 40°C | >15% | [] |
Note: T-MCC is the antibody activated with the linker before conjugation to DM1. This data highlights that while the final ADC (T-DM1) is more stable than the linker-activated intermediate, it is less stable than the parent antibody.
Table 2: Representative Plasma Stability of Different Linker Types
| Linker Type | Typical Payload Release in Human Plasma (24h) | Key Characteristics | Reference |
| SMCC (Non-cleavable) | < 5% | Generally high stability; payload released after antibody degradation. | [5] |
| Val-Cit (Enzyme-cleavable) | Variable (can be low, but susceptible to certain enzymes) | Cleaved by lysosomal proteases like Cathepsin B. | [10] |
| Hydrazone (pH-sensitive) | Can be significant (>10-20%) | Unstable at physiological pH, leading to premature release. | [6] |
| Disulfide (Redox-sensitive) | Variable | Cleaved by reducing agents like glutathione. | [19] |
This data is illustrative. The stability of your specific this compound ADC must be determined experimentally.
Signaling Pathway Visualization
Diagram: ADC Mechanism of Action and Payload-Induced Apoptosis
Caption: Cellular Pathway of ADC-Mediated Cell Killing.
References
- 1. xcessbio.com [xcessbio.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. excenen.com [excenen.com]
- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. lambda-cro.com [lambda-cro.com]
- 13. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chroma… [ouci.dntb.gov.ua]
- 14. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Implementation of Systematic Bioanalysis of Antibody–Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ricerca.unich.it [ricerca.unich.it]
- 18. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 19. njbio.com [njbio.com]
- 20. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Purification Methods for Ahx-DM1 ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Ahx-DM1 antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound ADCs.
1. Issue: High Levels of Aggregates in the Final Product
Question: After purification, my this compound ADC sample shows a high percentage of high molecular weight species (HMWS) or aggregates when analyzed by Size Exclusion Chromatography (SEC). What are the possible causes and how can I resolve this?
Answer:
High aggregate levels in this compound ADCs are a common challenge, often stemming from the hydrophobicity of the DM1 payload and the conjugation process itself.[1][2] Here’s a breakdown of potential causes and troubleshooting steps:
Possible Causes:
-
Increased Hydrophobicity: The conjugation of the hydrophobic DM1 payload to the antibody increases the overall hydrophobicity of the ADC, promoting self-association and aggregation.[1][3] The Ahx linker also contributes to the overall hydrophobicity.[4]
-
Conjugation Conditions: The chemical processes involved in conjugation, including the use of organic co-solvents, can lead to the formation of protein aggregates.[5]
-
Buffer Conditions: Suboptimal pH or high salt concentrations in process buffers can enhance hydrophobic interactions, leading to increased aggregation.[6]
Troubleshooting & Optimization:
| Strategy | Detailed Steps & Considerations | Expected Outcome |
| Optimize SEC Method | Mobile Phase Modification: The addition of organic modifiers like isopropanol (B130326) (up to 15%) or arginine to the SEC mobile phase can disrupt hydrophobic interactions between the ADC and the stationary phase, leading to improved peak shape and resolution of aggregates.[6] An increase in ionic strength can also be beneficial.[7] | Symmetric peaks and better resolution between monomer and aggregate forms. |
| Cation Exchange Chromatography (CEX) | Flow-Through Mode: CEX can be effectively used in a flow-through mode to remove very high molecular weight species (vHMWS). The ADC monomer flows through the column while the larger aggregates are retained. This method has been shown to decrease vHMWS by ≥ 85% to ≤ 0.1%.[8] | Significant reduction in high molecular weight aggregates with high recovery of the ADC monomer. |
| Hydrophobic Interaction Chromatography (HIC) | Gradient Optimization: HIC separates molecules based on hydrophobicity. Aggregates, being more hydrophobic, will bind more strongly to the HIC resin. A carefully optimized salt gradient can be used to separate the monomeric ADC from aggregated species.[9][10] | Separation of ADC species with different drug-to-antibody ratios (DARs) and removal of highly hydrophobic aggregates. |
| Hydroxyapatite Chromatography (CHT) | Phosphate (B84403) Gradient Elution: CHT with a sodium phosphate gradient has been shown to be effective in removing aggregates from ADC preparations.[11] | Selective elution of the ADC monomer away from aggregated impurities. |
2. Issue: Incomplete Removal of Unconjugated Antibody
Question: My final ADC product contains a significant amount of unconjugated monoclonal antibody (mAb). How can I improve its removal?
Answer:
Residual unconjugated antibody can compete with the ADC for binding to the target antigen, potentially reducing therapeutic efficacy. Its removal is a critical purification step.
Possible Causes:
-
Inefficient Conjugation: The conjugation reaction may not have gone to completion, leaving a substantial amount of unconjugated mAb.
-
Purification Method Inadequacy: The chosen purification method may not have sufficient resolution to separate the unconjugated mAb from the ADC species with a low drug-to-antibody ratio (DAR).
Troubleshooting & Optimization:
| Strategy | Detailed Steps & Considerations | Expected Outcome |
| Hydrophobic Interaction Chromatography (HIC) | Principle: Unconjugated antibodies are less hydrophobic than ADCs. In HIC, the unconjugated mAb will elute first, followed by the ADC species in order of increasing DAR.[12] Method: Utilize a decreasing salt gradient (e.g., ammonium (B1175870) sulfate (B86663) or sodium chloride) to elute the different species. | Effective separation of the unconjugated mAb from the various ADC species. |
| Ion Exchange Chromatography (IEX) | Principle: The conjugation of DM1 to lysine (B10760008) residues on the antibody can alter the surface charge. This charge difference can be exploited for separation using IEX. Method: Cation exchange chromatography (CEX) is often used. A salt or pH gradient can be optimized to resolve the unconjugated mAb from the ADC species. | Separation of charge variants, including the unconjugated antibody, from the conjugated species. |
3. Issue: Presence of Free Drug (this compound) and Related Impurities
Question: I am detecting free this compound or other small molecule impurities in my purified ADC sample. What are the best methods to remove them?
Answer:
The presence of free cytotoxic drug is a major safety concern as it can lead to off-target toxicity.[13][14] Efficient removal of these small molecule impurities is crucial.
Possible Causes:
-
Excess Reagents: Incomplete removal of unreacted drug-linker and other small molecule reagents used in the conjugation reaction.
-
Linker Instability: The linker may be unstable under certain conditions, leading to the release of the free drug over time.
Troubleshooting & Optimization:
| Strategy | Detailed Steps & Considerations | Expected Outcome |
| Tangential Flow Filtration (TFF) / Diafiltration | Principle: TFF, also known as ultrafiltration/diafiltration (UF/DF), is a highly effective method for removing small molecules from large biomolecules based on size.[15][16] Method: Perform multiple diafiltration volumes with an appropriate buffer to wash out the small molecule impurities. | Efficient removal of free drug, unreacted linkers, and organic solvents from the ADC preparation.[17] |
| Size Exclusion Chromatography (SEC) | Principle: SEC separates molecules based on their hydrodynamic radius. It can be used for buffer exchange and removal of small molecule impurities.[18] | Removal of small molecule impurities; however, TFF is generally more efficient for this purpose on a larger scale. |
| Activated Carbon Filtration | Principle: Activated carbon can effectively adsorb small organic molecules, including free toxins.[14] Method: This can be used as an additional polishing step to remove trace amounts of free drug. | Significant reduction in the levels of free toxins. |
| Cation Exchange Chromatography (CEX) | Bind/Elute Method: CEX can be used to selectively capture the ADC while allowing the uncharged or similarly charged free drug to flow through.[19] | Effective removal of free toxins from the ADC drug. |
Frequently Asked Questions (FAQs)
Q1: Which chromatography technique is best for purifying this compound ADCs?
A1: There is no single "best" technique, as the optimal purification strategy often involves a combination of methods. A common workflow includes:
-
Tangential Flow Filtration (TFF): For initial removal of excess free drug and buffer exchange.[15]
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species based on their drug-to-antibody ratio (DAR) and remove unconjugated antibody and some aggregates.[9][10]
-
Ion Exchange Chromatography (IEX): For polishing and removal of charge variants.[20]
-
Size Exclusion Chromatography (SEC): As a final polishing step to remove any remaining aggregates and for buffer exchange into the final formulation buffer.[1][2]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the purification of this compound ADCs?
A2: The DAR is a critical quality attribute that significantly impacts the physicochemical properties of the ADC, and thus its purification.[11]
-
Hydrophobicity: Higher DAR values lead to increased hydrophobicity. This is the basis for separation by HIC, where species with higher DARs elute later.[12]
-
Aggregation: ADCs with high DARs are more prone to aggregation due to increased hydrophobicity.[3]
-
Charge: The conjugation of DM1 to lysine residues can alter the isoelectric point (pI) of the antibody, creating charge variants that can be separated by IEX.[21]
Q3: What are some typical starting conditions for a Hydrophobic Interaction Chromatography (HIC) purification of a DM1-containing ADC?
A3: A generic HIC protocol for maytansinoid ADCs often uses an ammonium sulfate-based buffer system.
-
Binding Buffer (Mobile Phase A): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[1]
-
Elution Buffer (Mobile Phase B): 25 mM Sodium Phosphate, pH 7.0.[1]
-
Gradient: A linear gradient from a high concentration of Mobile Phase A to 100% Mobile Phase B is typically used to elute the different ADC species.[1] It is crucial to perform a load solubility screen to determine the optimal ammonium sulfate concentration for binding without causing precipitation of the ADC.[1]
Q4: Can I use the same purification protocol for different antibody-Ahx-DM1 conjugates?
A4: While the general principles and sequence of purification steps will be similar, the specific parameters for each step (e.g., gradient slope in HIC/IEX, buffer pH, salt concentration) will likely need to be optimized for each new antibody conjugate. This is because the intrinsic properties of the monoclonal antibody (e.g., isoelectric point, surface hydrophobicity) will influence the behavior of the resulting ADC during chromatography.
Experimental Protocols
Protocol 1: Aggregate Analysis by Size Exclusion Chromatography (SEC)
This protocol is for the analytical determination of aggregates in a purified this compound ADC sample.
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm (or equivalent)[6]
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4. For some ADCs, the addition of an organic modifier like 15% 2-propanol may be necessary to reduce non-specific interactions.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 280 nm
-
Injection Volume: 10-20 µL (corresponding to 10-100 µg of ADC)
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the ADC sample.
-
Monitor the elution profile. Aggregates will elute first, followed by the monomer, and then any fragments.
-
Integrate the peak areas to quantify the percentage of monomer, aggregates, and fragments.
-
Protocol 2: Charge Variant Analysis by Cation Exchange Chromatography (CEX)
This protocol is for the analytical separation of charge variants of an this compound ADC.
-
Column: BioResolve SCX mAb, 4.6 x 100 mm (or equivalent)
-
Mobile Phase A: 20 mM MES, pH 6.6
-
Mobile Phase B: 20 mM MES, 1.0 M NaCl, pH 6.6
-
Gradient: A linear gradient from a low to a high concentration of NaCl. For example, a linear increase from 30-110 mM sodium chloride over 30 minutes.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Procedure:
-
Equilibrate the column with the starting mobile phase composition.
-
Inject the desalted ADC sample.
-
Run the salt gradient to elute the charge variants. Acidic variants will elute earlier, followed by the main peak, and then the basic variants.
-
Analyze the resulting chromatogram to assess the charge heterogeneity.
-
Visualizations
Caption: General workflow for the purification of this compound ADCs.
Caption: Troubleshooting poor separation in HIC for this compound ADCs.
Caption: Logical approach to troubleshooting high aggregate content.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. agilent.com [agilent.com]
- 9. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. eaglebio.com [eaglebio.com]
- 12. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 14. cobetter.com [cobetter.com]
- 15. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. scholars.direct [scholars.direct]
- 21. sciex.com [sciex.com]
Validation & Comparative
A Comparative Analysis of Ahx-DM1 and SMCC-DM1 Linker Stability in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction to Linker Technology in ADCs
Linkers are the pivotal bridge between the monoclonal antibody (mAb) and the cytotoxic payload in an ADC. Their chemical properties dictate the stability of the ADC in circulation, the mechanism of drug release, and ultimately, the overall therapeutic performance. An ideal linker must remain stable in the systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity. Upon reaching the target tumor cells, the linker should facilitate the efficient release of the active drug.
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely utilized non-cleavable linker. It forms a stable thioether bond with the payload and an amide bond with the antibody, ensuring that the payload remains attached to the antibody during circulation. Drug release from an SMCC-linked ADC occurs after internalization into the target cell and subsequent lysosomal degradation of the antibody.
Ahx (6-aminohexanoic acid) is a flexible and hydrophobic aliphatic chain. It can be incorporated into ADC linkers to provide spacing between the antibody and the payload. Its hydrophobicity and flexibility can influence the physicochemical properties of the resulting ADC, including its stability and aggregation propensity.
Comparative Data on Linker Stability
Direct, head-to-head experimental data comparing the stability of a simple Ahx-DM1 ADC with an SMCC-DM1 ADC is limited. However, we can infer the stability characteristics based on the known properties of each linker type.
| Feature | SMCC-DM1 | This compound (Inferred) |
| Linker Type | Non-cleavable | Non-cleavable (if directly conjugated) |
| Bond Stability | High (stable thioether and amide bonds) | High (stable amide bonds) |
| Plasma Stability | High, with minimal premature drug release.[1] | Potentially lower due to increased hydrophobicity, which may lead to aggregation and faster clearance.[2][3][4] |
| Release Mechanism | Lysosomal degradation of the antibody.[5] | Lysosomal degradation of the antibody. |
| Hydrophobicity | Moderate | High[6] |
| Flexibility | Rigid cyclohexane (B81311) group | High (flexible aliphatic chain)[6] |
| Potential for Aggregation | Lower | Higher, due to the hydrophobic nature of the linker.[4][7] |
Experimental Protocols
To empirically compare the stability of this compound and SMCC-DM1 ADCs, the following experimental protocols would be essential.
ADC Synthesis and Characterization
Objective: To synthesize and characterize this compound and SMCC-DM1 ADCs with a consistent drug-to-antibody ratio (DAR).
Methodology:
-
Antibody Modification: A monoclonal antibody is modified with a bifunctional linker, either SMCC or an activated derivative of Ahx.
-
Drug Conjugation: The maytansinoid derivative, DM1, is conjugated to the modified antibody.
-
Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, free drug, and linker.
-
Characterization: The purified ADC is characterized to determine the average DAR, aggregation levels (by SEC), and integrity (by SDS-PAGE and mass spectrometry).
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADCs in plasma from different species (e.g., human, mouse, rat).
Methodology:
-
Incubation: The this compound and SMCC-DM1 ADCs are incubated in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Analysis: At each time point, samples are analyzed to quantify the amount of intact ADC and released payload.
-
Intact ADC Quantification: An enzyme-linked immunosorbent assay (ELISA) can be used to measure the concentration of ADC that retains both the antibody and the conjugated drug.
-
Released Payload Quantification: Liquid chromatography-mass spectrometry (LC-MS) is used to measure the concentration of free DM1 or its metabolites in the plasma.
-
-
Data Analysis: The percentage of intact ADC remaining over time is calculated to determine the plasma half-life of the conjugate.
In Vivo Pharmacokinetic and Stability Study
Objective: To evaluate the pharmacokinetic profile and in vivo stability of the ADCs in an animal model (e.g., mice or rats).
Methodology:
-
Animal Dosing: A single intravenous dose of the this compound or SMCC-DM1 ADC is administered to the animals.
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Plasma Analysis: Plasma is isolated from the blood samples and analyzed using ELISA and LC-MS to determine the concentrations of total antibody, intact ADC, and free payload over time.
-
Pharmacokinetic Modeling: The data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, and elimination half-life for both the total antibody and the intact ADC.
Visualizing the Structures and Processes
To better understand the components and their interactions, the following diagrams illustrate the chemical structures and a hypothetical experimental workflow.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc-6-aminohexanoic acid, 88574-06-05 | BroadPharm [broadpharm.com]
- 6. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
Ahx-DM1 vs. vc-MMAE: A Comparative Efficacy Guide for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker and payload is a critical decision in the development of Antibody-Drug Conjugates (ADCs), profoundly influencing the therapeutic index, efficacy, and overall success of the drug candidate. This guide provides an objective, data-supported comparison of two widely utilized linker-payload systems: Ahx-DM1, a maytansinoid-based system, and vc-MMAE, an auristatin-based system.
Overview of Mechanisms of Action
Both DM1 and MMAE are highly potent tubulin inhibitors that induce cell cycle arrest and apoptosis.[1][2] However, their efficacy within an ADC construct is largely dictated by the linker technology that connects them to the monoclonal antibody (mAb).
vc-MMAE: Cleavable Linker with a Bystander Effect
The vc-MMAE system consists of the potent antimitotic agent monomethyl auristatin E (MMAE) attached to the antibody via a protease-cleavable valine-citrulline (vc) linker.[3][4]
-
Activation: Upon internalization into the target cancer cell, the ADC is trafficked to the lysosome. There, lysosomal proteases, such as Cathepsin B, cleave the valine-citrulline linker.[5]
-
Payload Release: This cleavage releases the unmodified, potent MMAE payload into the cytoplasm.[6]
-
Bystander Killing: MMAE is a highly membrane-permeable molecule.[6][7] This property allows it to diffuse out of the target cell and kill neighboring, antigen-negative cancer cells, a phenomenon known as the "bystander effect."[1][8] This is a crucial advantage in treating tumors with heterogeneous antigen expression.[9]
This compound: Non-Cleavable Linker with Limited Bystander Effect
The this compound payload is a derivative of the potent maytansinoid, DM1.[10][11] The "Ahx" refers to an aminohexanoic acid spacer, which is typically part of a non-cleavable linker system, such as SMCC (succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate). For this guide, this compound will be considered in the context of a non-cleavable linker system like SMCC, as seen in the approved ADC, Trastuzumab emtansine (T-DM1).[1]
-
Activation: Following internalization, the ADC is trafficked to the lysosome.
-
Payload Release: The entire antibody is degraded by lysosomal proteases. This process releases the DM1 payload, but it remains attached to the linker and the lysine (B10760008) residue from the antibody's heavy or light chain (e.g., Lys-SMCC-DM1).[12]
-
Limited Bystander Killing: This resulting payload-linker-amino acid complex is charged and has low membrane permeability.[6] Consequently, it is largely retained within the target cell, leading to minimal or no bystander effect.[1][13]
Comparative Efficacy Data
The structural and mechanistic differences between vc-MMAE and this compound translate into distinct efficacy profiles in preclinical models.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. A lower IC50 value indicates higher potency.
| ADC Payload | Target Antigen | Cell Line | IC50 (ng/mL) | Reference |
| vc-MMAE | CD22 | DoHH2 (NHL) | 20 | [14] |
| vc-MMAE | CD22 | Ramos (NHL) | 20-284 | [14] |
| vc-MMAE | CD30 | Karpas 299 (Lymphoma) | 1-10 | [15] |
| This compound (as T-DM1) | HER2 | SK-BR-3 (Breast Cancer) | 0.1-1.0 | [15] |
| MMAE | Trop-2 | MDA-MB-468 (Breast Cancer) | 0.28 | [16] |
| MMAE | Trop-2 | CFPAC-1 (Pancreatic Cancer) | 1.19 | [16] |
Note: Direct head-to-head IC50 comparisons under identical experimental conditions (same antibody, linker chemistry, and cell line) are limited in the public literature. The data presented is compiled from various sources to illustrate general potency.
Bystander Effect
The ability to induce bystander killing is a key differentiator. This is often evaluated using a co-culture assay where antigen-positive (Ag+) cells are grown with antigen-negative (Ag-) cells.
| Assay Type | ADC | Ag+ Cell Line | Ag- Cell Line | Result | Reference |
| Co-culture | T-vc-MMAE | N87 (HER2+) | GFP-MCF7 (HER2-) | Increased killing of Ag- cells with higher Ag+ cell ratio. | [1] |
| Co-culture | T-DM1 | SKBR3 (HER2+) | MCF7 (HER2-) | Did not affect Ag- cell viability. | [8] |
| Co-culture | T-MMAE | HCC1954 (HER2+) | MDA-MB-468 (HER2-) | Near complete Ag- cell death at 50% Ag+ cell ratio. | [13] |
| Co-culture | T-DM1 | HCC1954 (HER2+) | MDA-MB-468 (HER2-) | No Ag- cell toxicity observed. | [13] |
| Conditioned Medium | T-DM1 | SKBR3 (HER2+) | MCF7 (HER2-) | Conditioned medium did not impact Ag- cell viability. | [8] |
These studies consistently demonstrate that ADCs with cleavable linkers releasing MMAE exhibit a potent bystander effect, whereas ADCs with non-cleavable linkers like T-DM1 do not.[1][8][13]
In Vivo Antitumor Activity
Efficacy in animal models provides crucial insight into the potential clinical performance of an ADC.
| ADC | Xenograft Model | Dosing | Outcome | Reference |
| HB22.7-vcMMAE | DoHH2 (NHL) | Single dose | Induced complete and persistent response in all xenografts. | [14] |
| HB22.7-vcMMAE | Granta 519 (NHL) | Single dose | Induced complete and persistent response in 90% of xenografts. | [14] |
| Erbitux-vc-PAB-MMAE | A549 (Lung Cancer) | Not specified | Effectively inhibited tumor growth and promoted apoptosis. | [17] |
| mil40-Cys-linker-MMAE | NCI-N87 (Gastric Cancer) | 5 mg/kg (QW x4) | Significant tumor growth inhibition (93%) compared to naked antibody. | [18] |
Note: In vivo data for this compound ADCs is often presented in the context of specific proprietary drug candidates. The efficacy of T-DM1 is well-established and has led to its clinical approval.
Experimental Protocols
Reproducible and robust assays are essential for the evaluation of ADCs. Below are standard protocols for assessing cytotoxicity and the bystander effect.
Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)
This protocol determines the IC50 of an ADC against a target cell line.
-
Cell Seeding: Seed antigen-positive cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.[19]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium. Replace the existing medium with 100 µL of the diluted compounds. Include untreated cells as a control.[20]
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours for tubulin inhibitors).[20]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[21]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[20]
Protocol 2: In Vitro Bystander Effect Co-Culture Assay
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.
-
Cell Preparation: Use two cell lines: an antigen-positive (Ag+) target line and an antigen-negative (Ag-) bystander line. The Ag- line should be labeled (e.g., with GFP or luciferase) for specific quantification.[9]
-
Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells into 96-well plates at various defined ratios (e.g., 1:1, 3:1, 1:3). Include monocultures of each cell line as controls. Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC. Include untreated wells as a negative control.[20]
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Specifically quantify the viability of the labeled Ag- cell population. For GFP-labeled cells, measure fluorescence intensity using a fluorescence plate reader.[20]
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a potent bystander effect.[9]
Summary and Conclusion
The choice between an this compound (non-cleavable) and a vc-MMAE (cleavable) linker-payload system depends heavily on the target biology and desired therapeutic strategy.
| Feature | This compound (Non-Cleavable) | vc-MMAE (Cleavable) |
| Payload Release | Antibody degradation in lysosome | Enzymatic cleavage of linker in lysosome |
| Released Payload | Charged (e.g., Lys-Linker-DM1) | Unmodified, neutral MMAE |
| Membrane Permeability | Low | High |
| Bystander Effect | Minimal to None | Potent |
| Ideal Tumor Type | Homogeneous, high antigen expression | Heterogeneous antigen expression |
| Potential Advantage | Potentially better tolerability due to payload confinement | Higher efficacy in tumors with mixed antigen expression |
| Key Consideration | Requires high and uniform target expression on all tumor cells | Potential for off-target toxicity if linker is unstable in circulation |
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A General ADC Linker - vcMMAE [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 12. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Evaluating the Bystander Killing Effect of Ahx-DM1 Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the bystander killing effect, where the cytotoxic payload released from a targeted cancer cell diffuses and kills neighboring antigen-negative cells. This guide provides a comprehensive comparison of the bystander effect of Ahx-DM1 conjugates against other prominent ADC platforms, supported by experimental data and detailed protocols.
The Mechanism of Bystander Killing
The bystander effect is fundamentally dependent on the ADC's linker and payload properties. A cleavable linker allows for the release of the cytotoxic drug within the target cell. Subsequently, the payload's physicochemical characteristics, particularly its membrane permeability, determine its ability to traverse the cell membrane and affect adjacent cells. Payloads that are cell-permeable can diffuse into the tumor microenvironment and induce apoptosis in neighboring tumor cells, irrespective of their antigen expression.[1][]
Maytansinoids, such as DM1, are potent microtubule-targeting agents that induce mitotic arrest and apoptosis.[3][4] When conjugated to an antibody via a linker like Ahx (aminohexanoic acid), the bystander activity is influenced by the linker's stability and the form of the released payload.
Comparative Analysis of ADC Payloads
The extent of the bystander effect varies significantly across different ADC payloads. Here, we compare this compound with other widely used payloads.
| Payload Class | ADC Example(s) | Linker Type | Bystander Effect Potential | Key Characteristics |
| Maytansinoids | T-DM1 (Kadcyla®) | Non-cleavable (SMCC) | Low / None | The released payload, Lys-SMCC-DM1, is charged and has low membrane permeability.[5] |
| This compound Conjugates | Cleavable (e.g., disulfide) | Localized / Moderate | T-Ahx-maytansine (T-May) has shown bystander killing in cells immediately adjacent to targeted cells.[6] The Ahx linker can influence the properties of the released payload. | |
| Auristatins | Brentuximab vedotin (Adcetris®) | Cleavable (vc) | High | Releases unconjugated, highly membrane-permeable MMAE.[7] |
| Enfortumab vedotin (Padcev®) | Cleavable (vc) | High | Also releases the potent and permeable MMAE payload.[8] | |
| Topoisomerase I Inhibitors | Trastuzumab deruxtecan (B607063) (Enhertu®) | Cleavable (GGFG) | High | The payload, DXd, is highly membrane-permeable, leading to a potent bystander effect.[][5] |
| Sacituzumab govitecan (Trodelvy®) | Cleavable (CL2A) | High | Releases SN-38, which also demonstrates good membrane permeability and bystander killing.[6] | |
| Pyrrolobenzodiazepines (PBDs) | Rovalpituzumab tesirine (B3181916) (Rova-T) | Cleavable (vc) | Very High | PBD dimers are extremely potent DNA cross-linking agents with good membrane permeability, resulting in a strong bystander effect.[7][9] |
Experimental Protocols for Evaluating Bystander Effect
Accurate assessment of the bystander effect is crucial for ADC development. The following are standard in vitro and in vivo protocols.
In Vitro Co-culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.
Methodology:
-
Cell Line Selection:
-
Antigen-positive (Ag+) cells (e.g., HER2-positive SK-BR-3 or NCI-N87).
-
Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP-MCF7) for easy identification.
-
-
Co-culture Seeding:
-
Seed Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a concentration of the ADC that is cytotoxic to Ag+ cells but has minimal direct effect on Ag- cells.
-
-
Incubation and Monitoring:
-
Incubate for a period of 72-120 hours.
-
Monitor the viability of the Ag- (GFP-positive) cell population using fluorescence microscopy or flow cytometry.
-
-
Data Analysis:
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the extracellular medium and can kill bystander cells.
Methodology:
-
Preparation of Conditioned Medium:
-
Culture Ag+ cells and treat them with the ADC for 48-72 hours.
-
Collect the culture supernatant (conditioned medium), which may contain the released payload.
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a new 96-well plate.
-
After the cells have attached, replace the medium with the conditioned medium from the ADC-treated Ag+ cells.
-
-
Viability Assessment:
-
Incubate the Ag- cells with the conditioned medium for 72 hours.
-
Measure cell viability using a standard assay (e.g., MTT or CellTiter-Glo).
-
-
Data Analysis:
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells. A significant decrease in viability indicates a bystander effect.
-
In Vivo Admixed Tumor Xenograft Model
This model evaluates the bystander effect in a more physiologically relevant setting.
Methodology:
-
Cell Preparation and Implantation:
-
Prepare a mixed population of Ag+ and Ag- tumor cells. The Ag- cells should express a reporter gene like luciferase for non-invasive monitoring.[11]
-
Subcutaneously co-implant the cell mixture into immunodeficient mice.
-
-
Tumor Growth and ADC Treatment:
-
Allow the tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Administer the ADC intravenously at a clinically relevant dose.
-
-
Monitoring Tumor Growth and Bystander Effect:
-
Measure the overall tumor volume using calipers.
-
Quantify the population of Ag- (luciferase-expressing) cells using in vivo bioluminescence imaging at regular intervals.
-
-
Data Analysis:
Visualizing Experimental Workflows and Mechanisms
Caption: Workflow for in vitro and in vivo evaluation of ADC bystander effect.
Caption: Signaling pathway of the ADC-mediated bystander killing effect.
Conclusion
The bystander killing effect is a critical attribute for the success of ADCs in treating solid tumors with heterogeneous antigen expression. While this compound conjugates can exhibit a localized bystander effect, their efficacy in this regard may be limited compared to ADCs with highly permeable payloads like MMAE and DXd, or the exceptionally potent PBD dimers. The choice of linker and the resulting physicochemical properties of the released payload are paramount in designing ADCs with optimal bystander activity. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of the bystander killing potential of novel ADC candidates.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. adcreview.com [adcreview.com]
- 9. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Assessment of Ahx-DM1 Antibody-Drug Conjugates
This guide provides a comprehensive comparison of the cross-reactivity profiles of Antibody-Drug Conjugates (ADCs) featuring the non-cleavable linker, Ahx-DM1, with other common ADC platforms. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and characterization of ADC candidates. The assessment of off-target binding and cytotoxicity is critical for predicting potential toxicities and determining the therapeutic window of an ADC.[1]
Comparative Analysis of Off-Target Cytotoxicity
The off-target toxicity of an ADC is influenced by all its components: the antibody, the linker, and the cytotoxic payload.[2] The payload, in particular, often dictates the nature of the toxicities observed.[3] Below is a summary of reported off-target toxicities for different ADC platforms.
| ADC Platform | Linker Type | Payload | Common Off-Target Toxicities | References |
| This compound | Non-cleavable (SMCC) | DM1 (Maytansinoid) | Thrombocytopenia, Hepatotoxicity, Gastrointestinal effects | [2][3] |
| vc-MMAE | Cleavable (Val-Cit) | MMAE (Auristatin) | Neutropenia, Peripheral neuropathy | [2][3] |
| vc-MMAF | Cleavable (Val-Cit) | MMAF (Auristatin) | Thrombocytopenia, Ocular toxicities | [2] |
| CL2A-SN38 | Cleavable | SN-38 (Topoisomerase I inhibitor) | Neutropenia | [2] |
In Vitro Cross-Reactivity Assessment: Key Experimental Protocols
A multi-tiered approach combining in vitro binding and cell-based functional assays is recommended for a thorough cross-reactivity assessment.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of an ADC on both antigen-positive (target) and antigen-negative (off-target) cell lines to assess potency and specificity.[5][6]
Experimental Protocol:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cell lines in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.[5]
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody (as a negative control) in complete culture medium.[4] Add the dilutions to the respective wells. Include untreated cells as a control.[5]
-
Incubation: Incubate the plates for a period determined by the cell doubling time (typically 72-120 hours).[4]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[7]
-
Solubilization: Add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.[4]
Bystander Effect Assay
This assay evaluates the ability of the released payload from the ADC to kill neighboring antigen-negative cells, which is a crucial mechanism for treating heterogeneous tumors.[4]
Experimental Protocol:
-
Cell Seeding: Co-culture antigen-positive and antigen-negative cells (the latter engineered to express a fluorescent protein like GFP) in a 96-well plate. A monoculture of the antigen-negative cells serves as a control.[1]
-
ADC Treatment: Treat the co-cultures and the antigen-negative monoculture with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.[4]
-
Data Acquisition: Measure the fluorescence intensity of the GFP-expressing antigen-negative cells.[1]
-
Data Analysis: A decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.[4]
Tissue Cross-Reactivity (TCR) Study
TCR studies are performed to identify potential on-target, off-tumor binding as well as unexpected off-target binding of the ADC to a panel of normal human tissues.[8][9]
Experimental Protocol (Immunohistochemistry):
-
Tissue Selection: A comprehensive panel of normal human tissues (typically around 32 tissues) is used.[8]
-
Tissue Sectioning: Cryosections of frozen tissues are prepared.
-
ADC Incubation: The tissue sections are incubated with the test ADC at multiple concentrations. A negative control isotype-matched antibody is also used.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the ADC's antibody component is added, followed by a chromogenic substrate to visualize binding.
-
Analysis: A pathologist evaluates the staining intensity and pattern in each tissue to identify any specific binding.[8]
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes in the cross-reactivity assessment of ADCs.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prisysbiotech.com [prisysbiotech.com]
Navigating Resistance: A Comparative Guide to Mechanisms of Resistance in Ahx-DM1 Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to antibody-drug conjugates (ADCs) is paramount for the development of next-generation therapies. This guide provides a comparative analysis of resistance mechanisms to Ahx-DM1 ADCs, with a primary focus on the extensively studied ado-trastuzumab emtansine (T-DM1). We present key experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of this critical challenge in oncology.
Comparative Analysis of Drug Sensitivity
The development of resistance to T-DM1 is a significant clinical challenge. The following table summarizes the in vitro sensitivity (IC50 values) of various cancer cell lines to T-DM1 and other HER2-targeted agents, highlighting the fold-increase in resistance in models of acquired resistance.
| Cell Line | Parental IC50 (T-DM1) | Resistant IC50 (T-DM1) | Fold Resistance | Cross-Resistance to other Agents | Reference |
| KPL-4 | 0.0043 µg/mL | > 3 µg/mL | >697 | S-methyl-DM1, MMAE, docetaxel | [1] |
| BT-474M1 | 0.056 µg/mL | > 3 µg/mL | >53 | Trastuzumab | [1] |
| MDA-MB-361 | 0.23 nmol/L | 1.95 nmol/L (TR) / 1.35 nmol/L (TCR) | 8.5 (TR) / 5.9 (TCR) | Vincristine, Vinorelbine, Colchicine, DM1 | [2] |
| BT-474 | 97.4 ± 16.0 ng/mL | 1167.5 ± 16.3 ng/mL | ~12 | Not specified | |
| SK-BR-3 | Sensitive | Resistant (IC50 not specified) | Not specified | Trastuzumab | [3] |
| AU-565 | Highly Sensitive | Not specified | Not specified | Trastuzumab | [4] |
| SKOV-3 | 1.2 µg/ml (low sensitivity) | Not specified | Not specified | Non-responsive to Trastuzumab | [4] |
| HCC1954 | Highly Sensitive | Not specified | Not specified | Low to moderate sensitivity to Trastuzumab | [4] |
| MDA-MB-453 | Low sensitivity | Not specified | Not specified | Low to moderate sensitivity to Trastuzumab | [4] |
Overcoming T-DM1 Resistance: A Look at Novel ADCs
The emergence of novel anti-HER2 ADCs offers potential strategies to overcome T-DM1 resistance. Clinical data suggests improved outcomes with these next-generation agents in patients previously treated with T-DM1.
| ADC | Median Progression-Free Survival (PFS) in T-DM1 Pre-treated Patients | Objective Response Rate (ORR) | Reference |
| Novel anti-HER2 ADCs (pooled) | 7.0 months | 54.8% | [5][6] |
| Trastuzumab deruxtecan (B607063) (T-DXd) | 13.0 months | Not specified | [5] |
| Other novel anti-HER2 ADCs | 7.0 months | Not specified | [5] |
| T-DM1 (in TKI pre-treated) | 4.0 months | 22.5% | [5][6] |
Key Mechanisms of Resistance to T-DM1
Multiple mechanisms contribute to the development of resistance to T-DM1. These can be broadly categorized as follows:
-
Alterations in HER2 Target:
-
Reduced HER2 Expression: Downregulation of HER2 protein on the cell surface leads to decreased binding of T-DM1 and subsequent internalization.[1]
-
HER2 Gene Amplification Loss: A reduction in the number of HER2 gene copies can result in lower protein expression.[7]
-
HER2 Mutations: While less common, mutations in the HER2 gene could potentially alter the binding affinity of trastuzumab.
-
-
Impaired Intracellular Trafficking and Payload Delivery:
-
Defective Internalization: Changes in the endocytic pathway can reduce the uptake of the T-DM1/HER2 complex.
-
Lysosomal Dysfunction: Impaired lysosomal function, including altered pH, can hinder the degradation of trastuzumab and the release of the cytotoxic DM1 payload.
-
-
Drug Efflux and Payload Inactivation:
-
Upregulation of ABC Transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can actively pump the DM1 payload out of the cell.
-
Alterations in Tubulin: Changes in the microtubule network, the target of DM1, can reduce the cytotoxic effect of the payload.[2]
-
-
Activation of Alternative Signaling Pathways:
Visualizing Resistance Mechanisms and Experimental Workflows
To better understand the complex processes involved in T-DM1 resistance, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Signaling pathway of T-DM1 action and mechanisms of resistance.
Caption: Experimental workflow for generating and characterizing T-DM1 resistant cell lines.
Detailed Experimental Protocols
Reproducible and standardized experimental protocols are essential for investigating ADC resistance. Below are detailed methodologies for key experiments cited in this guide.
Generation of T-DM1 Resistant Cell Lines
Objective: To establish cell line models of acquired resistance to T-DM1.
Materials:
-
HER2-positive cancer cell lines (e.g., BT-474, SK-BR-3, KPL-4)
-
Complete cell culture medium
-
T-DM1 (Ado-trastuzumab emtansine)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the parental HER2-positive cancer cell line in complete medium.
-
Determine the initial IC50 of the parental cell line to T-DM1 using a standard cell viability assay (e.g., MTT).
-
Initiate the resistance induction by continuously exposing the cells to a low concentration of T-DM1 (e.g., IC20).
-
Gradually increase the concentration of T-DM1 in the culture medium over a prolonged period (e.g., several months to a year). The concentration increments should be small enough to allow for cell adaptation and survival.
-
Monitor cell morphology and proliferation regularly.
-
Once cells are able to proliferate steadily in a high concentration of T-DM1 (e.g., >1 µg/mL), isolate single-cell clones by limiting dilution to establish stable resistant cell lines.
-
Maintain the resistant cell lines in medium containing a maintenance concentration of T-DM1 to ensure the stability of the resistant phenotype.
-
Periodically verify the level of resistance by determining the IC50 of the resistant cell line and comparing it to the parental line.
HER2 Gene Amplification Analysis by Fluorescence In Situ Hybridization (FISH)
Objective: To quantify the number of HER2 gene copies and determine the HER2 amplification status.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) cell blocks or tumor tissue sections
-
HER2/CEN17 dual-color probe
-
Hybridization buffer
-
DAPI counterstain
-
Fluorescence microscope with appropriate filters
Protocol:
-
Deparaffinization and Pretreatment:
-
Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer.
-
Digest the sections with pepsin to permeabilize the cells.
-
-
Denaturation:
-
Apply the HER2/CEN17 probe to the slide.
-
Co-denature the probe and the cellular DNA at a high temperature (e.g., 75°C for 5 minutes).
-
-
Hybridization:
-
Incubate the slides in a humidified chamber at 37°C overnight to allow the probe to hybridize to the target DNA.
-
-
Post-Hybridization Washes:
-
Wash the slides in stringent wash buffers to remove unbound probe.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
-
Analysis:
-
Visualize the signals using a fluorescence microscope. The HER2 gene will appear as one color (e.g., green), and the centromere of chromosome 17 (CEN17) will appear as another (e.g., red).
-
Count the number of HER2 and CEN17 signals in at least 20 non-overlapping tumor cell nuclei.
-
Calculate the HER2/CEN17 ratio. A ratio of ≥ 2.0 is typically considered amplified.[7]
-
Drug Efflux Pump Activity Assay (Rhodamine 123 Efflux)
Objective: To functionally assess the activity of drug efflux pumps, such as MDR1.
Materials:
-
Suspension or adherent cells (parental and resistant)
-
Rhodamine 123 (a fluorescent substrate of MDR1)
-
Efflux buffer (e.g., phenol (B47542) red-free medium)
-
Efflux pump inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A)
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Cell Preparation:
-
Harvest and wash the cells, then resuspend them in cold efflux buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Incubate the cells with Rhodamine 123 (e.g., 1 µM) on ice for 30-60 minutes to allow for dye uptake while minimizing active efflux.
-
-
Washing:
-
Wash the cells with cold efflux buffer to remove extracellular dye.
-
-
Efflux:
-
Resuspend the cells in pre-warmed (37°C) efflux buffer.
-
For inhibitor-treated samples, add the efflux pump inhibitor to the buffer.
-
Incubate the cells at 37°C for a defined period (e.g., 30-60 minutes) to allow for active efflux of the dye.
-
-
Analysis:
-
Terminate the efflux by placing the cells on ice.
-
Analyze the intracellular fluorescence of the cells by flow cytometry or a fluorescence plate reader.
-
A lower intracellular fluorescence in the resistant cells compared to the parental cells indicates increased efflux pump activity. The reversal of this phenotype in the presence of an inhibitor confirms the involvement of that specific pump.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Anti-HER2 Antibody-Drug Conjugates Versus T-DM1 for HER2-Positive Metastatic Breast Cancer After Tyrosine Kinase Inhibitors Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Protocol for HER2 FISH determination on PAXgene‐fixed and paraffin‐embedded tissue in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New insights on PI3K/AKT pathway alterations and clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Maytansinoid Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Maytansinoids, a class of potent microtubule-targeting agents, have emerged as a cornerstone in the development of antibody-drug conjugates (ADCs). Their high cytotoxicity, up to 1000 times more potent than conventional chemotherapeutics like doxorubicin, makes them ideal payloads for targeted cancer therapy.[1][2] This guide provides a head-to-head comparison of different maytansinoid payloads, summarizing available preclinical data to aid in the selection of the optimal cytotoxic agent for your ADC development.
Mechanism of Action: Disrupting the Cellular Scaffolding
Maytansinoids exert their cytotoxic effects by inhibiting the assembly of microtubules, essential components of the cell's cytoskeleton.[2][3] They bind to tubulin at or near the vinca (B1221190) alkaloid binding site, preventing the polymerization of tubulin dimers into microtubules.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[4]
The following diagram illustrates the signaling pathway initiated by maytansinoid payloads upon entering a cancer cell.
Comparative Analysis of Maytansinoid Payloads
The most clinically advanced maytansinoid payloads are derivatives of maytansine, modified to allow for conjugation to antibodies. The most common derivatives include DM1 (Mertansine) and DM4 (Soravtansine). More recently, newer derivatives like DM21 have been developed to improve upon the properties of their predecessors.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a cytotoxic agent. The following table summarizes the available IC50 data for various maytansinoid payloads against different cancer cell lines. It is important to note that direct comparisons are most accurate when the same antibody, linker, and experimental conditions are used.
| Payload | Cancer Cell Line | Target Antigen | IC50 (ng/mL or nM) | Reference |
| DM1 | BT474 (Breast) | HER2 | ~13-50 ng/mL (ADC) | [5] |
| N87 (Gastric) | HER2 | ~13-50 ng/mL (ADC) | [5] | |
| HUVEC | DLL4 | 11.72 nM (Free Drug) | [6] | |
| DM4 | HUVEC | DLL4 | 37.45 nM (ADC) | [6] |
| KB (Cervical) | Folate Receptor α | Potent (qualitative) | [7] | |
| OV90 (Ovarian) | Folate Receptor α | Modest Efficacy (qualitative) | [7] | |
| DM21 | ADAM9-positive cells | ADAM9 | Cytotoxic (qualitative) | [8] |
| Ansamitocin P-3 | MCF-7 (Breast) | - | 20 pM (Free Drug) | [9] |
| HeLa (Cervical) | - | 50 pM (Free Drug) | [9] | |
| EMT-6/AR1 (Murine Breast) | - | 140 pM (Free Drug) | [9] | |
| MDA-MB-231 (Breast) | - | 150 pM (Free Drug) | [9] | |
| U937 (Lymphoma) | - | 0.18 nM (Free Drug) | [9] |
Note: The data presented is a compilation from various sources and may not be directly comparable due to differences in experimental setups (e.g., specific antibody, linker, drug-to-antibody ratio).
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of ADCs. The following table summarizes available data on the in vivo efficacy of different maytansinoid-based ADCs.
| Payload | Xenograft Model | Tumor Type | Dosing | Outcome | Reference |
| DM1 | Granta-519 | Mantle Cell Lymphoma | 5 mg/kg | Tumor Regression | [10] |
| RAJI | Burkitt's Lymphoma | 5 mg/kg | Tumor Regression | [10] | |
| BJAB-luc | B-cell Lymphoma | ~5-10 mg/kg | Tumor Regression | [10] | |
| DM4 | KB | Cervical Cancer | 2.5 mg/kg | Complete Response | [7] |
| OV90 | Ovarian Cancer | 2.5 mg/kg | Partial Response | [7] | |
| DM21 | ADAM9-positive CDX & PDX | Various Solid Tumors | 1.25-10 mg/kg | Potent Antitumor Activity | [8][11] |
Note: Efficacy is highly dependent on the target antigen expression, tumor model, and the specific ADC construct.
Key Differentiating Features
| Feature | DM1 (Mertansine) | DM4 (Soravtansine) | DM21 | Ansamitocin P-3 Derivatives |
| Clinical Status | Component of FDA-approved Kadcyla® (ado-trastuzumab emtansine)[2] | Component of FDA-approved Elahere® (mirvetuximab soravtansine)[2] | Preclinical/Early Clinical Development[8][11] | Preclinical[12] |
| Bystander Effect | Limited with non-cleavable linkers[1] | Can exhibit bystander effect with cleavable linkers[1] | Designed for enhanced bystander killing compared to DM4[1] | Dependent on linker and derivative structure |
| Key Advantage | Clinically validated with a long track record[2] | Clinically validated; effective in solid tumors[2] | Potentially greater efficacy in heterogeneous tumors due to enhanced bystander effect[1] | Natural product precursor with potential for novel derivatives[12] |
| Considerations | Efficacy can be limited by heterogeneous antigen expression when used with non-cleavable linkers | Linker stability and payload release kinetics are critical for efficacy and safety | Newer payload with less long-term clinical data available | Less clinical and preclinical data available compared to DM1 and DM4 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of maytansinoid payloads. Below are generalized protocols for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the maytansinoid-ADC, unconjugated antibody, and free maytansinoid payload for 72-120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by fitting the data to a dose-response curve.
The following diagram illustrates the experimental workflow for an in vitro cytotoxicity assay.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
Treatment Administration: Administer the treatments intravenously at a predetermined schedule.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot tumor growth curves for each group and calculate tumor growth inhibition (TGI).
The following diagram illustrates the logical relationship in an in vivo xenograft study.
Conclusion
The choice of a maytansinoid payload is a critical decision in the design of an effective ADC. While DM1 and DM4 are clinically validated and have demonstrated significant anti-tumor activity, newer payloads like DM21 offer the potential for improved efficacy, particularly in tumors with heterogeneous antigen expression, due to an enhanced bystander effect. The selection of the optimal payload should be guided by a thorough preclinical evaluation that includes head-to-head comparisons of in vitro cytotoxicity and in vivo efficacy using relevant cancer models. As the field of ADCs continues to evolve, the development of novel maytansinoid derivatives with improved therapeutic indices will remain an area of intense research.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 6. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Ansamitocin P-3 - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Efficacy of Ahx-DM1 Antibody-Drug Conjugates in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of antibody-drug conjugates (ADCs) utilizing the maytansinoid payload DM1, delivered via an Ahx linker (Ahx-DM1), against various cancer cell lines. The performance of DM1-based ADCs is compared with other prominent ADC platforms employing different cytotoxic payloads, offering a comprehensive overview for researchers in the field of targeted cancer therapy. All experimental data is presented in standardized tables for clear comparison, and detailed protocols for key assays are provided.
Introduction to this compound ADCs
Antibody-drug conjugates are a class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The efficacy of an ADC is determined by the interplay of its three core components: the monoclonal antibody (mAb) that provides target specificity, the cytotoxic payload that induces cell death, and the linker that connects the antibody to the payload.
"this compound" refers to a drug-linker conjugate where DM1, a potent microtubule-disrupting agent, is attached to an antibody via a linker containing an aminohexanoic acid (Ahx) spacer. DM1, a derivative of maytansine, inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] The Ahx component serves as a spacer within the linker system to ensure efficient conjugation and payload release. The complete ADC, for the purpose of this guide, will be represented by well-characterized DM1-based ADCs where the linker chemistry is functionally similar.
Mechanism of Action of DM1-Based ADCs
The general mechanism of action for a DM1-based ADC is a multi-step process that relies on the specific recognition of a tumor-associated antigen on the cancer cell surface by the ADC's monoclonal antibody.
Comparative In Vitro Efficacy of ADCs
The following tables summarize the in vitro cytotoxicity of various ADCs across a range of cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cells.
Table 1: Efficacy of DM1-Based ADCs in Various Cancer Cell Lines
| ADC (Target) | Cancer Type | Cell Line | HER2 Expression | IC50 (µg/mL) | Reference |
| Trastuzumab emtansine (T-DM1) (HER2) | Breast Cancer | SK-BR-3 | High | 0.007 - 0.018 | [2] |
| Breast Cancer | BT-474 | High | 0.085 - 0.148 | [2] | |
| Breast Cancer | MDA-MB-361 | Moderate | N/A | [1] | |
| Breast Cancer | MDA-MB-175 | Low | N/A | [1] | |
| Breast Cancer | MCF-7 | Low | >10 | [1][2] | |
| Biliary Tract Cancer | KMCH-1 | High | 0.031 | [3] | |
| Biliary Tract Cancer | Mz-ChA-1 | High | 1.3 | [3] | |
| Biliary Tract Cancer | KKU-100 | Low | 4.3 | [3] | |
| Lorvotuzumab mertansine (CD56) | Neuroblastoma | Various | High | Varies | [1] |
| Rhabdomyosarcoma | Various | High | Varies | [1] |
Table 2: Comparative Efficacy of ADCs with Different Payloads
| ADC (Target) | Payload | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Trastuzumab emtansine (T-DM1) (HER2) | DM1 | Breast Cancer | SK-BR-3 | ~0.05 - 0.12 | [2] |
| Trastuzumab deruxtecan (B607063) (T-DXd) (HER2) | Deruxtecan (Topoisomerase I inhibitor) | Breast Cancer | Various HER2-positive | Varies | |
| Enfortumab vedotin (Nectin-4) | MMAE (Microtubule inhibitor) | Bladder Cancer | Nectin-4 positive lines | Varies | |
| Sacituzumab govitecan (TROP-2) | SN-38 (Topoisomerase I inhibitor) | Triple-Negative Breast Cancer | HCC1806 | Varies | |
| Triple-Negative Breast Cancer | MDA-MB-231 (low TROP-2) | Less Sensitive |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Experimental Workflow for In Vitro ADC Efficacy Testing
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Antibody-Drug Conjugate (ADC) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include wells with medium only (blank) and cells with medium but no ADC (negative control).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After ADC treatment for the desired time, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule disruption by DM1.
Conclusion
The in vitro efficacy of this compound based ADCs is highly dependent on the target antigen expression of the cancer cell line. As demonstrated by the data for Trastuzumab emtansine, high target expression generally correlates with greater potency. When compared to ADCs with alternative payloads, such as MMAE and topoisomerase I inhibitors, the choice of the most effective ADC will depend on the specific cancer type, its antigen expression profile, and its intrinsic sensitivity to different mechanisms of cytotoxicity. The experimental protocols provided in this guide offer a standardized framework for the preclinical evaluation and comparison of novel ADC candidates.
References
Cleavable vs. Non-Cleavable Linkers for DM1: A Comparative Analysis for Antibody-Drug Conjugate Development
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides a comprehensive comparison of cleavable and non-cleavable linkers for ADCs utilizing the potent microtubule inhibitor, DM1.
The linker connecting the monoclonal antibody to the cytotoxic payload, DM1, profoundly influences the ADC's stability, efficacy, and toxicity profile. The decision between a cleavable and a non-cleavable linker dictates the mechanism of payload release and the overall therapeutic window of the ADC. This guide synthesizes preclinical data to offer a data-driven comparison, aiding in the rational design of next-generation DM1-based ADCs.
Mechanism of Action: Two Distinct Drug Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in how they release the DM1 payload.
Cleavable linkers are designed to be labile within the tumor microenvironment or inside the cancer cell.[1][2] Release is triggered by specific physiological conditions such as the acidic environment of lysosomes, the presence of specific enzymes like cathepsins, or a high concentration of reducing agents like glutathione.[1][2] This targeted release delivers the potent, unmodified DM1 payload in close proximity to its intracellular target, the microtubules.
Non-cleavable linkers , in contrast, form a stable bond between the antibody and DM1.[3][4] The release of the cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization.[3][4] This process results in the release of DM1 still attached to the linker and an amino acid residue from the antibody (e.g., lysine-MCC-DM1).[3][4][5]
Performance Comparison: A Data-Driven Analysis
The choice between a cleavable and non-cleavable linker significantly impacts the ADC's stability, in vitro cytotoxicity, and in vivo efficacy.
Plasma Stability
Non-cleavable linkers generally exhibit superior stability in systemic circulation compared to many cleavable linkers.[3][4] This enhanced stability minimizes the premature release of the highly potent DM1 payload into the bloodstream, which can mitigate off-target toxicity.[3][4] For instance, the non-cleavable thioether linker SMCC used in Trastuzumab emtansine (T-DM1) contributes to its stability in the blood.[4] In contrast, some cleavable linkers, such as certain disulfide-based linkers, can be susceptible to reduction in the plasma, leading to premature drug release.[6][7] However, the stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[6][7]
| Linker Type | Linker Example | ADC Construct | Plasma Stability Metric | Value | Reference |
| Non-Cleavable | Thioether (SMCC) | huC242-SMCC-DM1 | Terminal Half-life (β phase) | ~7.5 days (in mice) | [8] |
| Cleavable | Disulfide (SPP) | huC242-SPP-DM1 | Less stable than more hindered disulfide linkers in mice | Qualitative | [5][6] |
| Cleavable | Disulfide (SPDB) | huC242-SPDB-DM4 | More stable than less hindered disulfide linkers in mice | Qualitative | [6][7] |
Table 1. Comparative plasma stability of ADCs with non-cleavable and cleavable linkers.
In Vitro Cytotoxicity
In vitro, the higher potency of the released free DM1 from cleavable linkers can translate to lower IC50 values. Studies have shown that the lipophilic metabolites of disulfide-linked conjugates (free DM1) are significantly more cytotoxic than the more hydrophilic lysine-linker-maytansinoid metabolites from non-cleavable linkers when added extracellularly.[5] One study reported that lipophilic metabolites from disulfide-linked conjugates were nearly 1000 times more cytotoxic in cell-based viability assays.[5]
Furthermore, the ability of the released, cell-permeable DM1 from cleavable linkers to diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect," can lead to enhanced potency in heterogeneous tumor models.[1][6] Non-cleavable linkers, which release a charged, membrane-impermeable metabolite, generally do not induce a significant bystander effect.[9]
| Linker Type | ADC Construct | Cell Line | IC50 Value (nmol/L) | Key Finding | Reference |
| Non-Cleavable | anti-CD30-MCC-DM1 | Karpas 299 | 0.06 | Potent and specific cytotoxicity. | [10] |
| Non-Cleavable | T-DM1 (anti-HER2-MCC-DM1) | Karpas 299 (HER2-negative) | 31.02 | Non-binding control ADC was ~500-fold less cytotoxic. | [10] |
| Cleavable | Not Specified (Disulfide-linked) | Not Specified | Highly active in vitro. | In vitro potency did not predict in vivo efficacy. | [6][7] |
| Non-Cleavable | huC242-SMCC-DM1 | Not Specified | Highly active in vitro. | Showed only marginal activity in vivo. | [6][7] |
| Non-Cleavable | 4 DAR SeriMab-maytansinoid | Not Specified | Up to 100-fold more potent than SMCC-DM1 conjugate. | Site-specific conjugation can significantly enhance potency. | [11] |
Table 2. In vitro cytotoxicity of ADCs with non-cleavable and cleavable linkers.
In Vivo Efficacy
The translation from in vitro potency to in vivo efficacy is not always direct and is influenced by factors such as plasma stability, tumor penetration, and the bystander effect. While non-cleavable ADCs may show lower in vitro potency of their released metabolite, their superior plasma stability can lead to a larger therapeutic window and better overall in vivo performance in some models.[3][4]
However, in certain preclinical xenograft models, cleavable disulfide-based maytansinoid conjugates have demonstrated superior anti-tumor activity compared to their non-cleavable thioether-linked counterparts.[5] The bystander effect mediated by the diffusible DM1 from cleavable linkers is thought to be a contributing factor to this enhanced in vivo efficacy, especially in solid tumors with heterogeneous antigen expression.[6]
| Linker Type | ADC Construct | Xenograft Model | Efficacy Outcome | Key Finding | Reference |
| Cleavable | huC242-SPDB-DM4 | Human colon cancer | Best efficacy among a panel of disulfide-linked conjugates. | Intermediate disulfide bond stability correlated with optimal in vivo activity. | [6][7] |
| Non-Cleavable | huC242-SMCC-DM1 | Human colon cancer | Marginal activity. | In vitro potency did not predict in vivo efficacy. | [6][7] |
Table 3. Comparative in vivo efficacy of ADCs with non-cleavable and cleavable linkers in xenograft models.
DM1 Signaling Pathway and Experimental Workflows
DM1 exerts its cytotoxic effect by binding to tubulin and disrupting microtubule dynamics.[12] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]
The evaluation and comparison of ADCs with different linkers involve a series of well-defined experimental protocols.
Detailed Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in human and mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Analyze the intact ADC using techniques like ELISA or Hydrophobic Interaction Chromatography (HIC) to measure the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
Alternatively, quantify the amount of released free payload in the plasma using LC-MS/MS.
-
Calculate the half-life (t1/2) of the intact ADC in plasma.
In Vitro Cytotoxicity Assay (MTT/Alamar Blue)
Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., SK-BR-3 for HER2-positive, Karpas 299 for CD30-positive) in 96-well plates and allow them to adhere overnight.[10]
-
Treat the cells with serial dilutions of the ADC, a non-binding control ADC, and free DM1.
-
Incubate for a defined period (e.g., 96 hours).[10]
-
Assess cell viability using a colorimetric assay such as MTT or Alamar Blue.[10]
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
Bystander Effect Assay
Objective: To evaluate the ability of the ADC to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture antigen-positive cells with antigen-negative cells (often labeled with a fluorescent marker like GFP) at various ratios.[9]
-
Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells.
-
After a suitable incubation period (e.g., 72-120 hours), measure the viability of the fluorescently labeled antigen-negative cells.
-
A significant decrease in the viability of the antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the same ADC concentration indicates a bystander effect.
In Vivo Efficacy Xenograft Study
Objective: To assess the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Implant human tumor cells subcutaneously into immunocompromised mice (e.g., SCID or nude mice).[6]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, cleavable ADC, non-cleavable ADC, unconjugated antibody).
-
Administer the treatments intravenously at specified doses and schedules.
-
Measure tumor volume regularly for a defined period.
-
Evaluate the efficacy based on tumor growth inhibition, tumor regression, and overall survival.
Conclusion
The selection of a cleavable versus a non-cleavable linker for a DM1-based ADC is a nuanced decision that requires a careful balancing of stability, potency, and the desired mechanism of action.
-
Cleavable linkers can offer the advantage of releasing the highly potent, unmodified DM1, potentially leading to greater in vitro cytotoxicity and a powerful bystander effect that can be beneficial in treating heterogeneous tumors. However, this comes with a potential risk of lower plasma stability and increased off-target toxicity.
-
Non-cleavable linkers provide superior plasma stability, which can translate to a better safety profile and, in some cases, improved in vivo efficacy.[3][4] The released payload is less potent than free DM1, and the lack of a bystander effect may limit efficacy in tumors with varied antigen expression.
Ultimately, the optimal linker choice is context-dependent and should be guided by the specific characteristics of the target antigen, the tumor biology, and the overall therapeutic strategy. A comprehensive preclinical evaluation using robust and standardized experimental protocols is essential to identify the most promising ADC candidate for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. biotechinformers.com [biotechinformers.com]
- 3. researchgate.net [researchgate.net]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. bionlp.nlm.nih.gov [bionlp.nlm.nih.gov]
- 12. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody-Drug Conjugates: Benchmarking DM1-Based Payloads Against Approved Therapies in Breast Cancer
For researchers and professionals in drug development, understanding the comparative landscape of antibody-drug conjugates (ADCs) is crucial for innovation. This guide provides an objective benchmark of ADCs utilizing the cytotoxic payload DM1, a maytansinoid derivative, against other approved ADC therapies, primarily in the context of breast cancer. As "Ahx-DM1" represents a drug-linker system rather than a complete therapeutic agent, this comparison focuses on the approved ADC that utilizes this payload: Ado-trastuzumab emtansine (Kadcyla®).
This guide will compare Kadcyla® with two other significant players in the breast cancer space: Enhertu® (trastuzumab deruxtecan), a direct competitor for HER2-positive breast cancer with a different payload, and Trodelvy® (sacituzumab govitecan-hziy), an ADC targeting a different antigen prominent in triple-negative breast cancer.
Overview of Compared Antibody-Drug Conjugates
The efficacy and safety of an ADC are determined by the interplay of its three core components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker connecting them. The table below summarizes the composition of the three ADCs discussed in this guide.
| ADC Name | Trade Name | Target Antigen | Monoclonal Antibody | Payload (Mechanism) | Linker Type |
| Ado-trastuzumab emtansine | Kadcyla® | HER2 | Trastuzumab (humanized IgG1) | DM1 (Microtubule inhibitor) | Non-cleavable (Thioether) |
| Trastuzumab deruxtecan (B607063) | Enhertu® | HER2 | Trastuzumab (humanized IgG1) | Deruxtecan (DXd) (Topoisomerase I inhibitor) | Cleavable (Peptide-based) |
| Sacituzumab govitecan | Trodelvy® | Trop-2 | Sacituzumab (humanized IgG1) | SN-38 (Topoisomerase I inhibitor) | Cleavable (Hydrolyzable) |
Mechanism of Action
While all three ADCs function by delivering a cytotoxic agent to cancer cells, their specific mechanisms, dictated by their payload and linker, differ significantly.
Ado-trastuzumab emtansine (T-DM1 / Kadcyla®) utilizes the anti-HER2 antibody trastuzumab to bind to HER2 receptors on tumor cells.[1][2][3] This binding leads to the internalization of the ADC-receptor complex.[1][2] Inside the cell, the complex is trafficked to the lysosome, where the antibody is degraded, releasing the DM1 payload.[1][2] DM1 then binds to tubulin, disrupting microtubule polymerization, which leads to cell cycle arrest and ultimately, apoptotic cell death.[1][4] The non-cleavable linker ensures that the payload is primarily released inside the target cell, minimizing systemic toxicity.[5]
Trastuzumab deruxtecan (T-DXd / Enhertu®) also targets the HER2 receptor.[6][7] However, it carries a highly potent topoisomerase I inhibitor, deruxtecan (DXd), via a cleavable linker.[6][7] Upon internalization, the linker is cleaved, releasing DXd.[8] DXd causes DNA damage and apoptosis.[6] A key feature of Enhertu is its high drug-to-antibody ratio and the membrane permeability of its payload, which allows for a potent "bystander effect"—killing of neighboring tumor cells, even those with low HER2 expression.[6][9]
Sacituzumab govitecan (Trodelvy®) targets Trop-2, a protein overexpressed in many epithelial cancers, including triple-negative breast cancer (TNBC).[10][11][12] After binding and internalization, its hydrolyzable linker releases SN-38, the active metabolite of irinotecan.[10][12] SN-38 is a topoisomerase I inhibitor that induces DNA single-strand breaks, leading to DNA damage and cell death.[10][12] Trodelvy's cleavable linker also permits a significant bystander effect.[11][12]
Comparative Efficacy in Clinical Trials
The clinical performance of these ADCs has been evaluated in several pivotal trials. Head-to-head comparisons provide the most direct evidence of relative efficacy.
HER2-Positive Breast Cancer: Enhertu® vs. Kadcyla®
The Phase 3 DESTINY-Breast03 trial directly compared Enhertu® to Kadcyla® in patients with HER2-positive unresectable and/or metastatic breast cancer previously treated with trastuzumab and a taxane (B156437). The results demonstrated the superiority of Enhertu®.[13]
| Efficacy Endpoint | Enhertu® (Trastuzumab deruxtecan) | Kadcyla® (Ado-trastuzumab emtansine) | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) at 12 months | 75.8%[14] | 34.1%[14] | 0.28 (0.22-0.37) | <0.001 |
| Median PFS | Not Reached | 6.8 months | - | - |
| Overall Survival (OS) at 12 months | 94.1%[14] | 85.9%[14] | 0.55 (0.36-0.86) | 0.007 |
| Objective Response Rate (ORR) | 79.7%[14][15] | 34.2%[14][15] | - | <0.001 |
| Complete Response (CR) | 16.1%[15] | 8.7%[15] | - | - |
Data from the DESTINY-Breast03 trial.[13][14][15]
Triple-Negative Breast Cancer (TNBC): Trodelvy®
The Phase 3 ASCENT trial evaluated Trodelvy® in patients with relapsed or refractory metastatic TNBC who had received at least two prior chemotherapies.
| Efficacy Endpoint | Trodelvy® (Sacituzumab govitecan) | Chemotherapy of Physician's Choice | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 5.6 months[16] | 1.7 months[16] | 0.41 (0.32-0.52) | <0.001 |
| Median Overall Survival (OS) | 12.1 months[16] | 6.7 months[16] | 0.48 (0.38-0.59) | <0.001 |
| Objective Response Rate (ORR) | 35%[16] | 5%[16] | - | <0.001 |
Data from the ASCENT trial (Brain Metastasis Negative Population).[16]
Safety and Tolerability Profile
The safety profiles of ADCs are linked to their payload, linker stability, and the on-target, off-tumor toxicity of the antibody.
| Adverse Event (Grade ≥3) | Kadcyla® (T-DM1) | Enhertu® (T-DXd) | Trodelvy® (SG) |
| Neutropenia | Low Incidence | 19% | Severe/Life-threatening (Boxed Warning) |
| Diarrhea | Low Incidence | Low Incidence | Severe (Boxed Warning) |
| Thrombocytopenia | 15% (EMILIA trial)[17] | Low Incidence | Low Incidence |
| Interstitial Lung Disease (ILD) / Pneumonitis | Rare | 10.5% (any grade); a notable risk[14] | Rare |
| Nausea / Vomiting | Less Common | Common (61-79% any grade)[18] | Common |
| Fatigue | Common | Common (32-62% any grade)[18] | Common |
Safety data compiled from respective pivotal trials and prescribing information. Note that direct cross-trial comparison of adverse event percentages has limitations due to different patient populations and study designs.
Experimental Protocol: DESTINY-Breast03 Trial
The DESTINY-Breast03 study was a pivotal, multicenter, open-label, randomized, phase 3 trial designed to compare the efficacy and safety of trastuzumab deruxtecan (Enhertu®) versus ado-trastuzumab emtansine (Kadcyla®).
-
Patient Population: Patients with HER2-positive metastatic breast cancer who had been previously treated with trastuzumab and a taxane in the advanced or metastatic setting.
-
Randomization: 524 patients were randomized in a 1:1 ratio to receive either Enhertu® (5.4 mg/kg intravenously every 3 weeks) or Kadcyla® (3.6 mg/kg intravenously every 3 weeks).
-
Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.
-
Key Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response, and safety.
-
Methodology: Tumor assessments were performed at baseline, every 6 weeks for the first 24 weeks, and every 12 weeks thereafter. Safety was monitored throughout the study.
Concluding Remarks
The development of ADCs represents a significant advancement in targeted cancer therapy. While the DM1 payload in Kadcyla® marked a first-generation success in treating HER2-positive breast cancer, the landscape is rapidly evolving.
The head-to-head clinical data from the DESTINY-Breast03 trial clearly demonstrate that Enhertu®, with its cleavable linker and potent topoisomerase I inhibitor payload (DXd), offers superior efficacy over the DM1-based Kadcyla® in second-line HER2-positive metastatic breast cancer.[13][14][15] This suggests that newer generation ADC designs, focusing on different payloads and linker technologies that enable a bystander effect, can yield substantial improvements in clinical outcomes.
Meanwhile, the success of Trodelvy® in TNBC highlights the importance of identifying novel tumor-associated antigens like Trop-2 to expand the application of ADC technology to other cancer subtypes. For researchers, the key takeaway is the critical importance of optimizing all three components of an ADC—antibody, linker, and payload—to maximize the therapeutic index. Future developments in DM1-based ADCs will likely focus on novel antibody targets and linker modifications to enhance potency and safety, aiming to match the clinical benchmarks set by newer generation conjugates.
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. How KADCYLA® (ado-trastuzumab emtansine) is Designed to Work in EBC [kadcyla-hcp.com]
- 3. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Antibody–Drug Conjugates in Breast Cancer: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 7. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 8. ENHERTU® (fam-trastuzumab deruxtecan-nxki) | About ENHERTU [enhertu.com]
- 9. Trastuzumab Deruxtecan for Metastatic HER2-Low Breast Cancer - NCI [cancer.gov]
- 10. indianpharmanetwork.in [indianpharmanetwork.in]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Clinical Review - Sacituzumab Govitecan (Trodelvy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ppf.eu [ppf.eu]
- 14. curetoday.com [curetoday.com]
- 15. breastcancer.org [breastcancer.org]
- 16. For HCP's | Trodelvy® (sacituzumab govitecan-hziy) ASCENT Study in Metastatic Triple-Negative Breast Cancer [askgileadmedical.com]
- 17. Clinical Trial Results for KADCYLA® (ado-trastuzumab emtansine) in EBC [kadcyla-hcp.com]
- 18. reference.medscape.com [reference.medscape.com]
Validating the Leap: A Comparative Guide to In Vitro to In vivo Correlation for Ahx-DM1 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The successful translation of an antibody-drug conjugate (ADC) from a promising laboratory candidate to a clinically effective therapeutic hinges on the robust correlation between its performance in preclinical in vitro assays and in vivo models. This guide provides a comprehensive comparison of methodologies and supporting data for establishing the in vitro to in vivo correlation (IVIVC) of ADCs utilizing an Ahx-DM1 linker-payload system. As specific data for "this compound" is not publicly available, this guide will use the well-characterized and structurally similar ADC, Trastuzumab Emtansine (T-DM1), as a representative example. T-DM1 employs a non-cleavable linker and the microtubule-inhibiting payload, DM1, making it a relevant surrogate for understanding the principles of IVIVC for this class of ADCs.
Executive Summary
Establishing a strong IVIVC is critical for de-risking ADC development, enabling early identification of promising candidates and optimizing the design of resource-intensive in vivo studies. For this compound and similar maytansinoid-based ADCs, key in vitro parameters such as cytotoxicity (IC50), antigen-binding affinity, and plasma stability are predictive indicators of in vivo anti-tumor efficacy. This guide presents a framework for evaluating these parameters, detailing the necessary experimental protocols and offering a comparative analysis with alternative ADC technologies.
Data Presentation: In Vitro vs. In Vivo Performance of DM1-Based ADCs
A strong IVIVC is demonstrated when in vitro potency translates to in vivo anti-tumor activity in a predictable manner. The following tables summarize representative data for T-DM1, illustrating the correlation between in vitro cytotoxicity and in vivo tumor growth inhibition in various cancer models.
Table 1: In Vitro Cytotoxicity of T-DM1 in HER2-Positive Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression | In Vitro IC50 (µg/mL) | Reference |
| KMCH-1 | Biliary Tract Cancer | High | 0.031 | [1] |
| Mz-ChA-1 | Biliary Tract Cancer | High | 1.3 | [1] |
| KKU-100 | Biliary Tract Cancer | Low | 4.3 | [1] |
| SK-BR-3 | Breast Cancer | High | ~0.01 - 0.1 | [2][3] |
| JIMT-1 | Breast Cancer | Moderate | ~0.1 - 1.0 | [3][4][5] |
| MDA-453 | Breast Cancer | Moderate | ~0.1 - 1.0 | [5] |
Table 2: In Vivo Tumor Growth Inhibition by T-DM1 in Xenograft Models
| Cell Line Xenograft | Mouse Model | T-DM1 Dose (mg/kg) | Outcome | Reference |
| KMCH-1 | Xenograft | 20 | 108% Tumor Growth Inhibition | [1] |
| Mz-ChA-1 | Xenograft | 20 | 75% Tumor Growth Inhibition | [1] |
| KKU-100 | Xenograft | 20 | No Significant Efficacy | [1] |
| JIMT-1 | SCID Mice | 15 | Significant Tumor Growth Inhibition | [4][5] |
| SKOV3 | Nude Mice | 15 | Significant Tumor Growth Inhibition | [6] |
Analysis of Correlation: The data consistently demonstrates that cell lines with higher HER2 expression and lower in vitro IC50 values for T-DM1 exhibit a more robust anti-tumor response in vivo.[1][4][5] For instance, the KMCH-1 cell line, which is highly sensitive to T-DM1 in vitro (IC50 = 0.031 µg/mL), shows complete tumor growth inhibition in a xenograft model.[1] Conversely, the KKU-100 cell line with low HER2 expression and a high IC50 (4.3 µg/mL) does not respond to T-DM1 treatment in vivo.[1] This highlights the predictive power of in vitro cytotoxicity assays for in vivo efficacy, contingent on target antigen expression.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible data to support IVIVC.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound ADC and unconjugated antibody
-
Free DM1 payload
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 payload in complete culture medium. Remove the existing medium from the cells and add the diluted compounds. Include untreated cells as a control.[8]
-
Incubation: Incubate the plate for a duration appropriate for the payload's mechanism of action (typically 72-120 hours for tubulin inhibitors like DM1).[8]
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.[9][10]
-
For XTT: Add the XTT reagent mixture (containing an electron coupling agent) to each well and incubate for 2-4 hours.[9]
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value using a sigmoidal curve fit.[7]
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of payload release in plasma, which is critical for predicting its pharmacokinetic profile and potential for off-target toxicity.
Materials:
-
This compound ADC
-
Plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human)
-
Incubator at 37°C
-
Immunoaffinity capture reagents (e.g., Protein A/G beads)
-
LC-MS system
Procedure:
-
Incubation: Incubate the this compound ADC in plasma at a specified concentration (e.g., 100 µg/mL) at 37°C.[11]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).
-
ADC Capture: Isolate the ADC from the plasma matrix using immunoaffinity capture.[12]
-
Analysis:
-
Intact ADC: Analyze the captured ADC using LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload deconjugation.
-
Free Payload: Quantify the amount of released DM1 in the plasma supernatant using LC-MS/MS.[13]
-
-
Data Analysis: Plot the average DAR or the concentration of released payload over time to determine the stability profile of the ADC.
In Vivo Tumor Xenograft Study
This model is the gold standard for evaluating the anti-tumor efficacy of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line of interest
-
This compound ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC at various doses).
-
Treatment: Administer the treatments intravenously at a predetermined schedule (e.g., once every 3 weeks).[1]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or if significant toxicity is observed.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to quantify the efficacy of the ADC.[1]
Mandatory Visualizations
Caption: Mechanism of action for an this compound ADC.
Caption: Workflow for establishing in vitro to in vivo correlation.
Caption: A typical experimental workflow for ADC evaluation.
Comparison with Alternative ADC Platforms
The selection of the cytotoxic payload is a critical determinant of an ADC's therapeutic index. While DM1 is a potent microtubule inhibitor, other payloads with different mechanisms of action are also widely used.
Table 3: Comparison of Common ADC Payloads
| Payload Class | Example(s) | Mechanism of Action | Key Characteristics |
| Maytansinoids | DM1, DM4 | Microtubule Inhibitor | - Potent against dividing cells. - Moderate bystander effect with cleavable linkers. - Well-characterized toxicity profile.[14] |
| Auristatins | MMAE, MMAF | Microtubule Inhibitor | - Highly potent. - MMAE is membrane-permeable, leading to a strong bystander effect. - MMAF is less permeable, reducing off-target toxicity. |
| Topoisomerase I Inhibitors | SN-38, Deruxtecan (B607063) | DNA Damaging Agent | - Effective against both dividing and non-dividing cells. - Can overcome resistance to microtubule inhibitors. - Often associated with a strong bystander effect.[15][16] |
| Pyrrolobenzodiazepines (PBDs) | Tesirine | DNA Cross-linking Agent | - Extremely potent (pM range). - Effective against non-proliferating cells. - Potential for higher toxicity, requiring careful dose selection. |
Objective Comparison:
-
This compound (Maytansinoid-based): ADCs with DM1 are effective at killing rapidly proliferating tumor cells by disrupting microtubule dynamics. Their efficacy is highly dependent on target antigen expression and internalization. The use of a non-cleavable linker, as is common with DM1, can limit the bystander effect, potentially reducing efficacy in heterogeneous tumors but also minimizing off-target toxicity.[13]
-
Auristatin-based ADCs (e.g., MMAE): MMAE-containing ADCs, often used with cleavable linkers, can induce a potent bystander effect, killing adjacent antigen-negative tumor cells.[17] This can be advantageous in tumors with heterogeneous antigen expression. However, the increased potency and bystander effect can also lead to higher off-target toxicity compared to non-cleavable DM1 ADCs.[14]
-
Topoisomerase Inhibitor-based ADCs: Payloads like SN-38 and deruxtecan offer a different mechanism of action, making them effective in tumors resistant to microtubule inhibitors.[15] Their ability to damage DNA makes them cytotoxic to cells regardless of their proliferative state. The high potency and bystander effect of some topoisomerase inhibitors have shown significant clinical success.[16]
Conclusion
The validation of in vitro to in vivo correlation is a cornerstone of successful ADC development. For this compound ADCs and their analogs, a multi-pronged approach that includes rigorous in vitro characterization of cytotoxicity and stability, followed by well-designed in vivo efficacy studies, is paramount. The data presented for T-DM1 demonstrates that a strong correlation can be established, allowing in vitro assays to serve as valuable predictive tools for in vivo performance. By carefully considering the mechanism of action of the DM1 payload and comparing it with alternative platforms, researchers can make more informed decisions in the design and selection of next-generation antibody-drug conjugates.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Navigating the Pharmacokinetic Landscape of DM1-Based Antibody-Drug Conjugates: A Formulation Perspective
For researchers, scientists, and drug development professionals, understanding the intricate pharmacokinetics of Antibody-Drug Conjugates (ADCs) is paramount to their successful clinical translation. This guide provides a comparative overview of the pharmacokinetic considerations for different formulations of ADCs utilizing the potent cytotoxic agent DM1, a maytansinoid derivative. While direct comparative pharmacokinetic data for specific "Ahx-DM1" ADC formulations is not publicly available, this guide will draw upon extensive research on DM1-containing ADCs, such as trastuzumab emtansine (T-DM1), to illuminate the critical role of formulation in shaping their in vivo behavior.
The pharmacokinetic profile of an ADC is a complex interplay between its three core components: the monoclonal antibody (mAb), the linker, and the cytotoxic payload.[1][2] Formulation strategies are crucial for maintaining the stability and integrity of this tripartite structure, thereby ensuring predictable and optimal pharmacokinetic performance.[]
The Impact of Formulation on ADC Stability and Pharmacokinetics
The formulation of an ADC directly influences its stability, which in turn is a critical determinant of its pharmacokinetic properties. Instability can lead to aggregation, degradation, and premature release of the payload, all of which can alter the ADC's circulation time, distribution, and toxicity profile.[][4]
Most ADCs, particularly those with hydrophobic payloads like DM1, are formulated as lyophilized (freeze-dried) powders to enhance long-term stability.[5][6] Liquid formulations, while offering convenience, present greater challenges in preventing aggregation and degradation.[6][7]
Key Formulation Considerations:
-
Excipients: The choice of excipients is critical for stabilizing the ADC. Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used as cryoprotectants and lyoprotectants, while surfactants such as polysorbate 20 or 80 are included to prevent aggregation.[][4] The impact of excipients on the pharmacokinetic parameters of parenteral drugs is an area of active investigation.[8][9][10]
-
pH and Buffer Systems: Maintaining an optimal pH through the use of appropriate buffer systems is essential for the stability of both the antibody and the linker.[]
-
Drug-to-Antibody Ratio (DAR): While not a formulation component, the DAR significantly impacts the physicochemical properties of the ADC, including its hydrophobicity and propensity to aggregate. Higher DAR values can lead to faster clearance.[4][11]
While specific data comparing the pharmacokinetics of different T-DM1 formulations is limited in the public domain, it is understood that a stable formulation is a prerequisite for the consistent pharmacokinetic profiles reported in numerous clinical studies.[12][13][14][15][16]
Comparative Pharmacokinetic Analytes
A comprehensive pharmacokinetic assessment of a DM1-based ADC requires the quantification of multiple analytes in biological matrices.[17][][19][20]
| Analyte | Description | Rationale for Measurement |
| Total Antibody | Measures all antibody molecules, regardless of whether they are conjugated with the drug. | Provides information on the overall clearance of the antibody backbone. |
| Conjugated Antibody (ADC) | Measures only the antibody molecules that are conjugated to at least one DM1 payload. | Represents the concentration of the active therapeutic agent and is crucial for understanding its efficacy and target engagement. |
| Unconjugated (Free) DM1 | Measures the amount of DM1 that has been released from the antibody. | Important for assessing off-target toxicity, as premature release of the potent payload can lead to systemic side effects. |
Experimental Protocols for Pharmacokinetic Analysis
The bioanalysis of DM1-based ADCs employs a combination of ligand-binding assays (LBAs) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][][19][20][21]
Quantification of Total and Conjugated Antibody by ELISA
Objective: To determine the concentration of total and conjugated antibody in plasma or serum samples.
Methodology:
-
Coating: Microtiter plates are coated with a capture antibody. For total antibody, this is typically an anti-human IgG antibody. For conjugated antibody, an anti-DM1 antibody can be used.
-
Sample Incubation: Plasma or serum samples, along with a standard curve of the ADC, are added to the wells.
-
Detection: A detection antibody, often a biotinylated anti-human IgG or a specific anti-idiotype antibody, is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: A colorimetric substrate is added, and the absorbance is measured.
-
Quantification: The concentration of the analyte in the samples is determined by interpolating from the standard curve.[17]
Quantification of Unconjugated DM1 by LC-MS/MS
Objective: To measure the concentration of free DM1 in plasma or serum.
Methodology:
-
Sample Preparation: Plasma or serum samples are subjected to protein precipitation to remove large molecules. An internal standard is added for accurate quantification.
-
Chromatographic Separation: The extracted sample is injected onto a liquid chromatography system, where DM1 is separated from other matrix components.
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. DM1 is detected and quantified based on its specific mass-to-charge ratio and fragmentation pattern.[17][21]
Visualizing the ADC Pharmacokinetic Workflow
The following diagram illustrates the key steps in a typical preclinical pharmacokinetic study of a DM1-based ADC.
Caption: Workflow for a preclinical pharmacokinetic study of a DM1 ADC.
Signaling Pathway of DM1-Containing ADCs
The ultimate goal of an ADC is to deliver its cytotoxic payload to the target cancer cell. The following diagram illustrates the general mechanism of action for a DM1-containing ADC.
References
- 1. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid versus lyophilised: overcoming the challenges of high-potency formulations in modern pharma [manufacturingchemist.com]
- 7. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 8. [PDF] The effect of excipients on pharmacokinetic parameters of parenteral drugs | Semantic Scholar [semanticscholar.org]
- 9. Excipient pharmacokinetics and profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I and pharmacokinetic study of trastuzumab emtansine in Japanese patients with HER2-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of trastuzumab emtansine (T-DM1) as a single agent or in combination with pertuzumab in HER2-positive breast cancer patients with recurrent or locally advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetics and exposure–response of trastuzumab emtansine in advanced breast cancer previously treated with ≥2 HER2‐targeted regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody-drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Implementation of Systematic Bioanalysis of Antibody–Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of Ahx-DM1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent cytotoxic agents like Ahx-DM1 are paramount to ensuring laboratory safety and environmental protection. this compound, a conjugate containing the highly toxic microtubule inhibitor DM1 (Mertansine), requires stringent protocols to mitigate risks of exposure and contamination. This document provides essential, step-by-step guidance on the safe operational and disposal procedures for this compound and materials contaminated with it.
Immediate Safety and Hazard Information
This compound's hazardous properties are primarily attributed to its DM1 (Mertansine) component. DM1 is a maytansinoid derivative that is fatal if swallowed or in contact with skin, causes severe skin burns and eye damage, and is suspected of causing genetic defects, cancer, and damage to fertility or the unborn child.[1][2]
Summary of Hazards and Required Precautions
| Hazard Classification | GHS Hazard Statements | Required Precautions |
| Acute Toxicity (Oral, Dermal) | H300: Fatal if swallowedH310: Fatal in contact with skin | P262: Do not get in eyes, on skin, or on clothing.P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Germ Cell Mutagenicity | H340: May cause genetic defects | P201: Obtain special instructions before use.P202: Do not handle until all safety precautions have been read and understood. |
| Carcinogenicity | H350: May cause cancer | P201: Obtain special instructions before use.P202: Do not handle until all safety precautions have been read and understood. |
| Reproductive Toxicity | H360: May damage fertility or the unborn child | P201: Obtain special instructions before use.P202: Do not handle until all safety precautions have been read and understood. |
| Specific Target Organ Toxicity | H370: Causes damage to organs | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
Data sourced from Mertansine (DM1) Safety Data Sheets.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive safety program involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment. When handling this compound, the following PPE is mandatory:
-
Gloves: Nitrile, polyurethane, or neoprene gloves should be used. It is recommended to double-glove. Vinyl gloves are not suitable.[5]
-
Lab Coat/Gown: A disposable, fluid-resistant gown should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are required.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator should be used within a chemical fume hood.[1]
Step-by-Step Disposal Procedures for this compound and Contaminated Materials
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of as hazardous chemical waste.
-
Segregation at the Source:
-
Immediately segregate all this compound contaminated waste from non-hazardous waste.
-
Use designated, clearly labeled, leak-proof, and puncture-resistant containers.
-
-
Waste Container Labeling:
-
Types of Cytotoxic Waste and Their Disposal Containers:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.[8]
-
Solid Waste: Contaminated PPE (gloves, gowns), labware (pipette tips, tubes), and cleaning materials should be collected in a dedicated, leak-proof plastic bag or container with a cytotoxic waste label.[6]
-
Liquid Waste: Unused or expired this compound solutions, as well as contaminated buffers, should be collected in a sealed, leak-proof, and chemical-resistant container clearly labeled as "Cytotoxic Liquid Waste" containing this compound. Do not dispose of liquid cytotoxic waste down the drain.
-
Grossly Contaminated Items: Materials heavily contaminated with this compound should be treated as bulk cytotoxic waste and disposed of in rigid, leak-proof containers.
-
-
Final Disposal:
-
All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service.
-
The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[8]
-
Experimental Protocols
Antibody-Drug Conjugation with a DM1-Linker
This protocol provides a general methodology for conjugating a linker-DM1 construct, similar to this compound, to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound or a similar DM1-linker with a reactive group (e.g., maleimide (B117702) or NHS ester)
-
Reaction buffer (e.g., carbonate/bicarbonate buffer, pH 8.75 for NHS ester reactions)
-
Quenching reagent (e.g., Tris buffer for NHS ester reactions)
-
Purification system (e.g., size-exclusion chromatography)
-
Anhydrous DMSO
Procedure:
-
Antibody Preparation: If necessary, perform a buffer exchange to remove any interfering substances like Tris or glycine (B1666218) from the antibody solution. Adjust the antibody concentration to a working range (e.g., 2 mg/mL).[9]
-
Drug-Linker Stock Solution: Prepare a stock solution of the this compound in anhydrous DMSO (e.g., 10 mg/mL).[9]
-
Conjugation Reaction:
-
Add the prepared antibody to a reaction vessel.
-
Calculate the required volume of the this compound stock solution to achieve the desired drug-to-antibody ratio (DAR). A molar excess of the drug-linker is typically used.
-
Add the this compound solution to the antibody solution while gently mixing.
-
Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C), protected from light.[9]
-
-
Quenching the Reaction: Add a quenching reagent to stop the conjugation reaction by reacting with any excess drug-linker.[9]
-
Purification of the ADC: Purify the resulting antibody-drug conjugate (ADC) to remove unconjugated drug-linker and other reaction components. Size-exclusion chromatography is a common method for this purpose.[10]
-
Characterization: Characterize the purified ADC to determine the DAR, purity, and extent of aggregation.
In Vitro Cytotoxicity Assay of a DM1-Containing ADC
This protocol describes a method to assess the cytotoxic potency of an ADC containing DM1.
Materials:
-
Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)
-
Complete cell culture medium
-
DM1-containing ADC
-
Control antibody (unconjugated)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
ADC Treatment:
-
Prepare serial dilutions of the DM1-containing ADC and the unconjugated control antibody in complete cell culture medium.
-
Remove the old medium from the cells and add the prepared ADC and control solutions to the respective wells. Include wells with untreated cells as a negative control.
-
-
Incubation: Incubate the plate for a period that allows for the cytotoxic effects to manifest (e.g., 72-120 hours).[12]
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]
-
Visualizations
Signaling Pathway of a DM1-Containing Antibody-Drug Conjugate
Caption: Mechanism of action of a DM1-containing antibody-drug conjugate (ADC).[14][15][16]
Experimental Workflow for ADC Cytotoxicity Assay
Caption: General workflow for an in vitro cytotoxicity assay of an ADC.[5][11][17]
References
- 1. medkoo.com [medkoo.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cellmosaic.com [cellmosaic.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. danielshealth.ca [danielshealth.ca]
- 9. furthlab.xyz [furthlab.xyz]
- 10. cellmosaic.com [cellmosaic.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]
- 16. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhanced cytotoxicity of T-DM1 in HER2-low carcinomas via autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Ahx-DM1
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ahx-DM1. Given that this compound is an antibody-drug conjugate (ADC) containing the potent cytotoxic agent DM1, stringent adherence to these protocols is mandatory to ensure personnel safety and prevent contamination. The following procedures are based on established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and ADCs.
Antibody-drug conjugates are complex molecules that combine a monoclonal antibody with a highly potent cytotoxic payload, such as DM1.[1][2][3] The primary occupational health and safety risks are associated with the cytotoxic component.[1][3] Due to the high potency of these compounds, occupational exposure limits (OELs) are often set at very low levels, typically below 0.1 μg/m³.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum PPE requirements for various laboratory activities. It is crucial to always consult your institution's environmental health and safety (EHS) department for specific requirements.
| Activity | Minimum Required PPE |
| Low-Potency Operations (e.g., handling sealed containers, visual inspection) | - Laboratory Coat- Safety Glasses with Side Shields- Nitrile Gloves (single pair) |
| Weighing and Dispensing (Powder) (To be performed in a certified containment system, e.g., ventilated balance enclosure or isolator) | - Dedicated Laboratory Coat or Disposable Gown- Safety Goggles or Face Shield- Double Nitrile Gloves- Respiratory Protection (e.g., N95 or higher, as determined by risk assessment) |
| Reconstitution and Dilution (Liquid) (To be performed in a certified chemical fume hood or biological safety cabinet) | - Dedicated Laboratory Coat or Disposable Gown- Safety Goggles- Double Nitrile Gloves |
| Cell Culture and In Vitro Assays | - Laboratory Coat- Safety Glasses- Nitrile Gloves |
| Waste Disposal | - Disposable Gown- Safety Goggles- Double Nitrile Gloves |
| Spill Cleanup | - Disposable, Chemical-Resistant Coveralls- Safety Goggles and Face Shield- Double Nitrile Gloves (or heavier duty gloves)- Respiratory Protection (as determined by risk assessment) |
A safety data sheet for a kit containing DM1 recommends wearing protective gloves, protective clothing, and eye/face protection.[5]
Hierarchy of Controls
To minimize the risk of exposure to this compound, a hierarchical approach to safety controls should be implemented. This prioritizes the most effective control measures.
Caption: The hierarchy of controls prioritizes safety measures from most to least effective.
Standard Operating Procedure Workflow
The following workflow outlines the critical steps for safely handling this compound in a laboratory setting. Adherence to this procedural flow is essential to mitigate risks.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a clearly labeled, designated, and secure area away from incompatible materials. The storage temperature should be as recommended by the manufacturer.
Handling:
-
Always handle this compound within a certified primary engineering control, such as a chemical fume hood, biological safety cabinet, or an isolator, to minimize the risk of inhalation.[4][6]
-
For handling powders, a ventilated balance enclosure or an isolator is required to prevent aerosolization.
-
Use dedicated equipment (e.g., spatulas, glassware) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
Avoid raising dust or creating aerosols.
Spill Response:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Follow your institution's established spill cleanup procedures for potent compounds.
-
Wear appropriate PPE, as outlined in the table above.
-
Contain the spill using an appropriate absorbent material.
-
Decontaminate the area with a validated inactivating agent.
-
Collect all cleanup materials in a sealed container for hazardous waste disposal.
Disposal:
-
All waste contaminated with this compound, including empty containers, disposable PPE, and experimental materials, must be disposed of as hazardous chemical waste.
-
Do not dispose of this compound down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
By implementing these comprehensive safety measures, you can effectively manage the risks associated with handling the highly potent ADC, this compound, and ensure a safe laboratory environment for all personnel.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 3. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. eaglebio.com [eaglebio.com]
- 6. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
